Hexa-His
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYUPRQVAHJETO-WPMUBMLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435849 | |
| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64134-30-1 | |
| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Hexa-His Tag Protein Purification
For Researchers, Scientists, and Drug Development Professionals
The hexa-histidine tag (6xHis-tag) is a widely utilized affinity tag for the purification of recombinant proteins. Its small size, low immunogenicity, and the robustness of the purification process have made it an indispensable tool in academic research and the biopharmaceutical industry. This guide delves into the core principles, quantitative parameters, and detailed protocols associated with Hexa-His tag protein purification.
Core Principle: Immobilized Metal Affinity Chromatography (IMAC)
The purification of His-tagged proteins relies on a specialized form of affinity chromatography known as Immobilized Metal Affinity Chromatography (IMAC).[1] The principle is rooted in the selective interaction between the polyhistidine tag on the recombinant protein and transition metal ions that are immobilized on a chromatography resin.[2]
The key chemical interaction is a coordination bond formed between the electron donor groups on the imidazole rings of the histidine residues and the vacant orbitals of the immobilized transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[2][3] Histidine is the amino acid with the strongest affinity for these metal ions under near-neutral pH conditions.[2]
The process involves four main stages:
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Binding: The cell lysate containing the His-tagged protein is passed over the IMAC resin. The His-tag specifically binds to the chelated metal ions.
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Washing: The resin is washed with a buffer to remove non-specifically bound proteins and other contaminants.
-
Elution: The purified His-tagged protein is released from the resin.
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Regeneration: The column is stripped of metal ions and recharged for subsequent use.
Caption: General workflow for His-tag protein purification via IMAC.
The specificity of this interaction is modulated by pH and the concentration of a competitive agent, imidazole. At a physiological pH (around 7.5-8.0), the imidazole side chain of histidine is largely deprotonated, allowing it to efficiently donate electrons and bind to the metal ions. Elution is typically achieved by introducing a high concentration of free imidazole, which competes with the His-tag for binding to the metal ions, or by lowering the pH, which protonates the histidine residues and disrupts the coordination bond.
Quantitative Data & System Components
The efficiency and outcome of His-tag purification are dependent on the choice of resin, metal ion, and buffer compositions.
IMAC Resin and Metal Ion Characteristics
The most common chelating ligand used in IMAC resins is nitrilotriacetic acid (NTA), which has four chelation sites for the metal ion. This tetradentate chelation binds nickel or cobalt ions more tightly than older iminodiacetic acid (IDA) resins, reducing metal ion leaching. The choice between Nickel (Ni²⁺) and Cobalt (Co²⁺) as the immobilized ion is a critical decision.
| Parameter | Ni-NTA Resin | Co-TALON Resin | Rationale & Citations |
| Binding Affinity | Higher | Lower | Nickel ions generally form a more stable complex, leading to a higher binding affinity for the His-tag. |
| Binding Capacity | Higher (up to 80 mg/mL) | Lower (5-15 mg/mL) | Due to higher affinity, Ni-NTA resins typically have a greater capacity to bind His-tagged proteins per volume of resin. |
| Specificity | Lower | Higher | Cobalt exhibits more specific interactions, resulting in less non-specific binding of contaminating host proteins. |
| Purity vs. Yield | Higher Yield, Lower Purity | Lower Yield, Higher Purity | The trade-off is often between obtaining a high quantity of protein (Ni-NTA) versus achieving higher purity in a single step (Co-TALON). |
Binding capacities are protein-dependent and can vary significantly.
Buffer Compositions for Native Purification
Buffer optimization is crucial for maximizing yield and purity. The following table provides typical starting concentrations for key buffer components.
| Buffer Type | Component | Concentration Range | Purpose |
| Lysis/Binding | Tris or Phosphate Buffer | 20-100 mM (pH 7.5-8.0) | Maintains physiological pH for protein stability and optimal binding. |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions. | |
| Imidazole | 10-25 mM | Minimizes binding of contaminating host proteins with exposed histidines. | |
| Wash | Tris or Phosphate Buffer | 20-100 mM (pH 7.5-8.0) | Maintains pH. |
| NaCl | 300-500 mM | Maintains ionic strength. | |
| Imidazole | 20-50 mM | Increases stringency to remove weakly bound, non-specific proteins. | |
| Elution | Tris or Phosphate Buffer | 20-100 mM (pH 7.5-8.0) | Maintains pH to preserve protein stability. |
| NaCl | 150-500 mM | Maintains protein solubility. | |
| Imidazole | 250-500 mM | Competes with the His-tag to displace and elute the target protein. |
Note: For proteins expressed as inclusion bodies, purification must be performed under denaturing conditions using agents like 8M Urea or 6M Guanidine-HCl in all buffers.
Detailed Experimental Protocols
The following protocols provide a general framework for the purification of a His-tagged protein from a 1-liter bacterial culture under native conditions.
A. Preparation of Clarified Cell Lysate
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Cell Harvest: Centrifuge the 1L culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
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Resuspension: Resuspend the cell pellet in 30-50 mL of ice-cold Lysis/Binding Buffer. Ensure the suspension is homogeneous.
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Lysis:
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Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
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Sonicate the suspension on ice. Use short bursts (e.g., 6 cycles of 10-second bursts at 200-300W) with cooling periods in between to prevent overheating and denaturation.
-
If the lysate is viscous due to genomic DNA, add DNase I to 5-10 µg/mL along with 1 mM MgCl₂ and incubate on ice for 15 minutes.
-
-
Clarification: Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.
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Collection: Carefully collect the supernatant, which is the clarified lysate containing the soluble His-tagged protein. Filter through a 0.45 µm filter if necessary to prevent column clogging.
B. Protein Purification using a Gravity-Flow Column
This protocol assumes a column with a 1 mL bed volume of Ni-NTA resin.
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Resin Equilibration:
-
Add 1 mL of the 50% resin slurry to a gravity-flow column (this corresponds to a 0.5 mL bed volume).
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 10 column volumes (CVs) of Lysis/Binding Buffer (i.e., 5 mL).
-
-
Protein Binding:
-
Apply the clarified lysate to the top of the equilibrated resin bed. For low-expressing proteins, batch binding (incubating the lysate with the resin in a tube for 30-60 minutes before packing the column) can improve capture efficiency.
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Allow the lysate to flow through the column by gravity. Collect the flow-through fraction for analysis (e.g., by SDS-PAGE).
-
-
Washing:
-
Wash the column with at least 10-20 CVs of Wash Buffer (i.e., 5-10 mL).
-
Collect wash fractions. This step is critical for removing contaminants. Monitor the A280 of the fractions until it returns to baseline.
-
-
Elution:
-
Apply Elution Buffer to the column.
-
Collect fractions of 0.5-1.0 CV each (i.e., 0.25-0.5 mL fractions). Typically, the purified protein will elute within the first 5-10 CVs.
-
-
Analysis:
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Analyze all collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess purity and identify the fractions containing the target protein.
-
Determine the protein concentration of the pooled, purified fractions using a method like the Bradford assay.
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Post-Elution Processing: If imidazole interferes with downstream applications, it can be removed by dialysis or buffer exchange using a desalting column.
References
Hexa-His Tag: A Comprehensive Technical Guide for Researchers
The Hexa-histidine tag (6xHis-tag) is a widely used protein motif consisting of six consecutive histidine residues. Its small size, low immunogenicity, and strong affinity for metal ions make it an invaluable tool for recombinant protein purification, detection, and interaction studies. This guide provides an in-depth overview of the Hexa-His tag, including its molecular properties, and detailed protocols for its application in life sciences research.
Core Properties of the this compound Tag
The utility of the this compound tag stems from its specific biochemical and physical characteristics. The amino acid sequence and resulting molecular weight are fundamental to its function.
Amino Acid Sequence and Molecular Weight
The standard this compound tag consists of six histidine residues in sequence.
Sequence: His-His-His-His-His-His (HHHHHH)[1][2][3]
The addition of this tag to a protein of interest will increase its molecular weight. The precise molecular weight can vary slightly based on the specific chemical form (e.g., free acid, salt).
| Property | Value | Source |
| Amino Acid Sequence | His-His-His-His-His-His | [1][2] |
| Molecular Formula | C36H42N18O6 | |
| Average Molecular Weight | ~0.84 kDa | |
| Monoisotopic Molecular Weight | 822.85 g/mol |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of the this compound tag in a research setting.
Cloning and Expression of His-tagged Proteins
The initial step in utilizing a His-tag is its incorporation into the expression vector containing the gene of interest. This is typically achieved by cloning the gene into a vector that already contains the coding sequence for the His-tag, either at the N- or C-terminus of the multiple cloning site.
Protocol for Cloning a Gene for N-terminal His-tag Expression:
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Vector Selection: Choose an expression vector containing an N-terminal this compound tag sequence upstream of the multiple cloning site.
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Primer Design: Design PCR primers to amplify the gene of interest. The forward primer should be designed to clone the gene in-frame with the N-terminal His-tag. Restriction sites compatible with the expression vector should be included in the primers.
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PCR Amplification: Perform PCR to amplify the target gene.
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Digestion and Ligation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Ligate the digested gene insert into the linearized vector.
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Transformation: Transform the ligation product into a suitable E. coli strain for plasmid propagation.
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Sequence Verification: Verify the sequence of the resulting construct to ensure the gene is in-frame with the His-tag.
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Protein Expression: Transform the verified plasmid into an appropriate expression host strain (e.g., E. coli BL21(DE3)). Induce protein expression, for example, with IPTG if using a lac-based promoter system.
Purification of His-tagged Proteins using Immobilized Metal Affinity Chromatography (IMAC)
The strong affinity of the histidine imidazole ring for transition metal ions, such as nickel (Ni2+) or cobalt (Co2+), is the basis for IMAC-based purification.
Materials:
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Cell lysate containing the His-tagged protein
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Equilibration/Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
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Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
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Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)
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Ni-NTA (Nickel-Nitrilotriacetic acid) or other IMAC resin
Protocol:
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Cell Lysis: Resuspend the cell pellet in Equilibration/Binding Buffer and lyse the cells by sonication or other appropriate methods.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Resin Equilibration: Equilibrate the IMAC resin with 5-10 column volumes of Equilibration/Binding Buffer.
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Binding: Load the clarified lysate onto the equilibrated column.
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Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
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Elution: Elute the His-tagged protein from the resin using the Elution Buffer. Collect fractions.
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Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.
Western Blot Detection of His-tagged Proteins
His-tagged proteins can be specifically detected on a western blot using anti-His-tag antibodies.
Protocol:
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SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the His-tag (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
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Washing: Repeat the washing step as in step 4.
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Detection: Detect the protein using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) with His-tagged Proteins
Co-IP can be used to identify protein-protein interactions using a His-tagged protein as bait.
Protocol:
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Cell Lysis: Lyse cells expressing the His-tagged "bait" protein and its potential interacting partners in a non-denaturing lysis buffer.
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Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with beads alone and then remove the beads.
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Immunoprecipitation: Add an anti-His-tag antibody to the lysate and incubate to form an antibody-bait protein-prey protein complex.
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Capture: Add Protein A/G beads to capture the immune complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the protein complexes from the beads.
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Analysis: Analyze the eluted proteins by Western blot to detect the "prey" protein.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
References
An In-depth Technical Guide to N-terminus vs. C-terminus Hexa-His Tag Placement
For Researchers, Scientists, and Drug Development Professionals
The addition of a hexa-histidine (His) tag is a widely adopted strategy for the purification of recombinant proteins. This small, uncharged tag, typically consisting of six consecutive histidine residues, facilitates efficient capture and elution using immobilized metal affinity chromatography (IMAC). However, a critical decision in the design of a His-tagged protein is the placement of the tag at either the N-terminus or the C-terminus. This choice is not trivial, as it can significantly impact the protein's expression, solubility, folding, and biological activity. This guide provides a comprehensive technical overview of the factors influencing the decision of His-tag placement, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design.
The Core Dilemma: N- vs. C-Terminus
The optimal location for a His-tag is highly protein-dependent, and there is no universal rule that dictates the best choice.[1][2] The decision often involves considering the protein's known structural and functional characteristics. If the N-terminus or C-terminus is known to be involved in catalysis, substrate binding, protein-protein interactions, or proper folding, it is generally advisable to place the tag at the opposite end.[3] For secreted proteins, an N-terminal tag can interfere with the signal peptide, making a C-terminal tag the preferred option.
While the His-tag is relatively small (approximately 0.84 kDa), its presence can still exert localized effects on protein structure and function. In some instances, the tag may disrupt the native conformation, leading to reduced activity or increased aggregation. Conversely, in other cases, the tag has been observed to enhance protein solubility and yield.
Impact on Protein Expression, Purification, and Function: A Quantitative Comparison
The placement of the His-tag can have quantifiable effects on various aspects of protein production and characterization. The following tables summarize key findings from comparative studies.
| Parameter | N-Terminal His-Tag | C-Terminal His-Tag | Protein Studied | Key Findings & Reference |
| Protein Yield | Lower | Higher | Human Proteins (20) | A study comparing four expression vectors found that the highest protein production levels and yield of purified protein were generally obtained with a C-terminal His-tag. |
| Solubility | Negative Effect | Negative Effect | Human Proteins (20) | Both N- and C-terminal His-tags were found to have a noticeable negative effect on the solubility of many of the 20 human proteins tested, although this effect was protein-specific. |
| Enzymatic Activity | No significant effect | Lower activity | Bacillus stearothermophilus L-lactate dehydrogenase | The C-terminally tagged enzyme displayed lower activity compared to both the wild-type and the N-terminally tagged variant. |
| Binding Affinity | 1.19 x 10⁶ M⁻¹ | No measurable Kₐ | Single-chain Fv (scFv) CC49 | The C-terminal His-tag on the CC49 scFv adversely affected its binding properties, with solid-phase radioimmunoassay showing only 20-25% binding compared to 60-65% for the N-terminally tagged and untagged versions. |
| Iron Release Rate | No effect | 2-4 fold reduction | Human Serum Transferrin (hTF) | The presence of a C-terminal His-tag reduced the rate of iron release from both the N- and C-lobes of hTF by 2-4 fold, while the N-terminal tag had no effect. |
Table 1: Quantitative Comparison of N- and C-Terminal His-Tag Placement
Experimental Protocols
To empirically determine the optimal His-tag placement for a protein of interest, a parallel cloning, expression, and purification strategy is recommended.
Vector Construction
This protocol outlines the generation of expression vectors for both N- and C-terminally His-tagged proteins using a ligation-independent cloning (LIC) method.
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Primer Design: Design forward and reverse primers for the gene of interest.
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N-terminal Tag:
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Forward Primer: Include a sequence homologous to the vector's cloning site, followed by the start codon and the initial sequence of the gene.
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Reverse Primer: Include a sequence homologous to the vector's cloning site, preceded by a stop codon and the final sequence of the gene.
-
-
C-terminal Tag:
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Forward Primer: Include a sequence homologous to the vector's cloning site, followed by the start codon and the initial sequence of the gene.
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Reverse Primer: Include a sequence homologous to the vector's cloning site, preceded by the final sequence of the gene (without the stop codon).
-
-
-
PCR Amplification: Amplify the gene of interest using a high-fidelity DNA polymerase.
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Vector Linearization: Linearize the expression vectors (one for N-terminal tagging and one for C-terminal tagging) with a restriction enzyme that creates LIC-compatible ends.
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T4 DNA Polymerase Treatment: Treat both the PCR product and the linearized vector with T4 DNA polymerase in the presence of a single dNTP to create complementary single-stranded overhangs.
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Annealing and Transformation: Mix the treated insert and vector, allow them to anneal, and transform the resulting construct into a suitable E. coli cloning strain.
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Sequence Verification: Isolate plasmid DNA from transformed colonies and verify the sequence of the insert and the tag region by Sanger sequencing.
Protein Expression and Solubility Screen
-
Transformation: Transform the sequence-verified N-terminal and C-terminal expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
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Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
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Expression Culture: Inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of 0.1 and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For temperature-sensitive proteins, the temperature can be lowered to 16-25°C for overnight expression.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Solubility Analysis: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer. Analyze both fractions by SDS-PAGE to assess the expression level and solubility of the tagged proteins.
Immobilized Metal Affinity Chromatography (IMAC) Purification
-
Resin Equilibration: Equilibrate a column packed with Ni-NTA or other IMAC resin with 5-10 column volumes of lysis buffer.
-
Lysate Loading: Apply the soluble fraction of the cell lysate to the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 3-5 column volumes of elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess the purity of the protein.
Functional Assay
The choice of functional assay is entirely dependent on the protein of interest. This could include enzymatic assays, binding assays (e.g., ELISA, Surface Plasmon Resonance), or cell-based assays. It is crucial to compare the specific activity or binding affinity of the purified N- and C-terminally tagged proteins to each other and, if possible, to a non-tagged or wild-type version of the protein to determine if the tag placement has a functional impact.
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz can help to visualize the experimental workflow and the underlying principles of the purification process.
Workflow for comparing N- and C-terminal His-tag placement.
Mechanism of Immobilized Metal Affinity Chromatography (IMAC).
Conclusion and Recommendations
The decision of where to place a hexa-histidine tag is a critical step in recombinant protein production that can have profound effects on the ultimate yield, purity, and functionality of the protein. While placing the tag at the C-terminus has, in some studies, resulted in higher yields, the potential for functional interference necessitates a case-by-case evaluation.
For novel proteins with unknown structural or functional constraints at their termini, it is highly recommended to generate and test both N- and C-terminally tagged constructs in parallel. The empirical data on expression levels, solubility, purification efficiency, and, most importantly, biological activity will provide a clear rationale for selecting the optimal construct for downstream applications in research and drug development. The inclusion of a protease cleavage site between the tag and the protein can also be a valuable strategy, allowing for the removal of the tag after purification if it is found to interfere with the protein's function. By following a systematic and empirical approach, researchers can mitigate the risks associated with arbitrary tag placement and enhance the probability of producing high-quality, functional recombinant proteins.
References
The Advent of the Polyhistidine-Tag: A Technical Guide to its History, Invention, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
The polyhistidine-tag (His-tag) has become an indispensable tool in molecular biology, biochemistry, and drug development, streamlining the purification of recombinant proteins. This technical guide delves into the history of its invention, the fundamental principles of its function, and the detailed experimental protocols that underpin its widespread use. By presenting a comprehensive overview, this document aims to provide researchers with a thorough understanding of this foundational technology.
A Historical Perspective: The Genesis of a Powerful Tool
The concept of using affinity tags to purify proteins predates the His-tag. However, it was the pioneering work of Drs. E. Hochuli, W. Bannwarth, H. Döbeli, and their colleagues at Hoffmann-La Roche in the late 1980s that introduced the elegantly simple and highly effective polyhistidine system. Their research culminated in two seminal papers that laid the groundwork for this technology. The first, published in the Journal of Chromatography in 1987, described a new metal chelate adsorbent selective for proteins and peptides containing adjacent histidine residues[1][2]. This was followed by a 1988 publication in Bio/Technology that detailed a genetic approach to facilitate the purification of recombinant proteins using this novel adsorbent[3][4].
The invention was born out of the need for a reliable and straightforward method for protein purification. The core idea was to exploit the strong and specific interaction between the imidazole ring of histidine and immobilized divalent metal ions, a principle known as Immobilized Metal Affinity Chromatography (IMAC), which was first described by Porath et al. in 1975[1]. The team at Roche ingeniously engineered a short sequence of six to ten consecutive histidine residues that could be genetically fused to the N- or C-terminus of a target protein. This small addition had minimal impact on protein structure and function in most cases, yet it provided a powerful handle for purification.
The Principle of Immobilized Metal Affinity Chromatography (IMAC)
The purification of His-tagged proteins relies on the principles of IMAC. The process involves a stationary phase, typically an agarose or sepharose resin, which is chemically modified with a chelating agent, most commonly nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA). These chelating agents immobilize divalent metal ions, with nickel (Ni²⁺) being the most frequently used due to its high affinity for histidine, though cobalt (Co²⁺) is also employed for its higher specificity, which can result in purer protein preparations at the cost of a lower yield.
The imidazole side chain of histidine residues in the polyhistidine-tag forms coordination bonds with the immobilized metal ions. A typical hexa-histidine tag can occupy two of the six coordination sites on a nickel ion, leading to a stable interaction. Other proteins from the host organism that may have surface-exposed histidines will generally not bind as strongly as the engineered His-tag, allowing for selective capture of the recombinant protein.
Elution of the bound His-tagged protein is typically achieved by competitive displacement. A high concentration of a competing molecule, most commonly imidazole, is introduced to the column. Imidazole, being the side chain of histidine, competes for the binding sites on the immobilized metal ions, displacing the His-tagged protein. Alternatively, a change in pH can be used to elute the protein; lowering the pH protonates the histidine residues, disrupting their coordination with the metal ions.
Quantitative Performance Metrics of the Polyhistidine-Tag System
The efficiency of the His-tag system can be quantified by several key metrics. The following tables summarize typical values reported in the literature, providing a baseline for expected performance.
| Parameter | Typical Value | Notes |
| Protein Yield | 0.1 - 80 mg/L of E. coli culture | Highly dependent on the specific protein's expression level and solubility. |
| Purity | Up to 95% in a single step | Can be achieved for highly expressed, soluble proteins. |
| Enrichment | ~100-fold | A single IMAC step can significantly enrich the target protein. |
| Dissociation Constant (Kd) | 10-6 - 10-8 M | For the interaction between a hexa-histidine tag and Ni-NTA resin. |
Table 1: General Performance Metrics for His-Tag Purification
| Resin Type | Target Protein | Binding Capacity | Reference |
| Ni-NTA | rhEPO | 183.5 µg/mL | |
| Co-TALON | rhEPO | 38.7 µg/mL | |
| Ni-NTA Agarose | General His-tagged proteins | 5-10 mg/mL |
Table 2: Comparison of Binding Capacities for Common IMAC Resins
Key Experimental Protocols
The successful application of the polyhistidine-tag system relies on a series of well-defined experimental procedures. The following sections provide detailed methodologies for the key steps involved.
Genetic Construction of a His-Tagged Protein
The first step is the genetic fusion of the polyhistidine-tag to the protein of interest. This is typically achieved through standard molecular cloning techniques.
-
Vector Selection: A wide array of commercially available expression vectors contain sequences encoding an N-terminal or C-terminal His-tag, often followed by a protease cleavage site to allow for tag removal after purification.
-
Cloning Strategy: The gene of interest is amplified by PCR using primers that introduce appropriate restriction sites for ligation into the chosen expression vector. Alternatively, ligation-independent cloning methods can be employed. The amplified gene is then inserted in-frame with the His-tag sequence.
-
Tag Placement: The choice between an N-terminal or C-terminal tag can be critical. If the N- or C-terminus of the protein is involved in its folding, activity, or interaction with other molecules, placing the tag at the opposite end is advisable. In some cases, the tag may be sterically hindered and inaccessible for binding; in such situations, moving the tag to the other terminus or performing purification under denaturing conditions may be necessary.
Expression of the His-Tagged Protein
The expression of the His-tagged protein is carried out in a suitable host system. Escherichia coli is the most common host due to its rapid growth and high protein yields, but other systems such as yeast, insect cells, and mammalian cells are also used.
-
Transformation: The expression vector containing the His-tagged gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: A starter culture is grown overnight and then used to inoculate a larger volume of growth medium. The culture is grown at an appropriate temperature (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).
-
Induction: Protein expression is induced by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG) for systems using the lac operator. The culture is then incubated for a further period (typically 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C) to allow for protein expression.
-
Harvesting: The bacterial cells are harvested by centrifugation. The cell pellet can be stored at -80°C until further processing.
Cell Lysis and Lysate Preparation
To release the His-tagged protein from the host cells, the cell pellet must be lysed.
-
Resuspension: The cell pellet is resuspended in a lysis buffer. The composition of this buffer is critical and is discussed in detail in the "Buffer Formulations" section.
-
Lysis Methods:
-
Enzymatic Lysis: Lysozyme is often added to the resuspended cells to break down the bacterial cell wall.
-
Physical Lysis: Sonication or French press are commonly used to disrupt the cells and shear the genomic DNA, reducing the viscosity of the lysate.
-
Detergent-based Lysis: Commercial reagents are available that lyse the cells without the need for physical disruption.
-
-
Clarification: The lysate is clarified by centrifugation at high speed to pellet the cell debris. The resulting supernatant, which contains the soluble His-tagged protein, is carefully collected.
Immobilized Metal Affinity Chromatography (IMAC)
The clarified lysate is now ready for purification by IMAC.
-
Column Equilibration: An IMAC column packed with Ni-NTA or another suitable resin is equilibrated with several column volumes of binding buffer.
-
Sample Loading: The clarified lysate is loaded onto the equilibrated column. This can be done by gravity flow, with a peristaltic pump, or using an FPLC system.
-
Washing: The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole. The eluate is collected in fractions.
-
Analysis: The collected fractions are analyzed by SDS-PAGE to assess the purity and size of the purified protein. Fractions containing the pure protein are pooled.
Buffer Formulations
The composition of the buffers used in IMAC is crucial for successful purification.
| Buffer Component | Concentration | Purpose |
| Buffering Agent (e.g., Tris-HCl, Phosphate) | 20-50 mM | Maintain a stable pH, typically between 7.4 and 8.0. |
| Salt (e.g., NaCl) | 300-500 mM | Reduces non-specific ionic interactions. |
| Imidazole (in Binding/Wash Buffer) | 10-40 mM | Reduces non-specific binding of contaminating proteins. |
| Imidazole (in Elution Buffer) | 250-500 mM | Competes with the His-tag for binding to the resin, eluting the target protein. |
| Glycerol | 5-10% (optional) | Can help to stabilize the purified protein. |
| Reducing Agents (e.g., β-mercaptoethanol, DTT) | Avoid | Can reduce the Ni²⁺ ions, stripping them from the column. |
| Chelating Agents (e.g., EDTA) | Avoid | Will strip the Ni²⁺ ions from the column. |
Table 3: Typical Buffer Compositions for IMAC under Native Conditions
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for cloning a gene for His-tagged protein expression.
Caption: Step-by-step workflow of IMAC for His-tagged protein purification.
Caption: Molecular interaction between the His-tag and the IMAC resin.
Conclusion
The invention of the polyhistidine-tag represents a landmark in protein science, providing a robust, versatile, and efficient method for the purification of recombinant proteins. Its small size, low immunogenicity, and the ability to function under both native and denaturing conditions have contributed to its ubiquitous adoption in research and industrial settings. A thorough understanding of its history, the underlying principles of IMAC, and the detailed experimental protocols are essential for leveraging this powerful technology to its full potential. The data and methodologies presented in this guide offer a comprehensive resource for scientists and researchers engaged in the production and purification of recombinant proteins.
References
- 1. Purification of Polyhistidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Purification of Poly-Histidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Genetic Approach to Facilitate Purification of Recombinant Proteins with a Novel Metal Chelate Adsorbent – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
The Small Wonder: A Technical Guide to the Advantages of the Hexa-His Tag
For Researchers, Scientists, and Drug Development Professionals
In the landscape of recombinant protein purification and analysis, the choice of an affinity tag is a critical decision that can significantly impact experimental outcomes. Among the diverse array of available tags, the Hexa-histidine tag (6xHis-tag) has emerged as a workhorse in laboratories worldwide. Its diminutive size belies a powerful utility, offering a unique combination of efficiency, versatility, and minimal interference with the target protein's function. This technical guide provides an in-depth exploration of the core advantages of employing a small Hexa-His tag, supported by comparative data, detailed experimental protocols, and logical visualizations to empower researchers in their protein-related workflows.
Core Advantages of the this compound Tag
The popularity of the this compound tag stems from a confluence of advantageous properties that streamline protein purification and subsequent applications.
1. Minimal Size and Low Immunogenicity:
The this compound tag consists of six consecutive histidine residues, resulting in a very small addition to the recombinant protein, with a molecular weight of approximately 0.84 kDa.[1] This minimal size is a significant advantage as it is less likely to interfere with the proper folding, structure, and function of the target protein compared to larger tags like Glutathione-S-Transferase (GST) (26 kDa) or Maltose-Binding Protein (MBP) (42 kDa).[2][3] Furthermore, the small size and the nature of the histidine residues contribute to the low immunogenicity of the His-tag.[1] This is particularly crucial when the purified protein is intended for use in in-vivo studies or as an antigen for antibody production, as it reduces the likelihood of eliciting an unwanted immune response against the tag itself.
2. Versatility in Purification Conditions:
A key advantage of the His-tag is its ability to be used for protein purification under both native and denaturing conditions.[4] This flexibility is invaluable when dealing with insoluble proteins that form inclusion bodies. Under denaturing conditions (e.g., using 8M urea or 6M guanidine-HCl), the protein is unfolded, exposing the His-tag for binding to the affinity resin. The protein can then be refolded while bound to the resin or after elution. This is a significant advantage over tags that require the native conformation of the protein for binding.
3. High Affinity and Specificity of Immobilized Metal Affinity Chromatography (IMAC):
The purification of His-tagged proteins is based on Immobilized Metal Affinity Chromatography (IMAC). This technique utilizes the strong and specific interaction between the imidazole side chains of the histidine residues and divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), which are chelated to a solid support resin. The affinity of the this compound tag for Ni-NTA resin is in the micromolar range (Kd ≈ 10⁻⁶ M), allowing for efficient capture of the target protein from crude cell lysates. The specificity of the interaction can be fine-tuned by the addition of low concentrations of imidazole in the binding and washing buffers, which helps to minimize the binding of contaminating host proteins that may have surface-exposed histidine residues.
4. Cost-Effectiveness and Regenerability of Affinity Resins:
The resins used for IMAC, such as Ni-NTA (Nickel-Nitrilotriacetic acid) and Co-Talon, are relatively inexpensive compared to the antibody-based resins required for tags like FLAG or Strep-tag. Moreover, these IMAC resins can be easily regenerated and reused multiple times without a significant loss of binding capacity, further contributing to the cost-effectiveness of this purification system.
5. Applicability in Diverse Downstream Applications:
Beyond purification, the this compound tag is a versatile tool for a range of downstream applications. The small size of the tag often means that its removal is not necessary, as it is unlikely to interfere with the protein's activity in subsequent assays. His-tagged proteins can be readily detected in Western blots and ELISAs using commercially available anti-His-tag antibodies. Furthermore, the His-tag can be used to immobilize proteins on various surfaces for protein-protein interaction studies, such as pull-down assays and surface plasmon resonance (SPR).
Data Presentation: A Comparative Analysis of Affinity Tags
To provide a clear perspective on the advantages of the this compound tag, the following tables summarize key quantitative and qualitative parameters in comparison to other commonly used affinity tags.
Table 1: Physical and Biochemical Properties of Common Affinity Tags
| Feature | This compound Tag | GST Tag | FLAG Tag | Strep-Tag II |
| Size (kDa) | ~0.84 | ~26 | ~1 | ~1 |
| Composition | 6x Histidine | Glutathione-S-Transferase | 8 amino acids (DYKDDDDK) | 8 amino acids (WSHPQFEK) |
| Binding Principle | Immobilized Metal Affinity (Ni²⁺, Co²⁺) | Glutathione affinity | Immunoaffinity (Anti-FLAG Ab) | Streptavidin/Strep-Tactin affinity |
| Binding Affinity (Kd) | 10⁻⁶ M (to Ni-NTA) | 10⁻⁷ M (to Glutathione) | 10⁻⁸ M (to M2 Ab) | 10⁻⁶ M (to Strep-Tactin) |
| Elution Conditions | Imidazole, low pH | Reduced glutathione | Low pH, excess FLAG peptide | Desthiobiotin |
Table 2: Performance Characteristics of Affinity Tag Purification Systems
| Feature | This compound Tag | GST Tag | FLAG Tag | Strep-Tag II |
| Typical Yield | High (1-10 mg/L E. coli culture) | High (1-10 mg/L E. coli culture) | Low to Moderate (0.1-1 mg/L) | High (1-5 mg/L E. coli culture) |
| Purity | Moderate to High (>80-95%) | High (>90%) | Very High (>95%) | Very High (>95%) |
| Resin Cost | Low | Low | High | Moderate |
| Resin Regenerability | Yes | Yes | Limited | Yes |
| Solubility Enhancement | No | Yes | No | No |
| Purification under Denaturing Conditions | Yes | No | No | No |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound tagged proteins.
Protocol 1: Purification of a this compound Tagged Protein using IMAC (Native Conditions)
Materials:
-
E. coli cell paste expressing the His-tagged protein
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA agarose resin
-
Chromatography column
Methodology:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer (5 mL per gram of cells). Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis and reduce viscosity. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Resin Equilibration: Wash the Ni-NTA resin with 5 column volumes (CV) of sterile water, followed by 5 CV of Lysis Buffer to equilibrate.
-
Binding: Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle agitation to allow the His-tagged protein to bind.
-
Washing: Load the lysate-resin mixture into a chromatography column. Wash the resin with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5 CV of Elution Buffer. Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the purified protein.
Protocol 2: Western Blot Detection of a this compound Tagged Protein
Materials:
-
Purified His-tagged protein or cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-His-tag antibody (mouse monoclonal or rabbit polyclonal)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
TBST buffer (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Methodology:
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-His-tag primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. Detect the signal using an appropriate imaging system.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the this compound tag.
References
Hexa-His tag coordination chemistry with metal ions.
An In-depth Technical Guide to Hexa-His Tag Coordination Chemistry with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hexa-histidine tag (His-tag) is one of the most widely utilized affinity tags for recombinant protein purification and analysis.[1] Its small size and typically low interference with protein structure and function make it a popular choice.[1] The principle behind its utility lies in the specific coordination chemistry between the imidazole side chains of its six consecutive histidine residues and various transition metal ions, most commonly Nickel (Ni²⁺).[2][3] This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a powerful and versatile protein purification technique.[4]
This guide provides a detailed technical overview of the coordination chemistry underpinning the His-tag system, quantitative binding data, factors influencing the interaction, and key experimental protocols for its characterization.
Core Principles of His-Tag Coordination Chemistry
The interaction between a His-tag and an immobilized metal ion is a coordinate bond. Histidine's imidazole ring contains electron donor groups that readily form coordination bonds with transition metals. In IMAC, a chelating agent like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) is covalently bound to a stationary support (e.g., agarose beads). This chelator firmly holds a divalent or trivalent metal ion, which then has vacant coordination sites available to interact with the imidazole rings of the His-tag.
Ni²⁺ ions are hexacoordinate, meaning they can form six coordinate bonds. When chelated by NTA, which occupies four of these sites, two remaining sites are available to bind with two different histidine residues from the His-tag, anchoring the protein to the support.
Figure 1: Logical diagram of this compound tag coordination with an immobilized metal ion.
Quantitative Binding Data
The affinity of the His-tag for different metal ions varies, which influences the choice of metal for specific applications. Ni²⁺ is most common, offering high yield, while Cobalt (Co²⁺) can provide higher purity due to more specific binding. Copper (Cu²⁺) binds most strongly but with lower specificity.
Table 1: Binding Affinities and Energies
| Metal Ion | Ligand/System | Parameter | Value | Reference(s) |
| Ni²⁺ | Hexahistidine-NTA | Kᴅ (Dissociation Constant) | 14 ± 1 nM | |
| Ni²⁺ | His₆-tagged Protein | Kᴅ (Dissociation Constant) | ~1 - 20 µM | |
| Zn²⁺ | His₆-tag | Kᴅ (Dissociation Constant) | 0.047 µM | |
| Ni²⁺ | (Ni²⁺-NTA)₂-Cy3 Probe | K (Affinity Constant) | ~1.5 x 10⁶ M⁻¹ | |
| Ni²⁺ | Hexahistidine-IDA | Binding Energy (Calculated) | -1.15 eV | |
| Co²⁺ | Hexahistidine-IDA | Binding Energy (Calculated) | -1.10 eV | |
| Zn²⁺ | Hexahistidine-IDA | Binding Energy (Calculated) | -2.13 eV |
Factors Influencing Coordination and Stability
The binding and elution of His-tagged proteins are critically dependent on buffer conditions. Proper optimization of these factors is essential for successful purification.
pH
The interaction is highly pH-dependent. The imidazole ring of histidine has a pKa of approximately 6.0.
-
Binding: Optimal binding occurs at a pH range of 7.5–8.5. In this range, the imidazole nitrogen is deprotonated and can effectively donate its lone pair of electrons to coordinate with the metal ion.
-
Elution: Lowering the pH to between 4.5 and 5.3 protonates the histidine residues, disrupting the coordination bond and causing the protein to elute from the resin.
Imidazole Concentration
Imidazole is structurally analogous to the histidine side chain and is used as a competitive agent for binding and elution.
-
Binding/Washing: Low concentrations of imidazole (10–50 mM) are often included in the binding and wash buffers. This helps to prevent the binding of endogenous host proteins with exposed histidine residues, thereby increasing the purity of the target protein.
-
Elution: High concentrations of imidazole (typically >100 mM, often 250-500 mM) outcompete the His-tag for binding to the immobilized metal ions, effectively eluting the target protein.
Table 2: Recommended Buffer Conditions for IMAC (Ni-NTA)
| Step | pH | Imidazole Concentration | Salt Concentration (NaCl) | Purpose | Reference(s) |
| Binding | 7.5 - 8.5 | 10 - 20 mM | 300 - 500 mM | Promotes specific His-tag binding while minimizing nonspecific ionic interactions. | |
| Wash | 7.5 - 8.5 | 20 - 50 mM | 300 - 500 mM | Removes weakly and nonspecifically bound contaminant proteins. | |
| Elution | 7.5 - 8.5 | >100 mM (typically 250-500 mM) | 300 - 500 mM | Competitively displaces the His-tagged protein from the resin. | |
| Elution (Alternative) | 4.5 - 5.3 | 0 mM | 300 - 500 mM | Protonates histidine residues, disrupting metal coordination. |
Other Buffer Components
-
Reducing Agents: Reagents like DTT or TCEP are generally compatible with IMAC resins and can be included to maintain protein integrity.
-
Chelating Agents: Strong metal chelators like EDTA or EGTA must be avoided in binding and wash buffers as they will strip the metal ions from the resin, preventing protein binding. EDTA is sometimes used as a harsh elution or column stripping agent.
-
Denaturants: IMAC is compatible with high concentrations of denaturants like urea (up to 8M) and guanidine hydrochloride (up to 6M), allowing for the purification of proteins from inclusion bodies under denaturing conditions.
Experimental Protocols for Interaction Analysis
Characterizing the binding thermodynamics and kinetics of His-tag-metal ion interactions provides fundamental insights and aids in assay development. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful techniques for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.
Detailed Methodology:
-
Sample Preparation (Critical):
-
Express and purify the His-tagged protein to a high degree.
-
Prepare a concentrated stock solution of the metal salt (e.g., NiCl₂ or NiSO₄).
-
Crucially, both the protein and the metal ion solution must be in identical, matched buffer. This is best achieved by extensive dialysis of the protein against the final buffer, and then using the exact same dialysate to prepare the metal ion solution. This minimizes heats of dilution that can obscure the binding signal.
-
-
Instrument Setup:
-
Thoroughly clean the instrument's sample and reference cells.
-
Set the experimental temperature (e.g., 25°C). The reference cell is filled with buffer or deionized water.
-
-
Loading the Sample and Titrant:
-
A common starting point is to load the sample cell with the His-tagged protein at a concentration of approximately 10-50 µM.
-
Load the injection syringe with the metal ion solution at a concentration 10-20 times higher than the protein (e.g., 200-500 µM).
-
-
Titration Experiment:
-
Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the metal ion solution into the protein-containing sample cell.
-
The instrument records the heat change after each injection until the protein becomes saturated and no further heat change is observed.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol or kJ/mol).
-
These values are plotted against the molar ratio of metal-to-protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, n, ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is used to determine on-rates (kₐ), off-rates (kₑ), and the equilibrium dissociation constant (Kᴅ).
Detailed Methodology:
-
Sensor Chip Preparation:
-
Use a sensor chip functionalized with NTA (e.g., Biacore NTA sensor chip).
-
Activate the surface and charge it with the desired metal ion by injecting a solution of NiCl₂ or NiSO₄ over the chip surface as per the manufacturer's protocol.
-
-
Ligand Immobilization:
-
The His-tagged protein (the "ligand") is captured on the Ni-NTA surface. Inject the purified protein solution over the chip surface until a stable and desired response level is reached.
-
A control flow cell should be used in parallel (e.g., a mock-activated surface or one with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
The interacting partner (the "analyte," which could be another protein, small molecule, or even the metal ion itself to study dissociation) is injected at various concentrations over both the ligand and control surfaces.
-
The instrument records the binding response (in Response Units, RU) over time, generating a sensorgram that shows the association phase during injection and the dissociation phase during buffer flow.
-
-
Surface Regeneration:
-
After each analyte injection cycle, the surface is regenerated to remove the bound analyte. For studying protein-protein interactions, a pulse of buffer may be sufficient.
-
To strip the captured His-tagged protein and recharge the surface for a new experiment, a pulse of a strong chelator like EDTA (e.g., 350 mM) or a high concentration of imidazole is used.
-
-
Data Analysis:
-
The sensorgrams are corrected by subtracting the response from the reference channel.
-
The association and dissociation curves are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (kₐ and kₑ).
-
The equilibrium dissociation constant is calculated as Kᴅ = kₑ / kₐ.
-
Standard Workflow: Immobilized Metal Affinity Chromatography (IMAC)
IMAC is the most common application of His-tag coordination chemistry, enabling rapid, single-step purification of recombinant proteins. The process involves four main stages: equilibration, loading, washing, and elution.
Figure 2: Standard experimental workflow for protein purification using IMAC.
References
- 1. Alternative application of an affinity purification tag: hexahistidines in ester hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Immobilized Metal Affinity Chromatography (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used method for purifying recombinant proteins. This technique leverages the specific interaction between certain amino acid residues, most notably histidine, and chelated transition metal ions. This guide provides a comprehensive overview of the core principles of IMAC, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.
Core Principles of IMAC
IMAC separates proteins based on the affinity of surface-exposed amino acid side chains for metal ions. The most common application involves the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag).[1][2][3] The His-tag, typically consisting of six to ten consecutive histidine residues, is added to the N- or C-terminus of the protein of interest.[2][4]
The process relies on three key components:
-
A solid support matrix: Typically beaded agarose or magnetic beads.
-
A chelating ligand: Covalently attached to the matrix. Common ligands include nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA).
-
Divalent metal ions: Such as nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), or zinc (Zn²⁺), which are immobilized on the matrix via the chelating ligand.
At a near-neutral pH (around 7.0-8.0), the imidazole rings of the histidine residues in the His-tag become deprotonated and can form coordination bonds with the immobilized metal ions, leading to the selective binding of the His-tagged protein to the resin. Unbound proteins are washed away, and the purified His-tagged protein is then eluted from the column.
Comparison of Common IMAC Systems
The choice of metal ion can significantly impact the purity and yield of the purified protein. Nickel (Ni²⁺) and Cobalt (Co²⁺) are the most commonly used ions. Ni-NTA resins generally offer a higher binding capacity, while Co-based resins, such as TALON, often provide higher purity due to their greater specificity for His-tags.
| Feature | Ni-NTA Resin | Co-TALON Resin | Reference(s) |
| Binding Affinity | Higher | Lower | |
| Specificity | Lower | Higher | |
| Binding Capacity | Higher (e.g., 183.5 µg/mL for rhEPO) | Lower (e.g., 38.7 µg/mL for rhEPO) | |
| Purity of Eluted Protein | Good, but may require additional cleanup | Generally higher, with fewer contaminants | |
| Typical Use Case | High yield purification | High purity purification |
Detailed Experimental Protocol
This protocol provides a general workflow for purifying a His-tagged protein under native conditions. Optimization may be required depending on the specific protein and expression system.
1. Buffer Preparation
-
Lysis/Binding Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 10-20 mM imidazole, pH 8.0. The low concentration of imidazole helps to reduce non-specific binding of contaminating proteins.
-
Wash Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 20-50 mM imidazole, pH 8.0. A slightly higher imidazole concentration is used to remove weakly bound contaminants.
-
Elution Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 250-500 mM imidazole, pH 8.0. The high concentration of imidazole competes with the His-tag for binding to the metal ions, thus eluting the target protein.
-
Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0.
-
Recharging Solution: 100 mM NiSO₄ or CoCl₂.
2. IMAC Workflow
Methodology:
-
Step 1: Column Preparation and Equilibration:
-
Pack the IMAC resin into a suitable chromatography column.
-
Wash the column with 5-10 column volumes (CV) of sterile, deionized water.
-
Equilibrate the column with 5-10 CV of Binding Buffer.
-
-
Step 2: Sample Loading:
-
Prepare the cell lysate containing the His-tagged protein. Ensure the lysate is clarified by centrifugation or filtration to remove cellular debris.
-
Load the cleared lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Step 3: Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the UV absorbance (at 280 nm) of the flow-through until it returns to baseline.
-
-
Step 4: Elution:
-
Elute the bound His-tagged protein by applying the Elution Buffer to the column. Elution can be performed in a single step or using a linear gradient of increasing imidazole concentration for higher resolution.
-
Collect fractions of the eluate.
-
-
Step 5: Analysis:
-
Analyze the collected fractions for protein content and purity using methods such as SDS-PAGE and Bradford protein assay.
-
3. Resin Regeneration and Storage
IMAC resins can be regenerated and reused multiple times.
-
Step 1: Stripping: Wash the column with 5-10 CV of Stripping Buffer to remove the metal ions.
-
Step 2: Washing: Wash the column with 10 CV of deionized water.
-
Step 3: Recharging: Load the column with 2 CV of the Recharging Solution (e.g., 100 mM NiSO₄).
-
Step 4: Re-equilibration: Wash with 5 CV of Binding Buffer.
-
Storage: For long-term storage, the resin should be washed with 20% ethanol and stored at 4°C.
Logical Relationships in IMAC
The core of IMAC is the reversible coordination chemistry between the imidazole side chains of histidine and the immobilized metal ion.
This guide provides a foundational understanding of Immobilized Metal Affinity Chromatography. For specific applications, further optimization of buffer conditions, choice of metal ion, and elution strategy is often necessary to achieve the desired purity and yield.
References
A Technical Guide to Common Expression Vectors for Hexa-His Tagged Proteins
This guide provides an in-depth overview of common expression vectors used for producing proteins tagged with a hexa-histidine (Hexa-His or 6xHis) sequence. It is intended for researchers, scientists, and professionals in drug development who utilize recombinant protein expression systems. The focus is on the widely used E. coli expression systems, with a brief mention of mammalian alternatives.
Core Concepts in His-Tagged Protein Expression
The this compound tag is one of the most popular affinity tags for recombinant protein purification. It consists of six consecutive histidine residues, which chelate divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a chromatography resin. This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a powerful and widely used method for purifying recombinant proteins to high homogeneity in a single step.[1]
The expression of a His-tagged protein requires a specialized vector that contains the genetic elements for high-level, regulated transcription and translation of a gene of interest. Key components of these vectors include a strong promoter, a ribosome binding site (RBS), the His-tag coding sequence, a multiple cloning site (MCS) for gene insertion, a selectable marker (e.g., antibiotic resistance), and an origin of replication.
Common E. coli Expression Vector Series
The most prevalent systems for producing recombinant proteins in E. coli are the T7-based and T5-based expression systems.[2][3]
The pET Vector Series (T7 Promoter-Based)
The pET (plasmid for expression by T7 RNA polymerase) system is arguably the most powerful and widely used for recombinant protein expression in E. coli.[4][5] Target genes are cloned into a pET vector under the control of the strong bacteriophage T7 promoter. Expression is induced by providing a source of T7 RNA polymerase in the host cell, which is typically an E. coli B strain like BL21(DE3).
Mechanism of Action: The BL21(DE3) host strain carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter. This promoter is repressed by the lac repressor protein (lacI). Upon addition of an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), the lac repressor undergoes a conformational change and dissociates from the operator. This allows the host's E. coli RNA polymerase to transcribe the T7 RNA polymerase gene. The newly synthesized T7 RNA polymerase is highly specific for the T7 promoter on the pET plasmid and transcribes the target gene at a very high rate, often leading to the target protein comprising over 50% of the total cellular protein.
Key Features of Common pET Vectors: Many pET vectors, such as the popular pET-28a(+), offer flexible options for placing the this compound tag at either the N-terminus or C-terminus of the target protein. They often include other features like a T7•Tag® for detection and a thrombin or TEV protease cleavage site to remove the tag after purification.
The pQE Vector Series (T5 Promoter-Based)
The pQE series of vectors utilize the strong bacteriophage T5 promoter, which is recognized by the host E. coli's own RNA polymerase. Expression is tightly regulated by a dual lac operator system that ensures efficient repression by the lac repressor protein before induction with IPTG.
Mechanism of Action: In the absence of an inducer, the lac repressor binds to the two operator sequences downstream of the T5 promoter, blocking transcription. The addition of IPTG causes the repressor to dissociate, allowing E. coli RNA polymerase to bind to the T5 promoter and initiate high-level transcription of the target gene. These vectors can be used in any E. coli strain, although strains that overproduce the lac repressor (containing a lacIq gene) are often recommended for tighter control, especially for toxic proteins.
Key Features of Common pQE Vectors: The pQE series includes vectors like pQE-30, pQE-31, and pQE-32, which provide the multiple cloning site in all three reading frames for convenient cloning of N-terminally His-tagged proteins. Other variants, like the pQE-80L series, contain a cis-acting lacIq gene for enhanced repression.
Mammalian Expression Vectors
For proteins that require eukaryotic post-translational modifications, mammalian expression vectors are necessary. The pcDNA™ series are popular choices.
The pcDNA™ Vector Series
Vectors like pcDNA™3.1 contain a strong human cytomegalovirus (CMV) immediate-early promoter for high-level constitutive expression in a wide range of mammalian cell lines. These vectors are available with various tags, including Myc and His, and often provide options for C-terminal or N-terminal fusion. For example, pcDNA™3.1/myc-His vectors allow for the expression of a C-terminally tagged protein with both a Myc epitope and a polyhistidine tag for detection and purification.
Data Presentation: Comparison of Common Expression Vectors
| Vector Series | Promoter | Host Polymerase | Inducer | Antibiotic Resistance | Copy Number | His-Tag Position(s) | Key Features |
| pET-28a(+) | T7lac | T7 RNA Polymerase | IPTG | Kanamycin | Medium | N-terminal & C-terminal | T7•Tag®, Thrombin site |
| pQE-30 | T5/lacO | E. coli RNA Polymerase | IPTG | Ampicillin | Low (ColE1 ori) | N-terminal | Available in 3 reading frames |
| pQE-80L | T5/lacO | E. coli RNA Polymerase | IPTG | Ampicillin | Low (ColE1 ori) | N-terminal | Contains lacIq for tight repression |
| pcDNA™3.1/myc-His | CMV | Host RNA Pol II | Constitutive | Ampicillin, Neomycin | High (pUC ori) | C-terminal | Mammalian expression, Myc tag |
Experimental Protocols
Cloning into an Expression Vector (Example: pET-28a)
This protocol describes a standard restriction enzyme-based cloning workflow.
-
Primer Design & PCR Amplification: Design primers to amplify the gene of interest. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the pET-28a vector (e.g., NdeI and XhoI). Ensure the gene is in-frame with the desired His-tag. Perform PCR to amplify the gene.
-
Vector and Insert Digestion: Digest both the purified PCR product and the pET-28a vector with the chosen restriction enzymes (e.g., NdeI and XhoI) in separate reactions.
-
Purification: Purify the digested vector and insert using a gel extraction kit or a PCR purification kit to remove enzymes, buffers, and small DNA fragments.
-
Ligation: Set up a ligation reaction by mixing the digested vector and insert at an appropriate molar ratio (e.g., 1:3 vector to insert) with T4 DNA ligase and its buffer. Incubate as recommended by the manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).
-
Transformation: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α or NovaBlue). These strains are optimized for plasmid replication and do not contain the T7 RNA polymerase gene, preventing leaky expression of potentially toxic proteins. Plate the transformed cells on LB agar plates containing kanamycin (the selection marker for pET-28a).
-
Screening and Verification: Screen colonies by colony PCR or restriction digest of purified plasmid DNA (miniprep) to identify clones with the correct insert. Confirm the sequence and reading frame of the insert by Sanger sequencing.
Protein Expression and Induction (Example: pET Vector in BL21(DE3))
-
Transformation: Transform the verified expression plasmid (e.g., pET-28a with your gene) into a competent E. coli expression host strain, such as BL21(DE3). Plate on LB agar with kanamycin and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing kanamycin. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (0.4-0.8).
-
Induction: Add IPTG to a final concentration of 0.1-1.0 mM to induce protein expression.
-
Expression: Continue to incubate the culture. Optimal expression conditions (temperature and time) vary depending on the protein. A common starting point is 3-4 hours at 37°C, but for proteins prone to insolubility, lowering the temperature to 16-25°C and extending the induction time (e.g., overnight) can improve soluble protein yield.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protein Purification using Ni-NTA IMAC
This protocol describes batch purification under native conditions.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add lysozyme and a DNase to facilitate lysis and reduce viscosity. The sample can be further lysed by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g for 30 minutes at 4°C) to pellet cell debris. The soluble His-tagged protein will be in the supernatant.
-
Resin Equilibration: Prepare the Ni-NTA resin by washing it with lysis buffer. For batch binding, add a suitable volume of Ni-NTA slurry to the clarified lysate.
-
Binding: Incubate the lysate with the resin on a rotator for 30-60 minutes at 4°C to allow the His-tagged protein to bind to the nickel-charged resin.
-
Washing: Pellet the resin by gentle centrifugation and remove the supernatant (flow-through). Wash the resin several times with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein from the resin using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM), which competes with the His-tag for binding to the Ni-NTA resin. Collect the eluate in fractions.
-
Analysis: Analyze the fractions by SDS-PAGE to check for purity. Pool the fractions containing the purified protein. If necessary, the imidazole can be removed by dialysis or buffer exchange chromatography.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: IPTG induction mechanism in the pET system.
Caption: General workflow for cloning into an expression vector.
Caption: Workflow for His-tagged protein expression and purification.
References
The Impact of Hexa-His Tag on Protein Function and Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of a hexa-histidine (Hexa-His or His6) tag is a widely adopted strategy for the facile purification of recombinant proteins. Its small size and high affinity for immobilized metal ions make it an attractive choice. However, a critical consideration for any protein-based research or therapeutic development is whether this affinity tag influences the intrinsic properties of the protein of interest. This technical guide provides a comprehensive analysis of the potential effects of the this compound tag on protein function and structure, supported by quantitative data, detailed experimental protocols, and logical visualizations. While generally considered inert, the influence of a His-tag is not always negligible and should be assessed on a case-by-case basis.[1][2][3]
Effects on Protein Function
The functional consequences of a His-tag can range from negligible to significant, depending on the protein, the location of the tag (N- or C-terminus), and the specific function being assayed.
Enzyme Kinetics
The presence of a His-tag can alter the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax).
A study on phosphoinositide-3-kinase (PI 3-K) isoforms showed that an N-terminal His-tag had no significant effect on the lipid kinase activity, with comparable Vmax and Km values for both tagged and untagged enzymes. However, the same study observed a differential effect on the protein kinase activity of certain oncogenic mutants, where the His-tag potentiated p110 autophosphorylation.
In contrast, research on transaminases revealed that while the enantioselectivity was unaffected, the catalytic activity was decreased to varying degrees depending on the tag's presence and location. The native, untagged GabT enzyme exhibited the highest activity, followed by the C-terminally tagged version, with the N-terminally tagged protein showing the lowest activity.[4] Another study on trehalose synthase from Deinococcus geothermalis also reported a higher Km value for the His-tagged enzyme compared to the wild-type, suggesting a lower affinity for its substrate, maltose.[5]
Table 1: Impact of this compound Tag on Enzyme Kinetic Parameters
| Enzyme | Tag Location | Parameter | His-tagged Value | Untagged Value | Fold Change (Tagged/Untagged) | Reference |
| Phosphoinositide-3-Kinase α (p110α) | N-terminal | Vmax (relative) | ~1.0 | 1.0 | ~1.0 | |
| Km for ATP (μM) | ~50 | ~50 | ~1.0 | |||
| Transaminase (GabT) | N-terminal | Catalytic Activity (relative) | ~0.45 | 1.0 | 0.45 | |
| C-terminal | Catalytic Activity (relative) | ~0.9 | 1.0 | 0.9 | ||
| Trehalose Synthase (DgeoTreS) | N-terminal | Km for Maltose (mM) | 254 | 170 | 1.49 |
Binding Affinity and Interactions
The His-tag can also influence the binding properties of a protein to its partners, such as other proteins, nucleic acids, or small molecules.
A study on a tumor-associated single-chain Fv (scFv) construct demonstrated that the position of the His-tag is critical. A C-terminally placed His-tag on the CC49 scFv adversely affected its binding properties, with significantly lower binding observed in a solid-phase radioimmunoassay compared to the N-terminally tagged and untagged versions. Surface plasmon resonance (SPR) analysis further revealed a lower binding affinity constant (KA) for the N-terminally tagged scFv compared to the untagged construct, while the C-terminally tagged version showed such poor kinetics that a KA value could not be determined.
Effects on Protein Structure and Stability
The structural impact of a His-tag is often subtle, but can manifest as changes in secondary structure, overall fold, or thermal stability.
Structural Integrity
Crystallographic studies have generally shown that His-tags have no significant effect on the overall structure of the native protein. In many crystal structures, the His-tag is disordered and not visible in the electron density map, suggesting it is flexible and does not adopt a fixed conformation. However, in some cases, the tag has been observed to interact with the protein surface, which could potentially lead to localized conformational changes. A survey of protein structures in the Protein Data Bank (PDB) found that while resolution and R factors were not affected by the presence of a His-tag, the overall B-factors were slightly higher, indicating greater structural disorder.
Thermal Stability
The thermal stability of a protein, often measured as the melting temperature (Tm), can be either increased, decreased, or unaffected by the presence of a His-tag.
A systematic study on the thermal stability of several proteins using differential scanning fluorimetry (DSF) revealed varied effects of an N-terminal His-tag. For some proteins, the removal of the His-tag led to a significant increase in thermal stability, particularly at specific pH ranges. For example, the Tm of MtDapB increased by as much as 24°C at pH 5.0 after the His-tag was cleaved. Conversely, for other proteins, the His-tagged version was found to be more stable under certain conditions.
Table 2: Impact of N-terminal this compound Tag on Protein Thermal Stability (Tm in °C)
| Protein | pH | His-tagged Tm (°C) | Untagged Tm (°C) | ΔTm (°C) (Untagged - Tagged) | Reference |
| β-lactamase | 5.0 | ~48 | ~40 | -8 | |
| 8.0 | ~55 | ~58 | +3 | ||
| MtDapB | 5.0 | ~30 | ~54 | +24 | |
| 8.5 | ~60 | ~64 | +4 | ||
| VvDxr | 6.0 | ~48 | ~46 | -2 | |
| Bet v 2 | 7.0 | ~65 | ~62 | -3 |
Experimental Protocols for Assessing His-Tag Effects
To empirically determine the impact of a His-tag on a specific protein, a comparative analysis of the tagged and untagged versions is essential. The following are detailed methodologies for key experiments.
Workflow for Comparative Analysis
The general workflow for assessing the impact of a His-tag involves expressing and purifying both the tagged and untagged versions of the protein of interest, followed by a series of biophysical and functional assays.
Caption: A generalized workflow for the comparative analysis of His-tagged and untagged proteins.
Enzyme Kinetics Assay
This protocol outlines a general approach for comparing the kinetic parameters of a His-tagged and an untagged enzyme using a spectrophotometric assay.
-
Protein Preparation:
-
Prepare stock solutions of both the His-tagged and untagged enzymes of known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
The purity of both enzyme preparations should be assessed by SDS-PAGE and be comparable.
-
-
Substrate and Reagent Preparation:
-
Prepare a series of substrate concentrations bracketing the expected Km value.
-
Prepare all other necessary reagents and cofactors in the assay buffer.
-
-
Assay Procedure:
-
Set up reactions in a microplate or cuvettes. Each reaction should contain the assay buffer, a fixed concentration of the enzyme (tagged or untagged), and varying concentrations of the substrate.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer. The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Vmax and Km values for both the tagged and untagged enzymes.
-
Compare the kinetic parameters to assess the impact of the His-tag.
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a high-throughput method to determine the thermal stability of a protein.
-
Reagent Preparation:
-
Prepare the His-tagged and untagged proteins at a concentration of 2-10 µM in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, mix the protein solution with the fluorescent dye.
-
Include control wells with buffer and dye only.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Compare the Tm values of the tagged and untagged proteins.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions and determining kinetic and affinity constants.
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the ligand (the binding partner of the protein of interest) onto the sensor chip surface using standard amine coupling chemistry. One flow cell should be used as a reference surface (no ligand immobilized).
-
-
Analyte Preparation:
-
Prepare a series of concentrations of the His-tagged and untagged proteins (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Globally fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the binding kinetics and affinity of the tagged and untagged proteins.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins in solution.
-
Sample Preparation:
-
Prepare solutions of the His-tagged and untagged proteins at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Ensure the samples are free of aggregates by centrifugation or filtration.
-
-
Data Acquisition:
-
Record the CD spectra in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Acquire a spectrum of the buffer alone to use as a baseline.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution algorithms.
-
Compare the spectra and the calculated secondary structure content of the tagged and untagged proteins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of proteins in solution.
-
Sample Preparation:
-
Express and purify isotopically labeled (¹⁵N and/or ¹³C) His-tagged and untagged proteins.
-
Prepare concentrated (0.1-1 mM) and stable protein samples in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
-
Data Acquisition:
-
Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC spectra, to obtain a "fingerprint" of the protein.
-
For detailed structural analysis, a suite of 2D and 3D NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, NOESY) is required for resonance assignment and the determination of structural restraints (distances and dihedral angles).
-
-
Data Analysis:
-
Process and analyze the NMR spectra to assign the chemical shifts of the backbone and side-chain atoms.
-
Compare the ¹H-¹⁵N HSQC spectra of the tagged and untagged proteins. Significant chemical shift perturbations can indicate structural changes.
-
For a full structural determination, calculate and refine the 3D structure using the experimental restraints.
-
Mitigating the Effects of His-Tags
If a His-tag is found to interfere with protein function or structure, several strategies can be employed:
-
Tag Relocation: Moving the tag from the N-terminus to the C-terminus, or vice versa, can sometimes alleviate interference, as the accessibility and local environment of the termini can differ.
-
Linker Addition: Inserting a flexible linker sequence (e.g., a series of glycine and serine residues) between the tag and the protein can provide spatial separation and reduce steric hindrance.
-
Tag Removal: The most definitive way to eliminate any potential artifacts is to remove the His-tag after purification. This is typically achieved by engineering a protease cleavage site (e.g., for TEV or thrombin) between the tag and the protein.
Caption: Decision-making flowchart for addressing observed His-tag interference.
Conclusion
The this compound tag is an invaluable tool for recombinant protein purification. While it is often benign, the assumption that it has no impact on protein function or structure should not be taken for granted. The evidence presented in this guide demonstrates that the effects of a His-tag can be protein- and context-dependent, influencing enzyme kinetics, binding affinities, and thermal stability. For research and development endeavors where the native properties of a protein are paramount, a thorough experimental comparison of the tagged and untagged protein is strongly recommended. The detailed protocols provided herein offer a robust framework for conducting such an evaluation, enabling researchers to make informed decisions about the use of His-tags in their specific applications.
References
Methodological & Application
Application Note: High-Yield Purification of Hexa-His Tagged Proteins from E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recombinant protein expression in Escherichia coli, coupled with affinity tag technology, is a cornerstone of modern molecular biology, biochemistry, and drug development.[1][2] The polyhistidine tag (His-tag), typically consisting of six to ten consecutive histidine residues, is one of the most versatile and widely used affinity tags for protein purification.[3][4][5] Its small size (approx. 0.8 kDa for a 6xHis-tag) minimizes interference with protein structure and function.
This protocol details the purification of Hexa-His (6xHis) tagged proteins from E. coli using Immobilized Metal Affinity Chromatography (IMAC). The principle of IMAC relies on the strong, selective interaction between the imidazole side chains of the histidine residues in the tag and transition metal ions (commonly Ni²⁺ or Co²⁺) chelated to a chromatography resin. The tagged protein binds to the resin, while most host cell proteins are washed away. The purified protein is then eluted by competition with a high concentration of imidazole or by a reduction in pH. This method can be performed under both native and denaturing conditions, allowing for the purification of soluble proteins as well as those sequestered in inclusion bodies.
Principle of IMAC Purification
The IMAC process is a classic bind-wash-elute procedure. The chelating groups most commonly used for IMAC are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA), which immobilize the metal ions onto the agarose-based resin. NTA binds nickel ions more tightly than IDA due to its four chelation sites, providing higher stability. The purification workflow involves loading the clarified cell lysate containing the His-tagged protein onto the equilibrated IMAC column, washing away unbound and weakly bound contaminants, and finally eluting the target protein.
References
- 1. Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Purification of Polyhistidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
Step-by-Step Guide for Ni-NTA Resin Chromatography: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of Nickel-Nitrilotriacetic Acid (Ni-NTA) resin chromatography for the purification of histidine-tagged (His-tagged) proteins.
Introduction to Ni-NTA Chromatography
Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for purifying recombinant proteins.[1][2] Ni-NTA chromatography is a specific type of IMAC that utilizes the high affinity of a polyhistidine tag (commonly a sequence of six histidine residues, 6xHis) for nickel ions (Ni²⁺) chelated to Nitrilotriacetic acid (NTA), which is immobilized on a chromatography resin, typically agarose beads.[1][2] The NTA ligand binds Ni²⁺ ions at four of its six coordination sites, leaving two sites available to interact with the imidazole side chains of the His-tag. This specific interaction allows for the efficient separation of His-tagged proteins from a complex mixture of cellular proteins. Elution of the bound protein is typically achieved by competition with imidazole or by a reduction in pH.
Experimental Workflow Overview
The general workflow for Ni-NTA chromatography involves several key stages: sample preparation, column equilibration, sample loading, washing to remove non-specifically bound proteins, and finally, elution of the purified His-tagged protein.
References
Application Notes and Protocols for Hexa-His Tag Protein Purification Under Denaturing Conditions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Hexa-His tagged (6xHis-tagged) proteins under denaturing conditions. This method is essential when recombinant proteins are expressed as insoluble inclusion bodies or when the His-tag is inaccessible in the native protein conformation.[1][2] Immobilized Metal Affinity Chromatography (IMAC) is the standard technique for this purpose, utilizing the affinity of histidine residues for chelated metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺).[3][4]
Introduction: Why Use Denaturing Conditions?
Purification under denaturing conditions is necessary in two primary scenarios:
-
Inclusion Bodies: Overexpressed recombinant proteins in systems like E. coli often form dense, insoluble aggregates known as inclusion bodies. Denaturing agents are required to solubilize these aggregates and expose the His-tag for purification.
-
Hidden His-Tag: In some properly folded, soluble proteins, the His-tag may be buried within the protein's three-dimensional structure, making it inaccessible to the IMAC resin. Denaturation unfolds the protein, exposing the tag and allowing it to bind to the resin.
The primary denaturing agents used are urea and guanidinium hydrochloride (Guanidine-HCl). While both are effective, urea is generally preferred as it is a milder chaotropic agent and is more compatible with downstream applications like SDS-PAGE analysis.
Principle of Denaturing IMAC
The purification process follows a bind-wash-elute procedure.
-
Lysis & Solubilization: Cells are lysed, and the resulting protein pellet (containing inclusion bodies) or the soluble fraction (for hidden tags) is solubilized in a buffer containing a high concentration of a denaturant (e.g., 8 M urea or 6 M Guanidine-HCl). This unfolds the proteins, making the His-tag accessible.
-
Binding: The cleared lysate containing the denatured His-tagged protein is incubated with an IMAC resin (e.g., Ni-NTA). The histidine residues in the tag chelate the metal ions on the resin, leading to specific binding. This is typically performed at a neutral to slightly alkaline pH (7.0-8.0).
-
Washing: The resin is washed with a buffer containing the same denaturant to remove non-specifically bound proteins. A low concentration of a competitive agent, such as imidazole, can be included in the wash buffer to increase stringency and remove weakly bound contaminants.
-
Elution: The purified His-tagged protein is eluted from the resin. Elution can be achieved by either:
-
Competitive Elution: Using a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.
-
pH Reduction: Lowering the pH of the buffer, which protonates the histidine residues, disrupting their interaction with the metal ions.
-
Data Presentation: Buffer Compositions
The following tables summarize typical buffer compositions for His-tag protein purification under denaturing conditions using urea. Note that the optimal conditions may vary depending on the specific protein.
Table 1: Urea-Based Denaturing Buffer Compositions
| Buffer Type | Component | Concentration | Purpose |
| Lysis/Binding Buffer | Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent |
| Tris-HCl | 10 mM | Buffering agent | |
| Urea | 8 M | Denaturant | |
| pH | 8.0 | Promotes His-tag binding | |
| Wash Buffer | Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent |
| Tris-HCl | 10 mM | Buffering agent | |
| Urea | 8 M | Maintains denaturation | |
| pH | 6.3 | Removes non-specific binders | |
| Elution Buffer (pH Step) | Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent |
| Tris-HCl | 10 mM | Buffering agent | |
| Urea | 8 M | Maintains denaturation | |
| pH | 5.9 or 4.5 | Elutes bound protein | |
| Elution Buffer (Imidazole) | Sodium Phosphate (NaH₂PO₄) | 50 mM | Buffering agent |
| Sodium Chloride (NaCl) | 300 mM | Reduces ionic interactions | |
| Imidazole | 250 mM | Competitive elution | |
| Urea | 8 M | Maintains denaturation | |
| pH | 8.0 | Maintains buffer integrity |
Note: When preparing urea-containing buffers, dissolve the urea completely before adjusting the pH, as urea can affect the pH of the solution.
Table 2: Guanidine-HCl-Based Denaturing Buffer Compositions
| Buffer Type | Component | Concentration |
| Lysis/Binding Buffer | Guanidine-HCl | 6 M |
| Sodium Phosphate (NaH₂PO₄) | 50 mM | |
| Sodium Chloride (NaCl) | 300 mM | |
| Imidazole | 10-20 mM | |
| pH | 8.0 | |
| Wash Buffer | Guanidine-HCl | 6 M |
| Sodium Phosphate (NaH₂PO₄) | 50 mM | |
| Sodium Chloride (NaCl) | 300 mM | |
| Imidazole | 20-40 mM | |
| pH | 8.0 | |
| Elution Buffer | Guanidine-HCl | 6 M |
| Sodium Phosphate (NaH₂PO₄) | 50 mM | |
| Sodium Chloride (NaCl) | 300 mM | |
| Imidazole | 250-500 mM | |
| pH | 8.0 |
Experimental Protocols
Preparation of Cleared Lysate from E. coli under Denaturing Conditions
This protocol is designed for a cell pellet from a 1-liter bacterial culture.
Materials:
-
Cell pellet
-
Denaturing Lysis Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, pH 8.0)
-
Lysozyme (optional)
-
DNase I (optional)
-
Centrifuge and appropriate tubes
Procedure:
-
Thaw the cell pellet on ice for 15-20 minutes.
-
Resuspend the pellet in 10-20 mL of Denaturing Lysis Buffer.
-
(Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate at room temperature for 30 minutes with gentle agitation.
-
Sonicate the lysate on ice to reduce viscosity from DNA. Alternatively, add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 10,000-15,000 x g for 30 minutes at 4°C to pellet the cellular debris.
-
Carefully collect the supernatant, which is the cleared lysate containing the solubilized His-tagged protein.
Batch Purification of His-tagged Protein
Batch purification is suitable for small-scale purifications and for optimizing binding conditions.
Materials:
-
Cleared lysate
-
IMAC resin (e.g., Ni-NTA agarose), 50% slurry
-
Denaturing Wash Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, pH 6.3)
-
Denaturing Elution Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, pH 4.5 or Elution Buffer with 250 mM Imidazole)
-
Microcentrifuge tubes
Procedure:
-
Add 1-2 mL of the 50% IMAC resin slurry to a microcentrifuge tube.
-
Equilibrate the resin by adding 5-10 bed volumes of Denaturing Lysis Buffer, gently mixing, and centrifuging at low speed (e.g., 500 x g) for 2 minutes to pellet the resin. Discard the supernatant. Repeat this step twice.
-
Add the cleared lysate to the equilibrated resin.
-
Incubate on a rotator or shaker at room temperature for 1-2 hours to allow the His-tagged protein to bind to the resin.
-
Pellet the resin by centrifugation (500 x g for 2 minutes) and save the supernatant (flow-through) for analysis.
-
Wash the resin by adding 10 bed volumes of Denaturing Wash Buffer. Resuspend the resin and incubate for 5-10 minutes with gentle agitation.
-
Pellet the resin and save the supernatant (wash fraction). Repeat the wash step 2-3 times.
-
Elute the protein by adding 1-2 bed volumes of Denaturing Elution Buffer. Resuspend the resin and incubate for 10-15 minutes.
-
Pellet the resin and collect the supernatant, which contains the purified protein (elution fraction). Repeat the elution step 2-3 times to maximize recovery.
Gravity Flow Column Chromatography
This method is suitable for larger-scale purifications.
Materials:
-
Cleared lysate
-
IMAC resin
-
Chromatography column
-
Denaturing Lysis/Binding, Wash, and Elution Buffers
Procedure:
-
Pack the IMAC resin into a gravity flow column.
-
Equilibrate the column by passing 5-10 column volumes (CV) of Denaturing Lysis/Binding Buffer through it.
-
Load the cleared lysate onto the column and allow it to flow through by gravity. Collect the flow-through.
-
Wash the column with 10-20 CV of Denaturing Wash Buffer.
-
Elute the protein by applying 5-10 CV of Denaturing Elution Buffer and collecting the fractions.
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity and yield.
Visualizations
Experimental Workflow for Denaturing Protein Purification
Caption: Workflow of this compound tag protein purification under denaturing conditions.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in denaturing His-tag purification.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No or low protein yield | Incomplete cell lysis or solubilization of inclusion bodies. | Increase sonication time or use a stronger denaturant like 6 M Guanidine-HCl. |
| His-tag is not accessible even under denaturing conditions. | This is rare but possible. Consider re-cloning with the tag at the other terminus. | |
| Protein is lost in the flow-through. | Optimize binding pH (7.0-8.0). Reduce flow rate during loading. | |
| Protein is lost in the wash fractions. | Decrease the imidazole concentration in the wash buffer or increase the pH of the wash buffer. | |
| Contaminating proteins in elution | Non-specific binding of host proteins. | Increase the imidazole concentration in the lysis and wash buffers (10-20 mM). Perform additional wash steps. |
| Proteases are co-purifying and degrading the target protein. | Add protease inhibitors to the lysis buffer. | |
| Protein precipitates after elution | Removal of the denaturant leads to aggregation. | Keep the purified protein in a buffer containing a lower concentration of the denaturant (e.g., 2-4 M urea) or perform on-column refolding. |
Conclusion
Purification of this compound tagged proteins under denaturing conditions is a robust and widely used technique for recovering proteins from inclusion bodies or when the affinity tag is otherwise inaccessible. By carefully selecting denaturants and optimizing buffer conditions for lysis, binding, washing, and elution, high-purity protein can be obtained for a variety of downstream applications. Subsequent refolding steps may be necessary if a biologically active protein is required.
References
- 1. resynbio.com [resynbio.com]
- 2. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 3. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - FR [thermofisher.com]
Buffer preparation for His-tag purification (lysis, wash, elution).
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of lysis, wash, and elution buffers for the purification of histidine-tagged (His-tagged) proteins using immobilized metal affinity chromatography (IMAC). The protocols are designed to be adaptable for both native and denaturing purification conditions.
Introduction to His-tag Purification
His-tag purification is a widely used method for purifying recombinant proteins. It relies on the affinity of a polyhistidine tag (commonly 6xHis) engineered into the protein for immobilized divalent metal ions, typically nickel (Ni²⁺) or cobalt (Co²⁺). The process involves four main stages: cell lysis to release the protein, binding of the His-tagged protein to the IMAC resin, washing to remove non-specifically bound contaminants, and elution of the purified protein. The composition of the buffers used in each of these steps is critical for achieving high purity and yield.
Buffer Components and Considerations
Successful His-tag purification depends on the careful optimization of buffer components. The key ingredients and their functions are outlined below.
| Component | Function | Typical Concentration Range | Notes |
| Buffering Agent | Maintains a stable pH. | 20-100 mM | Sodium phosphate is recommended. Tris can also be used, but may reduce nickel ion stability.[1] The optimal pH for binding is typically between 7.5 and 8.0.[2] |
| Salt (NaCl) | Reduces non-specific ionic interactions. | 100-500 mM | A concentration of at least 300 mM is generally recommended.[1] Increasing the salt concentration up to 1 M may help reduce contaminants.[3] |
| Imidazole | Competes with the His-tag for binding to the metal ions. | Lysis/Binding: 5-20 mMWash: 20-50 mMElution: 250-500 mM | Low concentrations in lysis and wash buffers help to prevent non-specific binding.[4] High concentrations are used for elution. |
| Denaturants (Urea or Guanidine-HCl) | Solubilize insoluble proteins (inclusion bodies). | 6-8 M | Used for purification under denaturing conditions. Urea is a milder denaturant than Guanidine-HCl. |
| Detergents (e.g., Triton X-100, Tween-20) | Reduce non-specific hydrophobic interactions and aid in solubilizing membrane proteins. | 0.05-2% | Can be included in lysis, wash, and elution buffers to minimize non-specific binding. |
| Reducing Agents (e.g., β-mercaptoethanol, DTT) | Prevent oxidation of cysteine residues. | 1-10 mM | Important for proteins with critical disulfide bonds, but can reduce Ni²⁺ ions and should be used with caution. |
| Protease Inhibitors | Prevent degradation of the target protein by cellular proteases. | Varies (follow manufacturer's recommendations) | Typically added to the lysis buffer just before use. EDTA-containing protease inhibitors should be avoided as EDTA will strip the metal ions from the resin. |
| Glycerol | Stabilizes proteins and prevents aggregation. | 5-20% | Can be added to all buffers to improve protein stability. |
| Lysozyme/DNase | Aid in cell lysis and reduce viscosity from DNA release. | Lysozyme: ~1 mg/mLDNase: 5-25 µg/mL | Added to the lysis buffer to improve cell disruption and handling of the lysate. |
Experimental Protocols
Protocol 1: Buffer Preparation for Native Purification
This protocol is suitable for soluble, correctly folded proteins.
1.1 Lysis Buffer (Binding Buffer)
-
Composition:
-
50 mM Sodium Phosphate (NaH₂PO₄)
-
300 mM Sodium Chloride (NaCl)
-
10-20 mM Imidazole
-
-
Preparation (for 1 L):
-
Dissolve 6.9 g of Sodium Phosphate monobasic (NaH₂PO₄·H₂O) and 17.5 g of NaCl in 800 mL of deionized water.
-
Add 10-20 mL of a 1 M imidazole stock solution.
-
Adjust the pH to 8.0 using NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C.
-
-
Additives (add fresh before use):
-
Protease inhibitor cocktail (EDTA-free)
-
1 mg/mL Lysozyme
-
5-25 µg/mL DNase I and 5 mM MgCl₂
-
1.2 Wash Buffer
-
Composition:
-
50 mM Sodium Phosphate (NaH₂PO₄)
-
300 mM Sodium Chloride (NaCl)
-
20-40 mM Imidazole
-
-
Preparation (for 1 L):
-
Dissolve 6.9 g of Sodium Phosphate monobasic (NaH₂PO₄·H₂O) and 17.5 g of NaCl in 800 mL of deionized water.
-
Add 20-40 mL of a 1 M imidazole stock solution.
-
Adjust the pH to 8.0 using NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C.
-
1.3 Elution Buffer
-
Composition:
-
50 mM Sodium Phosphate (NaH₂PO₄)
-
300 mM Sodium Chloride (NaCl)
-
250-500 mM Imidazole
-
-
Preparation (for 500 mL):
-
Dissolve 3.45 g of Sodium Phosphate monobasic (NaH₂PO₄·H₂O) and 8.75 g of NaCl in 400 mL of deionized water.
-
Add 125-250 mL of a 1 M imidazole stock solution.
-
Adjust the pH to 8.0 using NaOH.
-
Bring the final volume to 500 mL with deionized water.
-
Filter sterilize and store at 4°C.
-
Protocol 2: Buffer Preparation for Denaturing Purification
This protocol is intended for proteins expressed in inclusion bodies.
2.1 Denaturing Lysis Buffer (Binding Buffer)
-
Composition:
-
100 mM Sodium Phosphate (NaH₂PO₄)
-
10 mM Tris-HCl
-
8 M Urea
-
10 mM Imidazole
-
-
Preparation (for 1 L):
-
In a fume hood, dissolve 480 g of urea in 300 mL of deionized water. This process is endothermic and will require gentle heating and stirring.
-
Once the urea is dissolved, add 13.8 g of Sodium Phosphate monobasic (NaH₂PO₄·H₂O) and 1.21 g of Tris base.
-
Add 10 mL of a 1 M imidazole stock solution.
-
Adjust the pH to 8.0 with NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at room temperature. Note: Urea can crystallize at low temperatures.
-
2.2 Denaturing Wash Buffer
-
Composition:
-
100 mM Sodium Phosphate (NaH₂PO₄)
-
10 mM Tris-HCl
-
8 M Urea
-
20 mM Imidazole
-
-
Preparation (for 1 L):
-
Follow the same procedure as for the denaturing lysis buffer, but add 20 mL of a 1 M imidazole stock solution.
-
Adjust the pH to 8.0 with NaOH.
-
2.3 Denaturing Elution Buffer
-
Composition:
-
100 mM Sodium Phosphate (NaH₂PO₄)
-
10 mM Tris-HCl
-
8 M Urea
-
250 mM Imidazole
-
-
Preparation (for 500 mL):
-
In a fume hood, dissolve 240 g of urea in 150 mL of deionized water.
-
Add 6.9 g of Sodium Phosphate monobasic (NaH₂PO₄·H₂O) and 0.6 g of Tris base.
-
Add 125 mL of a 1 M imidazole stock solution.
-
Adjust the pH to 4.5. The lower pH in the presence of a high imidazole concentration facilitates elution.
-
Bring the final volume to 500 mL with deionized water.
-
Filter sterilize and store at room temperature.
-
His-tag Purification Workflow
The following diagram illustrates the general workflow for His-tag protein purification.
Caption: General workflow for His-tag protein purification.
Logical Relationship of Buffer Components
The interplay between the His-tag and imidazole at different stages of the purification process is crucial.
Caption: Imidazole competition in His-tag purification.
References
On-Column Refolding of His-tagged Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins overexpressed in bacterial systems, such as E. coli, often accumulate as insoluble and non-functional aggregates known as inclusion bodies (IBs). While this can lead to high expression levels, recovering the biologically active protein requires solubilization of the IBs using high concentrations of denaturants, followed by a refolding process to restore the native protein structure. On-column refolding of histidine-tagged (His-tagged) proteins is a powerful and efficient technique that combines protein purification and refolding into a single chromatographic step. This method leverages the high affinity of the His-tag for immobilized metal ions (Immobilized Metal Affinity Chromatography, IMAC), allowing the denatured protein to be captured on the column matrix. The subsequent gradual removal of the denaturant while the protein is immobilized promotes proper refolding and minimizes aggregation, which is a common issue with other refolding techniques like dialysis or dilution.[1][2][3]
This document provides detailed application notes and protocols for performing on-column refolding of His-tagged proteins, including quantitative data on expected yields and a visual representation of the experimental workflow.
Data Presentation: Quantitative Outcomes of On-Column Refolding
The success of on-column refolding can vary depending on the specific protein. The following tables summarize quantitative data from various studies to provide a benchmark for expected outcomes.
| Protein Target | Molecular Weight (kDa) | Refolding Yield (%)* | Monodisperse** | Reference |
| BSGC Target 1049B | 36 | 30 | Yes | [4] |
| BSGC Target 1105B | 22 | 100 | Yes | [4] |
| BSGC Target 1113B | 19 | 100 | Yes | |
| BSGC Target 1277B | 44 | 100 | Yes | |
| BSGC Target 1294B | 49 | 0 | Not Applicable | |
| BSGC Target 1315B | 61 | 0 | Not Applicable | |
| BSGC Target 1338B | 16 | 0 | Not Applicable | |
| BSGC Target 1349B | 20 | 100 | Yes |
-
Percent target eluted / percent target loaded. ** Determined by Dynamic Light Scattering (DLS).
| Protein | Refolding Method | Purity | Activity Recovery | Final Yield | Reference |
| Enhanced Green Fluorescent Protein (EGFP) | Artificial Chaperone-Assisted IMAC | 99% | 80% (fluorescence recovery) | Not Specified | |
| α-hemolysin | Denaturant Gradient IMAC | Not Specified | Hemolytically Active | 3.5 mg |
Experimental Workflow
The following diagram illustrates the key stages of the on-column refolding process for His-tagged proteins, from inclusion body preparation to the final purified and refolded protein.
Caption: Experimental workflow for on-column refolding of His-tagged proteins.
Experimental Protocols
Below are two detailed protocols for on-column refolding of His-tagged proteins. The first is a general method using a denaturant gradient, and the second is an alternative method using an artificial chaperone system.
Protocol 1: On-Column Refolding with a Linear Denaturant Gradient
This protocol is a widely used method for refolding His-tagged proteins bound to an IMAC column by gradually removing the denaturant.
Materials:
-
Resuspension Buffer: 20 mM Tris-HCl, pH 8.0
-
Isolation Buffer: 2 M Urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton X-100, pH 8.0
-
Binding Buffer (Denaturing): 6 M Guanidine-HCl (or 8 M Urea), 20 mM Tris-HCl, 0.5 M NaCl, 5-20 mM Imidazole, 1 mM 2-mercaptoethanol, pH 8.0.
-
Refolding Buffer (Native): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, 1 mM 2-mercaptoethanol, pH 8.0.
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250-500 mM Imidazole, 1 mM 2-mercaptoethanol, pH 8.0.
-
IMAC Column (e.g., HisTrap™ FF or HP, Ni-NTA Agarose).
Procedure:
-
Inclusion Body Isolation and Solubilization:
-
Resuspend the cell pellet from your expression culture in Resuspension Buffer.
-
Disrupt the cells by sonication on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet by resuspending in cold Isolation Buffer, followed by sonication and centrifugation. Repeat this wash step.
-
Solubilize the washed inclusion bodies in Binding Buffer by stirring for 30-60 minutes at room temperature.
-
Clarify the solubilized protein solution by centrifugation at high speed (e.g., >12,000 x g) for 15 minutes at 4°C. Filter the supernatant through a 0.45 µm filter.
-
-
Chromatography and On-Column Refolding:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified, solubilized protein onto the column.
-
Wash the column with 5-10 CV of Binding Buffer to remove any unbound proteins.
-
Initiate the on-column refolding by applying a linear gradient from 100% Binding Buffer to 100% Refolding Buffer over 10-20 CV. A slow flow rate (e.g., 0.1-0.5 mL/min for a 1 mL column) is recommended to allow sufficient time for the protein to refold.
-
After the gradient, wash the column with 5 CV of Refolding Buffer to ensure all denaturant is removed.
-
-
Elution and Analysis:
-
Elute the refolded protein from the column using a linear gradient of 20-500 mM imidazole in Refolding Buffer over 5-10 CV. Alternatively, a step elution with Elution Buffer can be used.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Assess the folding state and aggregation of the purified protein using techniques such as Dynamic Light Scattering (DLS) or Circular Dichroism (CD) spectroscopy.
-
Perform a functional assay to confirm the biological activity of the refolded protein.
-
Protocol 2: Artificial Chaperone-Assisted On-Column Refolding
This method utilizes a detergent (as an artificial chaperone) to prevent aggregation during the initial refolding stages, followed by cyclodextrin to strip the detergent and promote the final native structure.
Materials:
-
Solubilization/Binding Buffer: 8 M Urea (or 6 M Guanidine-HCl), 20 mM Tris-HCl, 0.1 M NaCl, pH 8.0.
-
Detergent Wash Buffer: 20 mM Tris-HCl, 0.1 M NaCl, 0.1% Triton X-100, pH 8.0.
-
Cyclodextrin Wash Buffer: 20 mM Tris-HCl, 0.1 M NaCl, 5 mM β-cyclodextrin, pH 8.0.
-
Elution Buffer: 20 mM Tris-HCl, 0.1 M NaCl, 300-600 mM Imidazole, pH 8.0.
-
IMAC Column (e.g., Ni-NTA Agarose).
Procedure:
-
Inclusion Body Solubilization and Binding:
-
Isolate and wash inclusion bodies as described in Protocol 1.
-
Solubilize the inclusion bodies in Solubilization/Binding Buffer.
-
Bind the solubilized protein to the Ni-NTA resin in a batch format overnight at room temperature or by loading onto a pre-packed column.
-
-
On-Column Refolding with Artificial Chaperones:
-
If using a batch format, pack the resin into a column. Equilibrate the column with Solubilization/Binding Buffer.
-
Wash the column with 10 CV of Detergent Wash Buffer. This step replaces the denaturant with the detergent, which binds to hydrophobic patches on the refolding protein, preventing aggregation.
-
Wash the column with 10 CV of Cyclodextrin Wash Buffer. The β-cyclodextrin has a hydrophobic core that strips the detergent from the protein, allowing it to fold into its native conformation.
-
-
Elution and Analysis:
-
Elute the refolded protein using the Elution Buffer.
-
Collect and analyze the fractions for purity, folding, and activity as described in Protocol 1.
-
Logical Relationships in Artificial Chaperone-Assisted Refolding
The interplay between the denatured protein, detergent, and cyclodextrin is crucial for the success of this refolding method.
Caption: Logic of artificial chaperone-assisted on-column refolding.
Conclusion
On-column refolding is a highly effective method for recovering functional His-tagged proteins from inclusion bodies. By immobilizing the protein on a chromatography matrix, intermolecular interactions that lead to aggregation are minimized, often resulting in higher yields of correctly folded protein compared to traditional methods. The choice between a standard denaturant gradient and an artificial chaperone-assisted approach will depend on the specific characteristics of the target protein. For many proteins, on-column refolding can streamline the purification workflow, making it amenable to high-throughput applications and ultimately accelerating research and development timelines.
References
- 1. Confronting high-throughput protein refolding using high pressure and solution screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. ipo.lbl.gov [ipo.lbl.gov]
- 4. Refolding and purification of histidine-tagged protein by artificial chaperone-assisted metal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Dialogues: The Hexa-His Tag in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease, and it plays a critical role in modern drug discovery. The Hexa-histidine tag (Hexa-His or 6xHis tag) has emerged as a versatile and widely adopted tool for elucidating these intricate molecular conversations. Its small size, low immunogenicity, and high affinity for immobilized metal ions make it an invaluable asset for isolating and characterizing protein complexes.[1][2][3][4] This document provides detailed application notes and protocols for leveraging the this compound tag in key PPI studies.
Application Notes: Leveraging the this compound Tag
The this compound tag, a sequence of six consecutive histidine residues, can be genetically engineered onto the N- or C-terminus of a recombinant protein.[5] This small addition, with a molecular weight of approximately 0.8 kDa, generally does not interfere with protein structure and function. The principle behind its utility lies in the ability of the imidazole side chains of histidine to form coordination bonds with transition metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin.
Key applications of the this compound tag in PPI studies include:
-
Pull-Down Assays: This technique is a cornerstone for identifying novel protein interaction partners. A His-tagged "bait" protein is immobilized on metal-chelate affinity resin and incubated with a cell lysate or a purified protein population containing potential "prey" proteins. Interacting proteins are "pulled down" with the bait, and after washing to remove non-specific binders, the entire complex is eluted and analyzed.
-
Co-immunoprecipitation (Co-IP): While traditionally reliant on antibodies against a target protein, Co-IP can be adapted using an anti-His tag antibody to capture a His-tagged protein and its interacting partners. This is particularly useful when a specific antibody against the protein of interest is not available or of poor quality.
-
Surface Plasmon Resonance (SPR): For a quantitative analysis of binding kinetics, SPR is a powerful label-free technique. A His-tagged protein can be captured on a sensor chip functionalized with nitrilotriacetic acid (NTA) and charged with nickel ions. The binding of an analyte (the potential interaction partner) to the immobilized His-tagged protein is then measured in real-time, providing data on association and dissociation rates.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to His-tag-based PPI studies.
| Parameter | Value | Notes | Source |
| Binding Capacity of Ni-NTA Agarose Beads | 25-50 µg of protein per µl of packed beads | This can vary depending on the protein and the specific resin. | |
| Typical Elution Volume in a Spin Column Pull-Down | 200 µl | Results in a bait concentration of ~3–6 µg/µl in the eluted fraction. | |
| SDS-PAGE Coomassie Detection Sensitivity | 5-25 ng for a single protein | A reasonably sized and easily detected band is seen between 500 and 1000 ng. | |
| Optimal Purified His-tagged Bait Protein Concentration for Pull-Down | 0.5-2.0 mg/ml | After dialysis to remove imidazole. | |
| Amount of Purified Bait Protein per Pull-Down Assay | 150 µg | For a standard spin column format. | |
| Amount of Bait Lysate per Pull-Down Assay | 200-400 µl | Depending on the expression level of the bait protein. |
| Comparison of His-tag Purification and Immunoprecipitation for Tristetraprolin (TTP) | His-tag Purification (Ni-NTA) | Immunoprecipitation (TTP antibodies) | Notes | Source |
| Effectiveness for TTP Purification | More effective | Less effective | His-tag purification yielded a higher amount of purified TTP. | |
| Effect of Mutations in TTP on Yield | Increased yield | Increased yield | Mutations at phosphorylation sites increased the yield for both methods. | |
| Binding Affinity of Mutant TTP to Ni-NTA Beads | Increased | Not Applicable | Mutations in TTP increased the binding affinity of the mutant proteins for Ni-NTA beads. |
Experimental Protocols
Protocol 1: this compound Tag Pull-Down Assay
This protocol describes the in vitro identification of a protein-protein interaction using a His-tagged bait protein.
Materials:
-
Ni-NTA agarose beads or magnetic beads
-
His-tagged "bait" protein (purified or in cell lysate)
-
Cell lysate or purified protein containing the "prey" protein
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 0.1% Triton X-100)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250-500 mM imidazole)
-
Microcentrifuge tubes or spin columns
-
SDS-PAGE gels and reagents for analysis (e.g., Coomassie stain, Western blot antibodies)
Procedure:
-
Bead Preparation:
-
Resuspend the Ni-NTA beads in their storage buffer.
-
Transfer the desired amount of bead slurry (e.g., 25 µl of packed beads) to a microcentrifuge tube.
-
Wash the beads twice with Binding/Wash Buffer to remove the storage solution. Centrifuge at a low speed (e.g., 500 x g for 1 minute) between washes and carefully remove the supernatant.
-
-
Bait Protein Immobilization:
-
Using Purified Bait Protein: Add the purified His-tagged bait protein (e.g., 150 µg) to the washed beads. Adjust the volume with Binding/Wash Buffer.
-
Using Bait Protein from Lysate: Add the cell lysate containing the overexpressed His-tagged bait protein (e.g., 200-400 µl) to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the His-tagged protein to bind to the beads.
-
-
Washing:
-
Centrifuge the tubes to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Prey Protein Incubation:
-
Add the cell lysate or purified protein solution containing the potential "prey" protein to the beads now bound with the "bait" protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Final Washes:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove unbound "prey" proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle agitation.
-
Centrifuge the tubes and carefully collect the supernatant containing the eluted bait-prey complex.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies specific to the "prey" protein.
-
Controls:
-
A control reaction with beads and "prey" protein but no "bait" protein to check for non-specific binding of the "prey" to the beads.
-
A control reaction with a non-interacting His-tagged protein as bait to demonstrate the specificity of the interaction.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of a His-tagged Protein Interaction
This protocol outlines the general steps for analyzing a PPI using a His-tagged protein immobilized on an NTA sensor chip.
Materials:
-
SPR instrument and NTA sensor chip
-
Purified His-tagged protein ("ligand")
-
Purified potential interacting protein ("analyte")
-
Running Buffer (e.g., HBS-EP+)
-
Nickel solution (e.g., 500 µM NiCl₂)
-
Regeneration solution (e.g., 350 mM EDTA)
Procedure:
-
Chip Preparation:
-
Equilibrate the NTA sensor chip with Running Buffer.
-
Inject the nickel solution over the sensor surface to charge the NTA with Ni²⁺ ions.
-
-
Ligand Immobilization:
-
Inject the purified His-tagged protein (ligand) over the Ni²⁺-charged sensor surface. The His-tag will mediate the capture of the protein onto the chip. The amount of immobilized ligand can be controlled by adjusting the concentration and injection time.
-
-
Analyte Binding:
-
Inject a series of concentrations of the purified analyte protein over the sensor surface containing the immobilized ligand.
-
Monitor the change in the SPR signal in real-time, which corresponds to the association of the analyte with the ligand.
-
-
Dissociation:
-
After the association phase, switch back to the flow of Running Buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject the regeneration solution (e.g., EDTA) to strip the Ni²⁺ ions and the His-tagged ligand from the sensor surface. This allows for the surface to be recharged and reused for subsequent experiments.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate software to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
-
Visualizations
Caption: Workflow for a this compound tag based pull-down assay.
References
- 1. Hexahistidine (6xHis) fusion-based assays for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexahistidine (6xHis) Fusion-Based Assays for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. His-Tag: Definition, Applications, & Industry Use-Cases [excedr.com]
- 5. Alternative application of an affinity purification tag: hexahistidines in ester hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of Hexa-His Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hexa-Histidine tag (6xHis-tag) is a widely used epitope tag for the purification and detection of recombinant proteins. Its small size, low immunogenicity, and high affinity for metal ions make it a versatile tool in protein research and drug development. This document provides detailed application notes and protocols for the successful detection of Hexa-His tagged proteins using Western blotting, a fundamental technique for protein analysis.
Principle of Detection
Western blotting, or immunoblotting, allows for the specific identification of a protein of interest from a complex mixture. The process involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. For His-tagged proteins, a primary antibody that specifically recognizes the 6xHis epitope is used, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorophore. The conjugated enzyme catalyzes a reaction with a substrate to produce a detectable signal, either colorimetric, chemiluminescent, or fluorescent, revealing the presence and relative abundance of the His-tagged protein.
Data Presentation
Table 1: Comparison of Common Anti-His Tag Antibodies
| Antibody Type | Host Species | Clonality | Recommended Dilution (WB) | Key Features |
| Anti-His Tag Antibody | Mouse | Monoclonal | 1:1000 - 1:10,000 | High specificity, suitable for most applications. |
| Anti-His Tag Antibody | Rabbit | Polyclonal | 1:1000 - 1:5000 | May offer broader epitope recognition. |
| HRP-conjugated Anti-His Tag | Mouse | Monoclonal | 1:1000 - 1:10,000 | Allows for a one-step detection process, saving time.[1] |
| HisProbe™-HRP | N/A | N/A | 1:5000 | A nickel-chelated HRP that directly binds to the His-tag. |
Table 2: Comparison of Western Blot Detection Methods
| Detection Method | Principle | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Colorimetric | Enzyme-conjugated secondary antibody converts a soluble substrate into a colored, insoluble product on the membrane. | Nanogram range[2] | Low | Simple, inexpensive, no special equipment needed. | Less sensitive, difficult to quantify, signal can fade.[2] |
| Chemiluminescent | Enzyme-conjugated secondary antibody catalyzes a reaction with a substrate to produce light.[3] | Picogram to femtogram range[2] | High | High sensitivity, wide dynamic range, good for quantification. | Requires a darkroom or imager, signal is transient. |
| Fluorescent | Fluorophore-conjugated secondary antibody is excited by a specific wavelength of light and emits light at a different wavelength. | Picogram to femtogram range | High | High sensitivity, stable signal, allows for multiplexing (detecting multiple proteins at once). | Requires a specialized fluorescence imager, can have higher background. |
| Direct Detection (Gold-conjugated) | Gold-conjugated anti-His antibody directly binds to the His-tagged protein, producing a visible pinkish precipitate. | Fmol to pmol range | High | One-step protocol, rapid detection (10-60 min), no substrate needed. | May be less sensitive than some chemiluminescent methods. |
Table 3: Performance of Common HRP Chemiluminescent Substrates
| Substrate Type | Detection Limit | Signal Duration | Recommended For |
| Entry-Level (e.g., ECL) | Low picogram | 1-2 hours | Abundant proteins |
| Mid-Range (e.g., SuperSignal™ West Pico PLUS) | Mid-to-high femtogram | 6-8 hours | Moderate to low abundance proteins |
| High-Sensitivity (e.g., SuperSignal™ West Dura) | Low femtogram | Up to 24 hours | Low abundance proteins, precious samples |
| Ultra-Sensitive (e.g., SuperSignal™ West Femto) | High attogram to low femtogram | 8 hours | Very low abundance proteins |
Experimental Protocols
I. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
For suspension cells, centrifuge to pellet, wash with PBS, and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Electrophoresis:
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
II. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of the appropriate percentage for your protein of interest.
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
III. Protein Transfer (Electroblotting)
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack ("sandwich") ensuring no air bubbles are trapped between the layers. The membrane should be placed between the gel and the positive electrode.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A typical transfer is run at 100 V for 1 hour.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with wash buffer.
IV. Immunodetection
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-His tag antibody in blocking buffer to the recommended concentration (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer to the recommended concentration (e.g., 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (three times for 5-10 minutes each with TBST) to remove unbound secondary antibody.
-
V. Signal Detection
-
Chemiluminescent Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Fluorescent Detection:
-
Scan the membrane using a fluorescence imaging system at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot detection of His-tagged proteins.
Caption: Principle of indirect immunodetection in Western blotting.
References
Elution of Hexa-His Tagged Proteins Using Imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the elution of Hexa-His tagged proteins from immobilized metal affinity chromatography (IMAC) resins using imidazole. The protocols and data presented herein are intended to serve as a practical resource for researchers in academic and industrial settings.
Introduction
The Hexa-histidine tag (6xHis-tag) is one of the most widely used affinity tags for recombinant protein purification. Its small size and high affinity for transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a chromatography matrix, allow for a highly selective and efficient one-step purification. Elution of the bound His-tagged protein is most commonly achieved by competitive displacement using imidazole, a compound that has a similar chemical structure to the side chain of histidine. This document outlines the principles, protocols, and optimization strategies for imidazole-based elution.
Principle of Imidazole Elution
The purification of His-tagged proteins relies on the coordination chemistry between the histidine residues in the tag and the immobilized metal ions on the resin. Imidazole, with its imidazole ring, competes with the histidine side chains for binding to the metal ions. By increasing the concentration of imidazole in the buffer, the His-tagged protein is displaced from the resin and can be collected in the eluate. A carefully optimized imidazole concentration is crucial to achieve high purity and yield. While a low concentration of imidazole is often included in the binding and wash buffers to minimize the binding of host cell proteins with exposed histidines, a significantly higher concentration is required for elution.[1]
Data Presentation: Buffer Compositions
The following tables summarize typical buffer compositions for the purification of His-tagged proteins using imidazole elution. The optimal concentrations, particularly for imidazole, may vary depending on the specific protein and should be optimized empirically.[2]
Table 1: Buffer Compositions for Ni-NTA Affinity Chromatography
| Buffer Type | Component | Concentration Range | Purpose |
| Binding Buffer | Sodium Phosphate | 20-50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions | |
| Imidazole | 10-40 mM | Reduces binding of contaminating proteins | |
| pH | 7.4-8.0 | Maintains protein stability and His-tag charge | |
| Wash Buffer | Sodium Phosphate | 20-50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions | |
| Imidazole | 20-50 mM | Removes weakly bound contaminants | |
| pH | 7.4-8.0 | Maintains protein stability and His-tag charge | |
| Elution Buffer | Sodium Phosphate | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | Maintains protein solubility | |
| Imidazole | 250-500 mM | Competitively elutes the His-tagged protein | |
| pH | 7.4-8.0 | Maintains protein stability |
Note: It is critical to adjust the pH of the buffers after the addition of imidazole, as it can alter the pH of the solution. High-purity imidazole should be used to avoid significant absorbance at 280 nm.
Experimental Protocols
This section provides a detailed step-by-step protocol for the purification of a this compound tagged protein using gravity-flow affinity chromatography.
Materials
-
Ni-NTA Agarose or similar IMAC resin
-
Chromatography column
-
Binding Buffer (see Table 1)
-
Wash Buffer (see Table 1)
-
Elution Buffer (see Table 1)
-
Clarified cell lysate containing the His-tagged protein
-
Spectrophotometer or protein quantification assay reagents
-
SDS-PAGE reagents
Protocol
-
Resin Preparation and Equilibration:
-
Gently resuspend the Ni-NTA resin slurry.
-
Transfer the required amount of slurry to a gravity-flow column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer. Allow the buffer to drain completely.
-
-
Protein Binding:
-
Load the clarified cell lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min).
-
For low-expressing proteins, batch binding can be performed by incubating the lysate with the resin in a tube with gentle agitation for 30-60 minutes at 4°C before packing the column.
-
Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm of the wash effluent until it returns to baseline.
-
Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the His-tagged protein by applying the Elution Buffer to the column.
-
Step Elution: Apply 3-5 CV of Elution Buffer and collect the eluate in fractions (e.g., 1 CV per fraction). This is a common and straightforward method.
-
Gradient Elution: For higher purity, a linear gradient of imidazole (from the concentration in the Wash Buffer to the final Elution Buffer concentration) can be applied. This helps to separate proteins with different affinities for the resin.
-
Collect fractions throughout the elution process.
-
-
Analysis of Fractions:
-
Measure the protein concentration of the eluted fractions (e.g., using A280 or a Bradford assay).
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE to determine the purity and yield of the target protein.
-
-
Post-Elution Processing:
-
If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography, as it can interfere with downstream applications.
-
Mandatory Visualization
References
Application Notes and Protocols for Hexa-His Tag Cleavage Using TEV and Thrombin Proteases
For Researchers, Scientists, and Drug Development Professionals
The Hexa-histidine (Hexa-His) tag is a widely utilized tool in protein purification due to its high affinity for immobilized metal ions. However, for many downstream applications in research and drug development, including structural studies and functional assays, the presence of this tag can interfere with the protein's native conformation and activity.[1][2] Therefore, removal of the affinity tag is often a critical step. This is typically achieved by incorporating a specific protease cleavage site into the fusion protein construct, between the target protein and the His-tag.[1]
This document provides detailed protocols and comparative data for two of the most commonly used proteases for this purpose: Tobacco Etch Virus (TEV) protease and thrombin.
Protease Characteristics
TEV Protease: TEV protease is a highly sequence-specific cysteine protease derived from the Tobacco Etch Virus.[3] Its stringent recognition sequence, most commonly Glu-Asn-Leu-Tyr-Phe-Gln-Gly (ENLYFQG), makes it a preferred choice for researchers, as it significantly reduces the likelihood of non-specific cleavage within the target protein.[1] Cleavage occurs between the glutamine (Gln) and glycine (Gly) residues. The enzyme itself is often produced with a His-tag, which facilitates its removal from the reaction mixture after cleavage using a second round of nickel affinity chromatography.
Thrombin: Thrombin is a mammalian serine protease that plays a crucial role in the blood coagulation cascade. For recombinant protein applications, it recognizes the consensus sequence Leu-Val-Pro-Arg-Gly-Ser (LVPRGS) and cleaves the peptide bond between the arginine (Arg) and glycine (Gly) residues. While effective, thrombin can exhibit lower specificity than TEV protease and may sometimes cleave at secondary sites within the protein of interest, especially during prolonged incubations or at high concentrations.
Quantitative Data Summary
The selection of a protease depends on factors such as the presence of potential cleavage sites within the target protein, buffer compatibility, and desired reaction conditions. The following tables summarize the key quantitative parameters for TEV and thrombin to aid in this selection.
Table 1: Comparison of TEV and Thrombin Protease Characteristics
| Feature | TEV Protease | Thrombin |
| Origin | Tobacco Etch Virus | Bovine or Human Plasma |
| Protease Class | Cysteine Protease | Serine Protease |
| Recognition Sequence | Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser) [ENLYFQ(G/S)] | Leu-Val-Pro-Arg-Gly-Ser (LVPRGS) |
| Cleavage Site | Between Gln and Gly/Ser | Between Arg and Gly |
| Molecular Weight | ~27 kDa | ~37 kDa (Heavy chain ~31 kDa, Light chain ~6 kDa) |
| Optimal Temperature | 30°C (Active between 4-34°C) | 22-37°C |
| Optimal pH | 7.5 - 8.5 (Active between 5.5-9.0) | 8.0 - 8.4 |
| Key Inhibitors | Cysteine-reactive reagents (e.g., iodoacetamide), Zinc (≥5 mM) | Serine protease inhibitors (e.g., PMSF, AEBSF), Benzamidine |
Table 2: Typical Reaction Conditions for His-Tag Cleavage
| Parameter | TEV Protease | Thrombin |
| Enzyme:Substrate Ratio (w/w) | 1:50 to 1:100 (1 unit per 10-20 µg substrate) | 1:500 to 1:1000 (1-10 units per mg substrate) |
| Incubation Time | 1-4 hours at 30°C; Overnight (12-16 hours) at 4°C | 2-16 hours at Room Temperature; Overnight at 4°C |
| Recommended Buffer | 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0 | 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0-8.4 |
| Salt Tolerance | Active in up to 200 mM NaCl, with some activity up to 2M NaCl | Sensitive to high salt concentrations |
| Imidazole Tolerance | Inhibited by >50 mM Imidazole | Inhibited by Imidazole |
Table 3: Cleavage Efficiency Data
| Protease | Temperature | Enzyme:Substrate (Molar Ratio) | Time | Cleavage Efficiency |
| TEV Protease | 4°C | 1:10 | 4 hours | ~90% |
| TEV Protease | 4°C | 1:100 | 16 hours | ~47% |
| TEV Protease | 25°C | 1:10 | 30 minutes | ~90% |
| TEV Protease | 25°C | 1:100 | 1 hour | ~25% |
| Thrombin | 37°C | 1:500 | 3 hours | ~70% |
| Thrombin | 37°C | 1:500 | 16 hours | ~100% |
| Thrombin | 23°C | 0.35 units/mg | 6 hours | ~60% |
| Thrombin | 23°C | 0.35 units/mg | 48 hours | ~80% |
Note: Cleavage efficiency is highly dependent on the specific fusion protein, including the accessibility of the cleavage site. The data above should be considered as a guideline, and optimization is recommended for each specific protein.
Diagrams and Workflows
Caption: General workflow for His-tag cleavage and removal.
Caption: On-column cleavage workflow using His-tagged TEV protease.
Caption: Logical relationship of components in a cleavage reaction.
Experimental Protocols
Protocol 1: In-Solution Cleavage of His-tagged Protein using TEV Protease
This protocol is a general guideline and should be optimized for each specific fusion protein.
-
Buffer Exchange: The eluted protein fraction from IMAC purification typically contains a high concentration of imidazole, which inhibits TEV protease. Perform buffer exchange into the TEV cleavage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0) using dialysis or a desalting column.
-
Determine Protein Concentration: Measure the concentration of the fusion protein after buffer exchange.
-
Set up Pilot Reaction: Before proceeding with the entire batch, it is advisable to perform a small-scale pilot experiment to determine the optimal enzyme concentration and incubation time.
-
In a microcentrifuge tube, combine 15-20 µg of the fusion protein with the TEV cleavage buffer.
-
Add TEV protease at a 1:100 (enzyme:protein, w/w) ratio. For example, add 0.2 µg of TEV to 20 µg of fusion protein. One unit of TEV protease typically cleaves ≥85-90% of 3 µg of a control substrate in 1 hour at 30°C.
-
Incubate the reaction. Test different conditions, for example, 1-4 hours at 30°C or overnight at 4°C.
-
-
Analyze Pilot Reaction: Analyze the samples by SDS-PAGE to assess the extent of cleavage. Run an uncut sample alongside the cleaved samples for comparison.
-
Scale-Up Reaction: Based on the pilot results, scale up the reaction for the entire protein batch.
-
Post-Cleavage Cleanup: Proceed to Protocol 4 for the removal of the His-tagged TEV protease and the cleaved His-tag.
Protocol 2: On-Column Cleavage of His-tagged Protein using His-tagged TEV Protease
This method is highly efficient as it combines cleavage and removal of the protease and tag in a single chromatographic step.
-
Bind and Wash: Load the cell lysate containing the His-tagged fusion protein onto an IMAC column (e.g., Ni-NTA). Wash the column thoroughly with wash buffer to remove all unbound proteins.
-
Equilibrate: Equilibrate the column with 5-10 column volumes of TEV cleavage buffer (50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0) to remove the imidazole.
-
Add Protease: Inject His-tagged TEV protease onto the column. The amount of protease should be optimized but a starting point is a 1:50 to 1:100 (enzyme:estimated bound protein, w/w) ratio. Seal the column.
-
Incubate: Incubate the column to allow for cleavage. Typical conditions are overnight (12-16 hours) at 4°C or 2-4 hours at room temperature.
-
Elute Target Protein: After incubation, connect the column to a chromatography system or use gravity flow. The tag-free target protein will not bind to the resin and can be collected in the flow-through.
-
Regenerate Column: The bound His-tagged TEV protease, the cleaved His-tag, and any uncleaved fusion protein will remain on the column and can be eluted with a high-imidazole buffer during column regeneration.
Protocol 3: In-Solution Cleavage of His-tagged Protein using Thrombin
-
Buffer Exchange: Dialyze the purified fusion protein against a thrombin cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0). Ensure protease inhibitors used during purification, especially serine protease inhibitors, are removed.
-
Determine Protein Concentration: Measure the concentration of the fusion protein.
-
Set up Cleavage Reaction: Add thrombin to the fusion protein solution. A common starting ratio is 1 NIH unit of thrombin per 100 µg of fusion protein (or a 1:500 w/w ratio).
-
Incubate: Incubate the reaction for 2-16 hours at room temperature. Monitor the cleavage by taking time points and analyzing them by SDS-PAGE to avoid excessive digestion and non-specific cleavage.
-
Stop Reaction (Optional): The reaction can be stopped by adding a serine protease inhibitor like PMSF or AEBSF.
-
Post-Cleavage Cleanup: Proceed to Protocol 4 for the removal of thrombin and the cleaved His-tag.
Protocol 4: Post-Cleavage Cleanup
After in-solution cleavage, the protease and the cleaved tag must be removed from the target protein.
-
For His-tagged TEV Protease:
-
Subtractive IMAC: Pass the cleavage reaction mixture over a fresh, equilibrated Ni-NTA column. The His-tagged TEV protease, the cleaved His-tag, and any uncleaved fusion protein will bind to the resin. The pure, tag-free target protein is collected in the flow-through.
-
-
For Thrombin (non-tagged):
-
Benzamidine Resin: Thrombin is a serine protease that binds to benzamidine. Pass the reaction mixture through a Benzamidine Sepharose column. The thrombin will bind to the resin, and the target protein can be collected in the flow-through.
-
Subtractive IMAC: To remove the cleaved His-tag and any uncleaved protein, the flow-through from the benzamidine column can then be passed through a Ni-NTA column.
-
-
General Method (Size Exclusion Chromatography - SEC):
-
SEC can be used to separate the target protein from both the protease and the small, cleaved tag based on differences in their molecular weights. This is most effective when there is a significant size difference between the components.
-
References
Application Notes and Protocols for Large-Scale Purification of Hexa-His Tagged Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the large-scale purification of Hexa-His tagged therapeutic proteins. The protocols and data presented are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in biopharmaceutical production. The focus is on robust and scalable methods to ensure high purity and yield of the target therapeutic protein, while effectively removing process-related impurities such as host cell proteins (HCPs) and endotoxins.
Introduction
The polyhistidine tag (His-tag) is one of the most utilized affinity tags for the purification of recombinant proteins due to its small size, low immunogenicity, and the high selectivity of Immobilized Metal Affinity Chromatography (IMAC).[1][2][3] This system is readily scalable, making it suitable for the production of therapeutic proteins. The purification strategy for His-tagged proteins is a multi-step process involving cell lysis, initial capture by IMAC, and subsequent polishing steps to remove remaining impurities and ensure the final product meets stringent regulatory standards.[4][5]
This application note details a general yet comprehensive workflow for large-scale purification, addresses common challenges such as host cell protein and endotoxin contamination, and provides protocols that can be adapted to specific therapeutic proteins.
Overall Purification Workflow
The purification of this compound tagged therapeutic proteins typically follows a four-stage process: 1) Cell Lysis and Clarification, 2) IMAC Capture, 3) Polishing Chromatography, and 4) Formulation. Each stage is critical for the final purity, yield, and stability of the therapeutic protein.
Caption: High-level workflow for therapeutic His-tagged protein purification.
Key Experimental Protocols
Cell Lysis and Lysate Clarification
The objective of this step is to efficiently release the His-tagged protein from the host cells and remove cell debris and other insoluble materials.
Materials:
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Lysozyme (for bacterial cells)
-
DNase I
-
Protease inhibitors
-
High-pressure homogenizer or sonicator
-
High-speed centrifuge
Protocol:
-
Resuspend the cell paste in ice-cold Lysis Buffer (typically 5 mL of buffer per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes (for bacterial expression systems).
-
Add DNase I and protease inhibitors to the recommended concentrations.
-
Disrupt the cells using a high-pressure homogenizer (2-3 passes at 15,000 psi) or sonication. Ensure the sample is kept cold throughout this process.
-
Clarify the lysate by centrifugation at 20,000 x g for 30-60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble His-tagged protein. Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is the primary capture step, selectively binding the His-tagged protein. Nickel (Ni-NTA) and Cobalt (Co-NTA) are the most common metal ions used. Ni-NTA generally offers higher binding capacity, while Co-NTA can provide higher purity.
Caption: The four main stages of an IMAC purification cycle.
Materials:
-
IMAC Resin (e.g., Ni-NTA or Co-NTA)
-
Chromatography column
-
Lysis Buffer (as above)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Regeneration Solution (e.g., 0.5 M NaOH, 100 mM EDTA)
Protocol:
-
Pack the chromatography column with the chosen IMAC resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate that allows for efficient binding (e.g., 100-300 cm/hr).
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer may need to be optimized (20-50 mM is a typical range) to maximize purity without eluting the target protein.
-
Elute the His-tagged protein with Elution Buffer. Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified protein.
-
Regenerate the column according to the manufacturer's protocol for subsequent runs.
Host Cell Protein (HCP) and Endotoxin Removal
For therapeutic applications, removal of host cell proteins (HCPs) and endotoxins is critical. While IMAC provides significant purification, polishing steps are often necessary.
a) Anion Exchange Chromatography (AEX) for Endotoxin Removal
Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are potent pyrogens. They are negatively charged and can be effectively removed using anion exchange chromatography in a flow-through mode.
Materials:
-
Strong anion exchange resin (Q-type)
-
Equilibration/Wash Buffer (e.g., 20 mM Tris, 25 mM NaCl, pH 8.0 - conditions must be optimized to ensure the target protein flows through while endotoxins bind)
-
Regeneration and Sanitization Solutions (e.g., 1 M NaCl, 1 M NaOH)
Protocol:
-
Equilibrate the AEX column with Equilibration/Wash Buffer.
-
Adjust the pH and conductivity of the pooled IMAC fractions to match the Equilibration/Wash Buffer.
-
Load the protein solution onto the column. The target protein will flow through, while endotoxins and other negatively charged impurities will bind.
-
Collect the flow-through fraction containing the purified protein.
-
Wash the column with Equilibration/Wash Buffer to ensure complete recovery of the target protein.
b) Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size and is an effective polishing step to remove protein aggregates and other impurities of different molecular weights.
Materials:
-
Size exclusion chromatography resin appropriate for the molecular weight of the target protein.
-
Final formulation buffer.
Protocol:
-
Equilibrate the SEC column with the final formulation buffer.
-
Concentrate the protein solution from the previous step if necessary.
-
Load the protein solution onto the SEC column (typically not exceeding 2-5% of the total column volume).
-
Elute the protein with the formulation buffer. The protein will elute in order of decreasing molecular size.
-
Collect fractions corresponding to the monomeric peak of the target protein.
Data Presentation
The efficiency of the purification process is evaluated by monitoring yield and purity at each step. The following tables provide representative data from large-scale purification runs.
Table 1: Purification Yield and Purity
| Purification Step | Total Protein (g) | Target Protein (g) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Clarified Lysate | 100 | 10 | 10 | - | 100 |
| IMAC Eluate | 11 | 9.5 | >85 | 95 | 95 |
| Anion Exchange Flow-through | 9.2 | 9.0 | >95 | 95 | 90 |
| Size Exclusion Eluate | 8.2 | 8.1 | >99 | 90 | 81 |
Table 2: Impurity Removal
| Impurity Type | Clarified Lysate | After IMAC | After AEX | Final Product (Post-SEC) |
| Host Cell Proteins (ppm) | >1,000,000 | <10,000 | <1,000 | <100 |
| Endotoxin (EU/mg) | >10,000 | <100 | <1 | <0.1 |
| Aggregates (%) | Variable | <5 | <5 | <1 |
Table 3: IMAC Resin Performance
| Resin Type | Dynamic Binding Capacity (mg/mL) | Purity after IMAC | Metal Ion Leaching |
| Ni-NTA | >40 | Good to High | Low |
| Co-NTA | Lower than Ni-NTA | High to Very High | Very Low |
Conclusion
The purification of this compound tagged therapeutic proteins to a high degree of purity and in large quantities is a multi-step process that requires careful optimization. The combination of IMAC as a capture step, followed by polishing steps such as ion exchange and size exclusion chromatography, provides a robust and scalable platform to achieve the stringent purity requirements for therapeutic applications. The protocols and data presented here serve as a guide for developing an efficient and effective downstream process for His-tagged therapeutic proteins.
References
Application Notes and Protocols for Small-Scale Hexa-His Protein Purification Using Magnetic Beads
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recombinant proteins tagged with a polyhistidine sequence (His-tag) are widely utilized in biochemical and pharmaceutical research for their ease of purification. Immobilized Metal Affinity Chromatography (IMAC) is the standard method for their capture, traditionally employing resin-packed columns. For small-scale applications such as expression screening, optimizing purification conditions, and protein-protein interaction studies, magnetic beads offer a rapid, scalable, and high-throughput alternative to column chromatography.[1][2][3] This document provides detailed application notes and protocols for the efficient purification of Hexa-His tagged proteins using magnetic beads.
The principle of this technology relies on the interaction between the imidazole side chains of the histidine residues in the His-tag and chelated divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on the surface of superparamagnetic beads.[1][4] The process involves capturing the His-tagged protein from a crude lysate, washing away non-specifically bound contaminants, and finally eluting the purified protein. The magnetic properties of the beads allow for easy and rapid separation of the protein-bead complex from the solution using a magnetic stand, eliminating the need for centrifugation or specialized chromatography equipment.
Key Advantages of Magnetic Bead-Based Purification:
-
Speed: Entire purification protocols can often be completed in under an hour.
-
Simplicity: The bind-wash-elute procedure is straightforward and easy to perform.
-
Scalability: The protocol can be easily scaled up or down by adjusting the amount of magnetic beads and buffers used.
-
High-Throughput Compatibility: The method is amenable to automation for processing multiple samples in parallel.
-
Versatility: Suitable for purification under both native and denaturing conditions.
Data Presentation
Table 1: Typical Performance Characteristics of Commercially Available Ni-NTA Magnetic Beads
| Parameter | Typical Value | Notes |
| Binding Capacity | 10 - 75 mg of His-tagged protein per 1 mL of settled beads | Highly dependent on the specific protein's size, conformation, and expression level. |
| Bead Size | 10 - 40 µm | Affects surface area and handling characteristics. |
| Purity | Up to 95% | Dependent on optimization of wash steps and imidazole concentrations. |
| Yield | Variable | Influenced by expression levels, protein solubility, and optimization of binding and elution steps. |
| Processing Time | 30 - 60 minutes | For a standard small-scale purification. |
Table 2: Recommended Imidazole Concentrations for Different Stages of Purification
| Stage | Imidazole Concentration | Purpose |
| Lysis/Binding Buffer | 10 - 40 mM | To minimize low-affinity, non-specific binding of contaminating proteins. |
| Wash Buffer | 20 - 60 mM | To remove weakly bound, non-specific proteins. |
| Elution Buffer | 250 - 500 mM | To competitively displace the His-tagged protein from the beads. |
Experimental Workflows and Logical Relationships
Diagram 1: General Workflow for His-Tag Protein Purification
References
Automating High-Throughput His-tag Protein Purification with FPLC Systems: An Application Note and Protocol
Abstract
The purification of recombinant proteins is a cornerstone of modern biological research and drug development. The polyhistidine-tag (His-tag) system is a widely adopted method for its simplicity and effectiveness. When coupled with Fast Protein Liquid Chromatography (FPLC) systems, the purification process can be automated, leading to significant improvements in throughput, reproducibility, and efficiency. This application note provides detailed protocols and methodologies for automating His-tag protein purification, intended for researchers, scientists, and professionals in drug development. It includes a comparative analysis of manual versus automated processes, troubleshooting guidance, and visual workflows to facilitate implementation.
Introduction
Recombinant protein expression and purification are fundamental to a wide range of applications, from basic research to the production of therapeutic proteins. The His-tag, a sequence of six to ten histidine residues genetically engineered into a protein, allows for selective purification via Immobilized Metal Affinity Chromatography (IMAC).[1][2] In IMAC, the histidine residues chelate with divalent metal ions (commonly Ni²⁺ or Co²⁺) immobilized on a chromatography resin.[1]
While manual purification is feasible for a small number of samples, it can be laborious and prone to variability.[3][4] Modern FPLC systems, such as the ÄKTA series from Cytiva, offer sophisticated automation capabilities that streamline the entire purification workflow. Automation minimizes hands-on time, enhances reproducibility, and allows for multi-step purifications to be performed unattended, significantly increasing throughput. This document outlines the principles and provides a practical guide to implementing automated His-tag protein purification using FPLC systems.
Principles of Automated His-tag Purification
The automated process follows the same fundamental steps as manual IMAC:
-
Equilibration: The IMAC column is prepared by washing it with a binding buffer to establish the correct pH and ionic strength for protein binding.
-
Sample Loading: The clarified cell lysate containing the His-tagged protein is loaded onto the column. A low flow rate is often recommended to ensure efficient binding of the target protein to the resin.
-
Washing: The column is washed with a wash buffer, which typically contains a low concentration of imidazole (e.g., 10-20 mM), to remove non-specifically bound proteins and other contaminants.
-
Elution: The His-tagged protein is eluted from the column by increasing the concentration of imidazole, which competes with the His-tag for binding to the metal ions. This can be done using a step or linear gradient.
-
Column Regeneration and Re-equilibration: After elution, the column is stripped of any remaining protein and metal ions and then recharged and re-equilibrated for the next run.
FPLC systems automate these steps by precisely controlling pumps, valves, and fraction collectors according to a pre-programmed method. The system's UV detector monitors the protein concentration in the eluate in real-time, allowing for automated peak detection and fraction collection.
Materials and Methods
Equipment and Consumables
-
FPLC System (e.g., ÄKTA go, ÄKTA explorer)
-
IMAC Column (e.g., HisTrap FF, cOmplete His-Tag Purification Column)
-
Buffers (see section 3.2)
-
Clarified cell lysate containing His-tagged protein
-
0.22 µm or 0.45 µm syringe filters
-
Standard laboratory glassware and consumables
Buffer Preparation
All buffers should be filtered through a 0.22 µm filter and degassed to prevent bubble formation in the FPLC system.
Native Purification Buffers:
| Buffer Type | Composition | Purpose |
| Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0 | Cell lysis and initial binding |
| Wash Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0 | Removal of non-specific binders |
| Elution Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0 | Elution of His-tagged protein |
Denaturing Purification Buffers (for insoluble proteins):
| Buffer Type | Composition | Purpose |
| Binding Buffer | 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, pH 8.0 | Solubilization and binding |
| Wash Buffer | 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, pH 6.3 | Washing under denaturing conditions |
| Elution Buffer | 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, pH 4.5 or 5.9 | Elution under denaturing conditions |
Experimental Protocols
Sample Preparation
-
Thaw the cell pellet on ice and resuspend in Lysis Buffer.
-
Lyse the cells using sonication or other appropriate methods.
-
Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Filter the supernatant through a 0.45 µm or 0.22 µm filter to prevent clogging the FPLC column.
Automated FPLC Protocol (Single-Step IMAC)
This protocol is a general template and should be optimized for the specific protein and FPLC system.
-
System Preparation:
-
Prime the pumps with the appropriate buffers to remove any air from the system.
-
Install the IMAC column onto the system.
-
-
Method Programming:
-
Create a new method in the FPLC software (e.g., UNICORN).
-
Equilibration: Set a flow of 100% Wash Buffer for 5-10 column volumes (CV).
-
Sample Application: Load the filtered lysate onto the column. For larger volumes, a sample loop or a dedicated sample pump can be used.
-
Column Wash: Wash the column with 100% Wash Buffer for 5-10 CV, or until the UV signal returns to baseline.
-
Elution: Apply a linear gradient from 0% to 100% Elution Buffer over 10-20 CV. Alternatively, a step elution with 100% Elution Buffer can be used.
-
Fractionation: Program the fraction collector to collect fractions based on the UV absorbance signal.
-
Column Regeneration and Re-equilibration: Wash the column with a high concentration of imidazole or a stripping buffer, followed by recharging with the metal ion solution and re-equilibration with binding buffer.
-
Automated Multi-Step Purification
For higher purity, a second purification step, such as size exclusion chromatography (SEC), can be automated following the initial IMAC step. FPLC systems with column switching valves can automate the transfer of the eluted fraction from the IMAC column to the SEC column.
Data Presentation and Comparison
Automating the purification process generally leads to higher yield and purity compared to manual methods, primarily due to increased consistency and optimized conditions.
Table 1: Comparison of Manual vs. Automated His-tag Protein Purification
| Parameter | Manual Purification | Automated FPLC Purification |
| Throughput | Low (1-2 samples per day) | High (up to 60 samples per day) |
| Hands-on Time | High | Low |
| Reproducibility | Operator-dependent, lower | High |
| Process Control | Limited | Precise control of flow rates, gradients, and fractionation |
| Yield | Variable | Generally higher and more consistent |
| Purity | Good | High, especially with multi-step protocols |
Table 2: Representative Purification Yield and Purity
| Protein | Purification Method | Yield (mg/L culture) | Purity (%) | Reference |
| spASADH | Automated Multi-step (IEX, HIC) | ~60 | >95% | |
| His6ABP | Automated IMAC | up to 13 | High | |
| FEN1 | FPLC-based IMAC | High yield | High |
Troubleshooting
| Problem | Possible Cause | Solution |
| No protein in eluate | Protein did not bind to the column. | - Verify the presence and accessibility of the His-tag.- Check buffer pH and composition; avoid chelating agents like EDTA.- Perform purification under denaturing conditions if the tag is buried. |
| Protein elutes during wash | Wash conditions are too stringent. | - Decrease the imidazole concentration in the wash buffer.- Check the pH of the wash buffer. |
| Low yield | - Inefficient cell lysis or protein expression.- Protein precipitation on the column.- Flow rate during sample loading is too high. | - Optimize expression and lysis conditions.- Add solubility-enhancing agents to buffers.- Decrease the flow rate during sample application. |
| Contaminating proteins in eluate | - Non-specific binding.- Insufficient washing. | - Increase the imidazole concentration in the wash buffer.- Increase the number of wash cycles.- Add a non-ionic detergent (e.g., Tween 20) to the wash buffer. |
Visualizations
Caption: Automated His-tag protein purification workflow.
Caption: Logical relationships in an automated FPLC system.
Conclusion
Automating His-tag protein purification using FPLC systems offers significant advantages over manual methods, including increased throughput, improved reproducibility, and higher purity. By leveraging the capabilities of modern FPLC systems, researchers can streamline their purification workflows, reduce hands-on time, and obtain high-quality protein for downstream applications. The protocols and guidelines presented in this application note provide a solid foundation for implementing robust and efficient automated purification strategies in the laboratory.
References
- 1. Affinity Purification of a 6X-His-Tagged Protein using a Fast Protein Liquid Chromatography System [jove.com]
- 2. Automation of protein purification for structural genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manual and Automated Purification [sigmaaldrich.com]
- 4. The Latest Strategies for Manual and Automated Protein Purification | The Scientist [the-scientist.com]
Troubleshooting & Optimization
Troubleshooting Low Yield of Hexa-His Tagged Protein
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of low protein yield during the purification of Hexa-His tagged proteins. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems encountered during their experiments.
Troubleshooting Guide
Low yield of a His-tagged protein can occur at various stages of the expression and purification workflow. The following sections break down potential issues and provide solutions for each step.
Low Protein Expression
A common reason for low final yield is insufficient initial expression of the target protein.
Possible Causes:
-
Suboptimal Induction Conditions: Incorrect inducer concentration, induction time, or temperature can negatively impact protein expression levels.[1]
-
Codon Bias: The codon usage of the gene of interest may not be optimal for the expression host (e.g., E. coli).
-
Protein Toxicity: The expressed protein may be toxic to the host cells, leading to poor growth and reduced expression.
-
Plasmid Issues: Incorrect plasmid sequence or promoter strength can lead to low transcription levels.[1]
-
Protein Degradation: The target protein may be susceptible to degradation by host cell proteases.[1]
Solutions:
-
Optimize Induction: Systematically vary the inducer concentration, and the temperature and duration of the induction period.
-
Codon Optimization: Synthesize a gene with codons optimized for the expression host.
-
Use a Different Expression Strain: Some strains are better suited for expressing toxic proteins.
-
Vector and Promoter Selection: Verify the plasmid sequence and consider using a vector with a stronger or more tightly regulated promoter.[1]
-
Add Protease Inhibitors: Include protease inhibitors in the lysis buffer to prevent protein degradation.[1]
Inefficient Cell Lysis
If the protein is expressed well but the yield after purification is low, the issue might be with releasing the protein from the cells.
Possible Causes:
-
Incomplete Lysis: The chosen lysis method (e.g., sonication, French press, enzymatic) may not be effectively disrupting the cells.
-
Inappropriate Lysis Buffer: The buffer composition may not be optimal for the protein's stability and solubility.
Solutions:
-
Optimize Lysis Method: Increase the duration or intensity of sonication, or try alternative methods like a French press or enzymatic lysis with lysozyme.
-
Modify Lysis Buffer: Ensure the buffer has the correct pH and ionic strength. Consider adding DNase/RNase to reduce viscosity from nucleic acids.
Poor Binding to the Affinity Resin
The His-tag may not be efficiently binding to the immobilized metal affinity chromatography (IMAC) resin.
Possible Causes:
-
Hidden His-Tag: The His-tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible to the resin.
-
Incompatible Buffer Components:
-
Chelating Agents (e.g., EDTA): These will strip the metal ions (e.g., Ni²⁺) from the resin, preventing the His-tag from binding.
-
Reducing Agents (e.g., DTT): High concentrations can also negatively affect the metal ions on the resin.
-
High Imidazole Concentration: Imidazole in the binding buffer is used to prevent non-specific binding, but too high a concentration will compete with the His-tag and prevent your protein from binding.
-
-
Incorrect pH: The pH of the buffer affects the charge of the histidine residues. A low pH can protonate the histidine side chains, preventing coordination with the metal ion.
-
Old or Damaged Resin: The binding capacity of the resin can decrease over time with repeated use and harsh cleaning procedures.
Solutions:
-
Expose a Hidden His-Tag:
-
Purify the protein under denaturing conditions using agents like urea or guanidinium chloride. The protein can then be refolded on the column or after elution.
-
Redesign the protein construct to include a flexible linker between the protein and the His-tag.
-
Move the His-tag to the other terminus of the protein.
-
-
Optimize Binding Buffer:
-
Remove any chelating or strong reducing agents from your buffers. If their presence is unavoidable, use a resistant resin.
-
Optimize the imidazole concentration in your binding and wash buffers. Start with a low concentration (e.g., 10-20 mM) and test a range to find the optimal balance between purity and yield.
-
Ensure the pH of your buffers is between 7.5 and 8.0 for optimal binding.
-
-
Use Fresh Resin: If the resin is old or has been used multiple times, consider using fresh resin for your purification.
Protein Loss During Wash Steps
A significant amount of the target protein may be eluting prematurely during the wash steps.
Possible Causes:
-
High Imidazole Concentration: The imidazole concentration in the wash buffer may be too high, causing the target protein to dissociate from the resin along with the contaminants.
-
Suboptimal Buffer Conditions: Incorrect pH or salt concentration can weaken the interaction between the His-tag and the resin.
Solutions:
-
Optimize Imidazole in Wash Buffer: Perform a gradient or step-wise wash with increasing concentrations of imidazole to determine the highest concentration that can be used without eluting the target protein.
-
Adjust Buffer Composition: Ensure the pH is optimal for binding and consider adjusting the salt concentration (e.g., 300-500 mM NaCl) to minimize non-specific ionic interactions.
Inefficient Elution
The target protein binds to the column but is not efficiently recovered during the elution step.
Possible Causes:
-
Mild Elution Conditions: The concentration of imidazole in the elution buffer may be too low to effectively compete with the His-tag for binding to the resin.
-
Protein Precipitation on the Column: The high concentration of the eluted protein or the composition of the elution buffer may cause the protein to precipitate on the column.
-
Very Strong Binding: In some cases, the interaction between the His-tag and the resin is too strong for efficient elution with standard imidazole concentrations.
Solutions:
-
Increase Imidazole Concentration: Use a higher concentration of imidazole in the elution buffer (e.g., 250-500 mM). A gradient elution can help determine the optimal concentration.
-
Change Elution Strategy: Consider lowering the pH of the elution buffer to elute the protein.
-
Prevent Precipitation: Elute the protein in a larger volume to reduce its concentration. You can also try adding stabilizing agents like glycerol or arginine to the elution buffer.
-
Use a Different Metal Ion: Resins with different metal ions (e.g., cobalt) can sometimes offer different binding and elution characteristics that may be more suitable for your protein.
Frequently Asked Questions (FAQs)
Q1: My His-tagged protein is in the insoluble fraction (inclusion bodies). What can I do?
A1: The formation of insoluble aggregates, or inclusion bodies, is a common issue. To recover your protein, you will need to perform the purification under denaturing conditions. This involves lysing the cells and solubilizing the inclusion bodies with strong denaturants like 6 M guanidinium chloride or 8 M urea. The solubilized protein can then be purified on the IMAC resin under the same denaturing conditions. After elution, the protein will need to be refolded into its active conformation, which can be achieved through methods like dialysis or rapid dilution into a refolding buffer.
Q2: How can I check if my His-tag is accessible?
A2: A simple way to test for an accessible His-tag is to perform a small-scale binding experiment under both native and denaturing conditions. If the protein binds to the resin only in the presence of a denaturant like urea, it strongly suggests that the His-tag is buried in the folded protein.
Q3: What concentration of imidazole should I use in my buffers?
A3: The optimal imidazole concentration is protein-dependent and needs to be determined empirically.
-
Binding/Lysis Buffer: Typically, a low concentration of 10-25 mM imidazole is included to reduce the binding of host proteins with surface-exposed histidines.
-
Wash Buffer: The concentration should be high enough to remove weakly bound contaminants without eluting your target protein. This often falls in the range of 20-50 mM.
-
Elution Buffer: A concentration of 250-500 mM imidazole is generally sufficient to elute the His-tagged protein.
Q4: Can I use EDTA or DTT in my buffers?
A4: It is highly recommended to avoid EDTA and DTT in buffers for His-tag purification as they can strip the metal ions from the IMAC resin. If these reagents are essential for your protein's stability or function, you should use a metal-chelate resin that is resistant to these additives.
Q5: My protein yield is still low after optimizing all the steps. What else can I try?
A5: If you have systematically addressed all the common issues, consider these additional strategies:
-
Change the His-tag Position: Moving the His-tag from the N-terminus to the C-terminus (or vice versa) can sometimes improve expression and accessibility.
-
Increase the His-tag Length: Using a longer His-tag (e.g., 8x or 10x His) can increase the affinity for the resin, which may be beneficial for weakly binding proteins.
-
Batch Binding: Instead of loading your lysate onto a packed column, you can incubate it with the resin in a tube (batch incubation). This can sometimes improve binding efficiency, especially for dilute protein samples.
-
Alternative Purification Methods: If His-tag purification consistently fails, you may need to consider a different purification strategy using other affinity tags (e.g., GST, MBP) or conventional chromatography techniques like ion exchange or size exclusion chromatography.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be optimized during the troubleshooting process.
Table 1: Typical Imidazole Concentrations for His-Tag Purification
| Buffer Type | Imidazole Concentration (mM) | Purpose |
| Lysis/Binding | 10 - 25 | Minimize non-specific binding of contaminating host proteins. |
| Wash | 20 - 50 | Remove non-specifically bound proteins. |
| Elution | 250 - 500 | Compete with the His-tag to release the target protein from the resin. |
Table 2: Common Additives and Their Compatibility with IMAC Resins
| Additive | Typical Concentration | Compatibility with Standard Ni-NTA Resin | Notes |
| NaCl | 300 - 500 mM | Compatible | Reduces non-specific ionic interactions. Higher concentrations (up to 1M) can be tested. |
| Glycerol | 5 - 20% (v/v) | Compatible | Can help to stabilize proteins and prevent aggregation. |
| Non-ionic Detergents | 0.1 - 1% (v/v) | Compatible | (e.g., Triton X-100, Tween 20) Can improve solubility of membrane proteins. |
| EDTA | > 1 mM | Incompatible | Strips metal ions from the resin. Use EDTA-resistant resins if necessary. |
| DTT | > 1 mM | Low Compatibility | Can reduce the metal ions on the resin. Use DTT-resistant resins if necessary. |
| β-mercaptoethanol | 5 - 10 mM | Compatible | A milder reducing agent that is generally better tolerated than DTT. |
| Urea | 6 - 8 M | Compatible | Used for purification under denaturing conditions. |
| Guanidinium Chloride | 4 - 6 M | Compatible | A stronger denaturant used for solubilizing inclusion bodies. |
Experimental Protocols
Protocol 1: Trial Expression and Lysis Test
This protocol is designed to quickly assess the expression level and solubility of the target protein.
-
Induction: Inoculate a small culture (5-10 mL) of the expression host containing your plasmid. Grow to an OD₆₀₀ of 0.6-0.8 and induce expression according to your standard protocol. Take a 1 mL sample before induction as a negative control.
-
Cell Harvest: After the induction period, harvest 1 mL of the culture by centrifugation.
-
Lysis: Resuspend the cell pellet in 100 µL of lysis buffer. Lyse the cells by sonication on ice.
-
Fractionation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Analyze all fractions (pre-induction, post-induction total cell lysate, soluble fraction, and insoluble fraction) by SDS-PAGE to determine the expression level and the amount of protein in the soluble versus insoluble fraction.
Protocol 2: Small-Scale Binding Test under Native and Denaturing Conditions
This protocol helps to determine if the His-tag is accessible.
-
Prepare Lysates: Prepare a soluble cell lysate under native conditions as described above. For the denaturing condition, resuspend a cell pellet in lysis buffer containing 8 M urea.
-
Equilibrate Resin: Take a small amount of IMAC resin (e.g., 25 µL of a 50% slurry) and equilibrate it with the respective native or denaturing binding buffer.
-
Binding: Add a small volume of the native and denaturing lysates to the equilibrated resin in separate tubes. Incubate with gentle mixing for 30-60 minutes at 4°C (for native) or room temperature (for denaturing).
-
Wash: Pellet the resin by centrifugation, remove the supernatant (flow-through), and wash the resin with the corresponding binding buffer.
-
Elution: Add a small volume of elution buffer (containing 250-500 mM imidazole) to the resin to elute the bound proteins.
-
Analysis: Analyze the flow-through and elution fractions from both the native and denaturing experiments by SDS-PAGE. Binding in the denaturing condition but not the native condition suggests a hidden His-tag.
Visualizations
Caption: Troubleshooting workflow for low His-tagged protein yield.
Caption: Key factors influencing His-tag protein binding to IMAC resin.
References
Technical Support Center: Troubleshooting Hexa-His Tagged Protein Purification
This technical support center provides troubleshooting guidance for researchers encountering issues with Hexa-His tagged protein binding to Nickel-Nitriloacetic acid (Ni-NTA) columns.
Frequently Asked Questions (FAQs)
Q1: My this compound tagged protein is not binding to the Ni-NTA column. What are the common causes?
There are several potential reasons for a His-tagged protein failing to bind to a Ni-NTA column. These can be broadly categorized into three areas: issues with the protein itself, problems with the experimental buffers and conditions, or issues with the Ni-NTA resin.
Protein-Related Issues:
-
Inaccessible His-tag: The this compound tag may be buried within the three-dimensional structure of the folded protein, preventing its interaction with the nickel ions on the resin.[1][2][3]
-
His-tag Cleavage: The His-tag may have been proteolytically cleaved during expression or lysis.[1]
-
Incorrect Reading Frame: A mutation or error in the gene sequence could lead to a truncated or absent His-tag.
-
Low Expression Levels: The concentration of the His-tagged protein in the lysate might be too low for detectable binding.
-
Protein Aggregation or Insolubility: The protein may be in inclusion bodies and not properly solubilized.
Buffer and Condition-Related Issues:
-
Incorrect Buffer pH: The pH of the binding buffer is critical. At a low pH (below 7.4), the histidine residues become protonated, which inhibits their binding to the nickel ions.
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High Imidazole Concentration: Imidazole is used to elute the protein, so its presence in the binding buffer at high concentrations will prevent the His-tag from binding.
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Presence of Chelating Agents: Agents like EDTA or EGTA will strip the nickel ions from the NTA resin, inactivating the column. These are often components of protease inhibitor cocktails.
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Presence of Reducing Agents: Strong reducing agents such as DTT or TCEP can reduce the Ni2+ ions, diminishing the resin's binding capacity.
-
High Salt Concentration: While salt is often used to reduce non-specific binding, excessively high concentrations can interfere with the His-tag interaction.
Resin-Related Issues:
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Old or Compromised Resin: The Ni-NTA resin can lose its binding capacity over time, especially with repeated use and harsh regeneration cycles.
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Improperly Regenerated Resin: If the resin is not properly stripped of previously bound protein and recharged with nickel ions, its performance will be compromised.
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Column Overloading: The amount of protein loaded onto the column exceeds its binding capacity.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of No Binding
This guide provides a step-by-step approach to identify why your His-tagged protein is not binding to the Ni-NTA column.
dot
Caption: Troubleshooting workflow for His-tagged protein binding issues.
Guide 2: Optimizing Buffer Conditions
Proper buffer composition is crucial for successful His-tag purification. Refer to the table below for recommended component concentrations.
| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer | Rationale |
| pH | 7.4 - 8.0 | 7.4 - 8.0 | 7.4 - 8.0 | Maintains the charge of histidine residues for optimal binding. A lower pH can be used for elution as an alternative to imidazole. |
| NaCl | 300 - 500 mM | 300 - 500 mM | 300 - 500 mM | Reduces non-specific ionic interactions. |
| Imidazole | 10 - 25 mM | 20 - 50 mM | 250 - 500 mM | Low concentrations in binding and wash buffers prevent weakly binding contaminants. High concentration in the elution buffer competes with the His-tag for binding to the Ni-NTA resin. |
| Glycerol | 5 - 10% (optional) | 5 - 10% (optional) | 5 - 10% (optional) | Can help to stabilize the protein. |
Caution: Avoid the following in all buffers:
-
EDTA/EGTA: These chelating agents will strip the Ni2+ from the column.
-
DTT/TCEP: Strong reducing agents can reduce the Ni2+ ions.
Experimental Protocols
Protocol 1: Purification under Denaturing Conditions
This protocol is used when the His-tag is suspected to be inaccessible in the natively folded protein.
-
Cell Lysis:
-
Resuspend the cell pellet in a denaturing lysis buffer: 100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 8.0.
-
Stir at room temperature for 1 hour.
-
Centrifuge at 10,000 x g for 30 minutes to pellet the cell debris.
-
Collect the supernatant.
-
-
Column Equilibration:
-
Equilibrate the Ni-NTA column with 5 column volumes of the denaturing lysis buffer.
-
-
Binding:
-
Load the cleared lysate onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10 column volumes of denaturing wash buffer: 100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 6.3.
-
-
Elution:
-
Elute the protein with 5 column volumes of denaturing elution buffer: 100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 4.5.
-
Alternatively, use a denaturing wash buffer at pH 5.9 for a milder elution.
-
-
Refolding (Optional):
-
The eluted denatured protein can be refolded by methods such as dialysis or rapid dilution into a refolding buffer.
-
Protocol 2: Ni-NTA Column Regeneration
Regenerating the Ni-NTA resin can restore its binding capacity.
-
Wash:
-
Wash the column with 5 column volumes of deionized water.
-
-
Strip:
-
Strip the nickel ions from the resin by washing with 5-10 column volumes of 100 mM EDTA, pH 8.0. The resin should turn white.
-
-
Remove EDTA:
-
Wash the column with 10 column volumes of deionized water to remove all traces of EDTA.
-
-
Recharge:
-
Recharge the column by loading 5 column volumes of 100 mM NiSO4. The resin should turn a pale blue.
-
-
Final Wash:
-
Wash with 5 column volumes of deionized water to remove excess nickel ions.
-
-
Equilibration:
-
Equilibrate the column with binding buffer before use.
-
Visualization of Key Concepts
dot
Caption: Principle of this compound tagged protein binding to Ni-NTA resin.
References
His-Tag Purification Technical Support Center: Troubleshooting Non-Specific Binding
Welcome to the technical support center for His-tag protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification workflows, with a specific focus on reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in His-tag purification?
Non-specific binding in Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins can arise from several factors:
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Ionic Interactions: Host cell proteins with a net negative charge can interact with the positively charged metal ions (e.g., Ni²⁺, Co²⁺) on the resin.
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Hydrophobic Interactions: Proteins with exposed hydrophobic patches can bind to the resin matrix itself.[1]
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Presence of Surface Histidines: Some host proteins naturally possess surface-exposed histidine residues that can weakly interact with the IMAC resin.[2]
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Protein-Protein Interactions: Contaminating proteins may not bind directly to the resin but co-purify by interacting with the His-tagged protein of interest.
-
Incorrect Buffer Composition: Sub-optimal concentrations of imidazole, salt, or the absence of additives can lead to increased non-specific binding.
Q2: I see multiple bands on my SDS-PAGE after elution. What is the first thing I should optimize?
The most common first step to reduce non-specific binding is to optimize the imidazole concentration in your lysis and wash buffers.[1][3] Imidazole competes with histidine for binding to the metal ions. A low concentration of imidazole in the binding and wash steps can effectively dislodge weakly bound contaminants without eluting the His-tagged target protein.
Q3: Can I use additives in my buffers to reduce non-specific binding?
Yes, several additives can be included in your buffers to minimize non-specific interactions:
-
Salt (NaCl): Increasing the salt concentration (up to 2 M) can disrupt non-specific ionic interactions between contaminating proteins and the resin.
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Detergents: Non-ionic detergents like Triton X-100 or Tween 20 (up to 2%) can reduce hydrophobic interactions.
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Glycerol/Ethanol: Additives like glycerol (up to 50%) or ethanol (up to 20%) can also help to minimize non-specific hydrophobic binding.
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Reducing Agents: Adding β-mercaptoethanol (up to 20 mM) to the lysis buffer can prevent the co-purification of host proteins that may have formed disulfide bonds with your target protein.
Troubleshooting Guides
Issue 1: High Levels of Contaminating Proteins in the Eluate
If your final eluate contains a significant number of contaminating proteins, follow this troubleshooting workflow:
Workflow for Reducing Contaminants:
Caption: Troubleshooting workflow for high contamination.
Detailed Steps:
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Optimize Imidazole Concentration: This is the most critical parameter. Start by adding a low concentration of imidazole (e.g., 10-20 mM) to your lysis and wash buffers. You may need to empirically determine the optimal concentration for your specific protein.
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Increase Salt Concentration: If imidazole optimization is insufficient, increase the NaCl concentration in all your buffers to between 300 mM and 500 mM. For proteins that interact with DNA or RNA, concentrations up to 2 M may be beneficial.
-
Use Additives: To address hydrophobic interactions, add non-ionic detergents like Triton X-100 (0.1-0.5%) or glycerol (10-20%) to your buffers.
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Change the Resin Type: Nickel (Ni-NTA) resins have a high affinity and can sometimes bind more non-specific proteins. Cobalt (Co-NTA) resins have a slightly lower binding affinity, which can lead to higher purity, albeit sometimes with a lower yield.
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Secondary Purification Step: For applications requiring very high purity, a single affinity step may not be sufficient. Consider adding a size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) step after the initial IMAC purification.
Issue 2: My His-tagged Protein is Eluting During the Wash Steps
If your target protein is being washed off the column before elution, it indicates that the wash conditions are too stringent.
Logical Flow for Optimizing Wash Steps:
Caption: Logic for preventing protein loss during washes.
Detailed Steps:
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Reduce Imidazole in Wash Buffer: The concentration of imidazole in your wash buffer is likely too high. Decrease it in increments of 5-10 mM until your protein of interest is retained on the column during the wash steps.
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Check Buffer pH: The pH of your buffers should be appropriate for your protein's stability and for the interaction with the resin (typically around pH 7.4-8.0). A pH below 7.0 can lead to premature elution as the histidine residues become protonated.
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Increase His-tag Length: If binding remains weak even with optimized wash conditions, consider if the His-tag is accessible. In some cases, re-cloning to create a longer His-tag (e.g., 8xHis or 10xHis) can increase the binding affinity.
Quantitative Data Summary
The following tables provide recommended starting concentrations for key buffer components to reduce non-specific binding. These should be optimized for each specific protein.
Table 1: Imidazole Concentration Optimization
| Buffer | Starting Concentration | Optimization Range | Purpose |
| Lysis/Binding | 10-20 mM | 5-40 mM | Prevents initial binding of contaminants. |
| Wash | 20-40 mM | 20-60 mM | Removes weakly bound non-specific proteins. |
| Elution | 250 mM | 250-500 mM | Elutes the tightly bound His-tagged protein. |
Table 2: Additives for Reducing Non-Specific Interactions
| Additive | Recommended Concentration | Type of Interaction Reduced |
| NaCl | 300-500 mM (up to 2 M) | Ionic |
| Triton X-100 / Tween 20 | 0.1-2% | Hydrophobic |
| Glycerol | 10-50% | Hydrophobic |
| Ethanol | up to 20% | Hydrophobic |
| β-mercaptoethanol | 5-20 mM | Disulfide bond-mediated co-purification |
Detailed Experimental Protocols
Protocol 1: Optimizing Imidazole Concentration in Wash Buffer
This protocol uses a small-scale batch binding approach to quickly determine the optimal imidazole concentration for the wash buffer.
Materials:
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Cleared cell lysate containing your His-tagged protein.
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IMAC resin (e.g., Ni-NTA agarose).
-
Microcentrifuge tubes.
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Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).
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Wash Buffers with varying imidazole concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM, 60 mM in Binding Buffer).
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Elution Buffer (e.g., Binding Buffer with 250 mM Imidazole).
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SDS-PAGE analysis reagents.
Procedure:
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Equilibrate the IMAC resin with Binding Buffer.
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In separate microcentrifuge tubes, add an equal amount of equilibrated resin slurry.
-
Add an equal volume of cleared cell lysate to each tube.
-
Incubate at 4°C with gentle agitation for 1 hour to allow binding.
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Centrifuge the tubes and discard the supernatant (flow-through).
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To each tube, add one of the Wash Buffers with a different imidazole concentration.
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Resuspend the resin and incubate for 5-10 minutes.
-
Centrifuge and collect the supernatant (wash fraction).
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Repeat the wash step one more time.
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After the final wash, add Elution Buffer to each tube to elute the bound proteins.
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Analyze the flow-through, wash, and elution fractions for each imidazole concentration by SDS-PAGE.
-
The optimal wash concentration is the highest concentration of imidazole that does not result in significant loss of your target protein in the wash fraction but effectively removes contaminants.
Protocol 2: On-Column Gradient Elution to Separate Target from Contaminants
A linear imidazole gradient during elution can help to separate the His-tagged protein from tightly bound contaminants.
Materials:
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Chromatography system (e.g., FPLC).
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IMAC column packed with the appropriate resin.
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Cleared and filtered cell lysate.
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Buffer A (Binding Buffer, e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
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Buffer B (Elution Buffer, e.g., 50 mM Tris-HCl, 300 mM NaCl, 500 mM Imidazole, pH 8.0).
Procedure:
-
Equilibrate the IMAC column with Buffer A.
-
Load the cleared lysate onto the column.
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Wash the column with Buffer A until the UV absorbance (A280) returns to baseline.
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Apply a linear gradient of imidazole from 0% to 100% Buffer B over a defined column volume (e.g., 20 column volumes).
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Collect fractions throughout the gradient elution.
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Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein and those containing contaminants. Contaminants will typically elute at lower imidazole concentrations than the His-tagged protein.
-
Based on the results, future purifications can be optimized with a step elution using an imidazole concentration that is just below the elution point of the target protein for a stringent wash, followed by a higher concentration for elution.
References
Technical Support Center: Purifying His-Tagged Proteins from Inclusion Bodies
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the challenge of purifying His-tagged proteins expressed as inclusion bodies in E. coli.
Frequently Asked Questions (FAQs)
Q1: My His-tagged protein is expressed in inclusion bodies. Is this a problem?
While expression in inclusion bodies means your protein is insoluble and inactive, it can also be advantageous.[1] Advantages include:
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High-level expression: Inclusion bodies can constitute up to 30% of the total cellular protein.[1]
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Ease of isolation: Their size and density make them easy to separate from other cellular components through centrifugation.[1][2]
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Protection from proteolysis: The aggregated nature of inclusion bodies makes them resistant to degradation by proteases.[1]
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High initial purity: The protein of interest is highly concentrated in the inclusion body pellet, simplifying downstream purification.
-
Expression of toxic proteins: Overexpression of proteins toxic to the host cell is possible as their activity is sequestered within the inclusion bodies.
Q2: How do I isolate and wash the inclusion bodies?
The first step is to lyse the E. coli cells and then separate the dense inclusion bodies from soluble proteins and cell debris.
-
Cell Lysis: After harvesting, resuspend the cell paste in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0) and disrupt the cells using sonication on ice.
-
Initial Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the inclusion bodies.
-
Washing: To remove contaminating proteins and lipids, wash the pellet with a buffer containing a mild denaturant and a detergent. A common wash buffer includes 2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, and 2% Triton X-100, pH 8.0. Repeat the wash step to ensure high purity of the isolated inclusion bodies.
Q3: How do I solubilize the washed inclusion bodies?
To purify your His-tagged protein, you must first solubilize the aggregated protein from the inclusion bodies using strong denaturing agents.
Commonly used denaturants include:
-
6-8 M Urea
-
4-6 M Guanidine Hydrochloride (Gua-HCl)
The choice of denaturant and its concentration may need to be optimized for your specific protein. The binding of the His-tag to the affinity resin is not affected by high concentrations of these chaotropic agents.
Q4: My His-tagged protein won't bind to the affinity column after solubilization. What should I do?
This issue often arises from the His-tag being inaccessible or "hidden" within the protein's misfolded structure.
-
Troubleshooting Step: Perform a small-scale binding test under denaturing conditions (with urea or Gua-HCl). If the protein binds under these conditions, it confirms that the tag is buried.
-
Solution: Proceed with purification under denaturing conditions. The denaturant will unfold the protein, exposing the His-tag and allowing it to bind to the IMAC resin.
Q5: What is protein refolding and why is it necessary?
After solubilizing the inclusion bodies, your protein is in a denatured (unfolded) and inactive state. Refolding is the process of gradually removing the denaturant to allow the protein to fold back into its correct three-dimensional structure, thereby regaining its biological activity.
Q6: How can I refold my purified His-tagged protein?
There are several methods for protein refolding, with on-column refolding being a highly efficient technique for His-tagged proteins.
-
On-Column Refolding: This method involves binding the denatured protein to the IMAC column and then gradually exchanging the denaturing buffer with a refolding buffer. This is typically achieved by applying a linear gradient of decreasing denaturant concentration. This controlled environment can minimize protein aggregation.
-
Dilution: This involves rapidly diluting the denatured protein solution into a large volume of refolding buffer.
-
Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer, allowing for a gradual removal of the denaturant.
Experimental Protocols and Data
Table 1: Reagent Concentrations for Inclusion Body Purification
| Step | Reagent | Concentration | Purpose |
| Inclusion Body Wash | Urea | 2 M | Mild denaturation to remove contaminants |
| Triton X-100 | 2% | Solubilizes membrane proteins and lipids | |
| Solubilization | Guanidine Hydrochloride | 6 M | Strong denaturant to solubilize inclusion bodies |
| Urea | 6-8 M | Strong denaturant to solubilize inclusion bodies | |
| Imidazole (in binding buffer) | 5-40 mM | Reduces non-specific binding of contaminants | |
| 2-Mercaptoethanol | 1-20 mM | Reducing agent to break incorrect disulfide bonds | |
| Elution | Imidazole | 0.5 M | Competes with His-tag for binding to the resin |
Detailed Experimental Protocol: On-Column Refolding of His-Tagged Proteins
This protocol is adapted from established methods for purifying and refolding His-tagged proteins from inclusion bodies.
1. Isolation and Washing of Inclusion Bodies: a. Resuspend the cell pellet from a 100 mL culture in 4 mL of Resuspension Buffer (20 mM Tris-HCl, pH 8.0). b. Sonicate on ice to lyse the cells (e.g., 4 cycles of 10 seconds on, 30 seconds off). c. Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. d. Resuspend the pellet in 3 mL of Isolation Buffer (2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton X-100, pH 8.0). e. Sonicate briefly and centrifuge again at high speed for 10 minutes at 4°C. f. Repeat the wash step (d and e) once more.
2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in 5 mL of Binding Buffer (6 M Guanidine Hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0). b. Stir at room temperature for 30-60 minutes to ensure complete solubilization. c. Centrifuge at high speed for 15 minutes at 4°C to pellet any remaining insoluble material. d. Filter the supernatant through a 0.45 µm filter before loading onto the column.
3. On-Column Refolding and Elution: a. Equilibrate a Ni-NTA column (e.g., HisTrap™ FF 1 mL) with 5-10 column volumes of Binding Buffer. b. Load the filtered, solubilized protein onto the column. c. Wash the column with 10 column volumes of Binding Buffer. d. To initiate refolding, apply a linear gradient from Binding Buffer to Refolding Buffer (20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0) over 20-30 column volumes. The optimal flow rate should be determined empirically but can range from 0.1-1 mL/min. e. After the refolding gradient, wash the column with Refolding Buffer. f. Elute the refolded protein with Elution Buffer (20 mM Tris-HCl, 0.5 M NaCl, 0.5 M imidazole, 1 mM 2-mercaptoethanol, pH 8.0). g. Collect fractions and analyze by SDS-PAGE to confirm the purity of your protein.
Visual Workflows
References
Technical Support Center: Optimizing Imidazole Concentration for Washing and Elution of His-Tagged Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of His-tagged proteins using immobilized metal affinity chromatography (IMAC).
Frequently Asked Questions (FAQs)
Q1: What is the role of imidazole in His-tag protein purification?
Imidazole is a structural analog of the histidine side chain and is used as a competitive agent in IMAC. It is crucial for both washing and elution steps. During the wash steps, a low concentration of imidazole is used to remove non-specifically bound proteins that have a weak affinity for the resin.[1] For elution, a high concentration of imidazole is used to outcompete the His-tag for binding to the metal ions on the resin, thus releasing the target protein.[1]
Q2: What are typical starting concentrations for imidazole in wash and elution buffers?
The optimal imidazole concentration is protein-dependent and should be determined empirically for each specific protein. However, general starting points are:
-
Wash Buffer: 10-40 mM imidazole is a common starting range to reduce non-specific binding without eluting the His-tagged protein.
-
Elution Buffer: 250-500 mM imidazole is typically sufficient to elute most His-tagged proteins.
Q3: How does imidazole concentration affect the purity and yield of my protein?
There is often a trade-off between purity and yield that is dependent on the imidazole concentration in the wash buffer.
-
Higher imidazole concentration in the wash buffer generally leads to higher purity as it is more effective at removing contaminants. However, it may also lead to a lower yield if the concentration is high enough to cause premature elution of the target protein.
-
Lower imidazole concentration in the wash buffer can result in a higher yield as less of the target protein is lost. However, this may come at the cost of lower purity due to insufficient removal of non-specifically bound proteins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High levels of contaminating proteins in the eluate.
-
Possible Cause: The imidazole concentration in the wash buffer is too low to remove non-specifically bound proteins.
-
Solution: Increase the imidazole concentration in the wash buffer incrementally (e.g., in 10-20 mM steps) to find the optimal concentration that removes contaminants without significantly eluting the target protein. You can also increase the number of wash steps.
-
Possible Cause: Non-specific ionic interactions are causing contaminant binding.
-
Solution: Increase the salt concentration (e.g., NaCl up to 500 mM or even 1 M) in your wash buffer to disrupt these interactions.
-
Possible Cause: Contaminants are interacting with your target protein.
-
Solution: Adding non-ionic detergents (e.g., 0.1% Triton X-100 or Tween 20) or glycerol (up to 20%) to the wash buffer can help disrupt these interactions.
Issue 2: The target protein is eluting during the wash steps.
-
Possible Cause: The imidazole concentration in the wash buffer is too high.
-
Solution: Decrease the imidazole concentration in the wash buffer. Test a range of lower concentrations to find the highest one that does not cause premature elution.
-
Possible Cause: The His-tag has a weak affinity for the resin, possibly due to being partially hidden.
-
Solution: Consider purifying the protein under denaturing conditions to expose the tag. Alternatively, re-cloning with a longer His-tag (e.g., 8x or 10x His) or adding a flexible linker between the protein and the tag may improve binding.
Issue 3: The target protein does not elute from the column.
-
Possible Cause: The imidazole concentration in the elution buffer is too low.
-
Solution: Increase the imidazole concentration in the elution buffer. In some cases, concentrations up to 1 M may be necessary. You can perform a step gradient with increasing imidazole concentrations to determine the optimal elution concentration.
-
Possible Cause: The protein has precipitated on the column.
-
Solution: Try eluting with a linear imidazole gradient instead of a step elution to reduce the protein concentration in the eluate. Adding detergents or adjusting the NaCl concentration in the elution buffer can also help.
Data Presentation
Table 1: Recommended Starting Imidazole Concentrations
| Buffer | Imidazole Concentration (mM) | Purpose |
| Binding/Lysis Buffer | 0 - 20 | To prevent initial binding of low-affinity contaminants. |
| Wash Buffer | 20 - 60 | To remove non-specifically bound proteins. |
| Elution Buffer | 250 - 500 | To competitively elute the His-tagged protein. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Purity | Insufficient washing | Increase wash buffer imidazole concentration; increase wash volume. |
| Non-specific ionic binding | Increase NaCl concentration in wash buffer. | |
| Premature Elution | Wash buffer imidazole too high | Decrease wash buffer imidazole concentration. |
| Weak His-tag binding | Consider denaturation or re-cloning with a longer tag. | |
| No Elution | Elution buffer imidazole too low | Increase elution buffer imidazole concentration. |
| Protein precipitation | Use a linear elution gradient; add detergents to elution buffer. |
Experimental Protocols
Protocol 1: Determining Optimal Wash Imidazole Concentration
This protocol uses a small-scale batch purification approach to quickly test different wash concentrations.
-
Prepare Buffers: Prepare a series of wash buffers with varying imidazole concentrations (e.g., 10, 20, 30, 40, 50, 60 mM). Keep all other buffer components (e.g., salt, pH) constant.
-
Equilibrate Resin: Equilibrate a small amount of IMAC resin in a binding buffer containing no or low (5-10 mM) imidazole.
-
Bind Protein: Add your clarified cell lysate containing the His-tagged protein to the equilibrated resin and incubate to allow binding.
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Aliquot Resin: Distribute the resin-lysate slurry into separate microtubes, one for each wash buffer concentration.
-
Wash: Pellet the resin in each tube, discard the supernatant, and add one of the prepared wash buffers. Resuspend the resin and incubate.
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Collect Wash Fractions: Pellet the resin again and collect the supernatant (this is your wash fraction).
-
Elute: Add a high-concentration imidazole elution buffer (e.g., 500 mM) to each tube to elute the bound protein. Collect the elution fractions.
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Analyze: Analyze the wash and elution fractions for each concentration by SDS-PAGE to determine the highest imidazole concentration that effectively removes contaminants without eluting a significant amount of your target protein.
Protocol 2: Optimizing Elution using a Step Gradient
This protocol is suitable for column chromatography to determine the minimal imidazole concentration required for efficient elution.
-
Prepare Buffers: Prepare a series of elution buffers with increasing imidazole concentrations (e.g., 50, 100, 150, 200, 250, 300, 400, 500 mM).
-
Bind and Wash: Load your clarified lysate onto an equilibrated IMAC column and wash with your optimized wash buffer.
-
Step Elution: Sequentially apply each elution buffer to the column, collecting fractions for each step.
-
Analyze: Analyze the collected fractions by SDS-PAGE to identify the imidazole concentration at which your target protein begins to elute and the concentration at which it is completely eluted. This will help you design an efficient step or linear gradient elution for future purifications.
Mandatory Visualizations
Caption: Workflow for His-tagged protein purification.
Caption: Troubleshooting logic for imidazole optimization.
References
This guide provides troubleshooting solutions for researchers encountering issues with Hexa-His tagged protein purification, specifically when the His-tag appears to be hidden or inaccessible for binding to Immobilized Metal Affinity Chromatography (IMAC) resin.
Frequently Asked Questions (FAQs)
Q1: My His-tagged protein is expressed, but it's not binding to the IMAC resin. What are the common causes?
A1: Several factors can prevent your His-tagged protein from binding to the IMAC resin. The most common reasons include:
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Inaccessible His-tag: The tag may be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the metal ions (e.g., Ni²⁺ or Co²⁺) on the resin.[1][2]
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Suboptimal Buffer Conditions: The composition of your lysis and binding buffers is critical. Key parameters that can negatively affect binding include:
-
pH: A low pH can cause the protonation of histidine residues, inhibiting their ability to coordinate with the metal ions.[2]
-
Imidazole Concentration: While low concentrations of imidazole are often used to reduce non-specific binding, excessively high concentrations will compete with the His-tag for binding to the resin.[1][2]
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Presence of Chelating or Reducing Agents: Agents like EDTA and DTT can strip the metal ions from the resin, thereby reducing its binding capacity.
-
-
Protein Insolubility: The protein may be forming insoluble aggregates known as inclusion bodies, which can physically obstruct the His-tag.
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Compromised Resin: The IMAC resin may be old or have been stripped of its metal ions, leading to poor binding performance.
Q2: How can I determine if the His-tag is buried within my protein's structure?
A2: A straightforward method to test for a hidden His-tag is to perform a small-scale purification under denaturing conditions. Chaotropic agents like 6 M guanidinium-HCl or 8 M urea will unfold the protein, exposing the His-tag. If the protein binds to the resin under these denaturing conditions but not under native conditions, it strongly indicates that the tag is inaccessible due to protein folding.
Below is a decision-making workflow to diagnose and address binding issues.
Q3: What should I do if my protein only binds under denaturing conditions?
A3: If your protein binds under denaturing conditions, you have two primary options:
-
Denaturing Purification followed by Refolding: Purify the protein in the presence of a denaturant (e.g., urea) and then attempt to refold it into its native, active conformation after elution.
-
On-Column Refolding: Bind the denatured protein to the IMAC resin and then gradually exchange the denaturing buffer with a native buffer to allow the protein to refold while still immobilized on the column. This can be a more controlled and efficient method for refolding.
Quantitative Data Summary
The choice between native and denaturing purification can significantly impact protein yield and purity. The following table summarizes typical outcomes.
| Parameter | Native Conditions | Denaturing Conditions | Key Considerations |
| Purity | Often >80% with optimization. | Can be >95% due to reduced non-specific binding. | Purity under native conditions is highly dependent on optimizing wash steps with low imidazole concentrations. |
| Yield | Generally higher if the protein is soluble and the tag is accessible. | Yields may be lower due to competition from urea/guanidinium for metal binding. | For insoluble proteins, denaturing conditions are the only way to achieve a yield. |
| Biological Activity | Preserved. | Requires a successful refolding step to regain activity. | On-column refolding can improve the recovery of active protein compared to bulk dilution methods. |
Experimental Protocols
Protocol 1: Small-Scale Binding Test under Denaturing Conditions
This protocol helps determine if the His-tag is inaccessible due to protein folding.
Materials:
-
Cell pellet expressing His-tagged protein
-
Native Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
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Denaturing Lysis Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris, 8 M urea, pH 8.0)
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IMAC resin (e.g., Ni-NTA agarose)
-
Microcentrifuge tubes
Procedure:
-
Resuspend two equal aliquots of your cell pellet in 1 mL of Native Lysis Buffer and 1 mL of Denaturing Lysis Buffer, respectively.
-
Incubate both suspensions at room temperature for 30-60 minutes with gentle agitation to ensure complete lysis.
-
Centrifuge the lysates at 10,000 x g for 30 minutes to pellet cellular debris.
-
Transfer the cleared supernatants to fresh tubes.
-
Add an equal, small volume (e.g., 50 µL of a 50% slurry) of equilibrated IMAC resin to each supernatant.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
Pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes).
-
Carefully remove the supernatant (flow-through).
-
Wash the resin pellets twice with their respective lysis buffers.
-
Analyze all fractions (supernatant, flow-through, washes, and resin-bound) by SDS-PAGE and Western blot with an anti-His antibody to compare binding efficiency.
Protocol 2: On-Column Protein Refolding
This protocol is for refolding a protein that has been bound to the IMAC column under denaturing conditions.
Materials:
-
IMAC column with bound denatured protein
-
Denaturing Binding Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris, 8 M urea, pH 8.0)
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Refolding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
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Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
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Peristaltic pump or FPLC system
Procedure:
-
Equilibrate the IMAC column with the bound protein in Denaturing Binding Buffer.
-
Create a linear gradient over a significant column volume (e.g., 20 column volumes) from 100% Denaturing Binding Buffer to 100% Refolding Buffer. A slow flow rate (e.g., 0.2-0.5 mL/min for a 1 mL column) is recommended to allow the protein time to refold.
-
After the gradient is complete, wash the column with an additional 5-10 column volumes of Refolding Buffer to remove any remaining denaturant.
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Elute the now-refolded protein from the column using the Elution Buffer.
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Collect fractions and analyze for protein concentration and activity.
References
Contaminating proteins co-eluting with my His-tagged protein.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of contaminating proteins co-eluting with His-tagged proteins during affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminating proteins from E. coli that co-elute with my His-tagged protein?
A1: Several endogenous E. coli proteins are known to have an affinity for immobilized metal affinity chromatography (IMAC) resins and are common contaminants in His-tag purification.[1][2][3] These proteins often contain histidine-rich regions or metal-binding motifs that lead to their co-purification.[3][4] The most frequently cited contaminants include SlyD and ArnA. Other common contaminants are GlmS, carbonic anhydrase, Hsp15, and others.
Q2: Why do these contaminating proteins bind to the IMAC resin?
A2: The binding of contaminating proteins to IMAC resins, such as Nickel-NTA (Ni-NTA), is primarily due to the presence of histidine residues on their surface, which can chelate the metal ions on the resin, mimicking the behavior of the His-tag. Some proteins have naturally occurring histidine-rich sequences, while others possess metal-binding domains as part of their biological function.
Q3: Can the choice of expression strain reduce contamination?
A3: Yes, using an engineered E. coli expression strain can significantly reduce the co-purification of common contaminants. Strains like LOBSTR, which is derived from BL21(DE3), have genomically modified copies of genes like arnA and slyD. These modifications result in protein products with reduced affinity for Ni and Co resins, leading to a much higher purity of the target His-tagged protein in a single purification step. Another specialized strain is NiCo21(DE3), which can also help eliminate common contaminants.
Q4: Is there a simple way to prevent non-specific binding of contaminants?
A4: A common and effective method is to add a low concentration of imidazole to your lysis and wash buffers. Imidazole will compete with the weakly binding, histidine-rich contaminating proteins for the binding sites on the resin, while your more strongly binding His-tagged protein will be retained. The optimal concentration of imidazole needs to be determined empirically for each protein but typically ranges from 5-40 mM.
Troubleshooting Guides
Problem: High levels of contaminating proteins in the elution fraction.
This is one of the most common issues in His-tag protein purification. The presence of multiple bands on an SDS-PAGE gel alongside your protein of interest indicates co-purification of host cell proteins.
Caption: Troubleshooting workflow for high contamination.
Solution 1: Optimize Wash Buffer Composition
Increasing the stringency of the wash steps is a primary strategy to remove non-specifically bound proteins.
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Increase Imidazole Concentration: Add or increase the concentration of imidazole in the wash buffer. A typical starting point is 20 mM, but this can be titrated up to 60 mM or higher. The optimal concentration will be high enough to elute contaminants without eluting a significant amount of your target protein.
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Increase Salt Concentration: High salt concentrations (e.g., up to 500 mM NaCl) can help disrupt ionic interactions between contaminating proteins and the resin.
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Add Detergents: Non-ionic detergents like Triton X-100 or Tween 20 (up to 1%) can be included in the wash buffer to disrupt non-specific hydrophobic interactions.
-
Add Reducing Agents: Including reducing agents like 10 mM β-mercaptoethanol can prevent disulfide bond formation between your protein and contaminants.
| Buffer Additive | Typical Concentration Range | Purpose |
| Imidazole | 5 - 60 mM | Competes with non-specific binders |
| NaCl | 300 - 500 mM | Reduces ionic interactions |
| Triton X-100/Tween 20 | 0.1% - 1% | Reduces hydrophobic interactions |
| Glycerol | up to 20% | Disrupts non-specific interactions |
Solution 2: Modify Elution Strategy
Instead of a single-step elution with a high concentration of imidazole, a gradient elution can be employed.
-
Gradient Elution: Applying a linear gradient of imidazole (e.g., from 20 mM to 500 mM) can effectively separate your His-tagged protein from contaminants. Contaminating proteins with weaker affinity will elute at lower imidazole concentrations, while your target protein will elute at a higher concentration.
Solution 3: Consider Different Metal Ions
The choice of metal ion in the IMAC resin can influence the purity of the eluted protein.
-
Cobalt (Co²⁺) Resins: These resins generally offer higher purity than Ni²⁺ resins because they bind less tightly to endogenous E. coli proteins. However, the binding capacity for the His-tagged protein may also be lower, potentially reducing the overall yield.
-
Copper (Cu²⁺) and Zinc (Zn²⁺) Resins: Copper resins can provide a very high yield, but often with higher contamination than nickel resins. Zinc resins are another alternative to consider.
| Metal Ion | Binding Affinity | Typical Purity | Typical Yield |
| Nickel (Ni²⁺) | Strong | Moderate | High |
| Cobalt (Co²⁺) | Weaker | High | Lower |
| Copper (Cu²⁺) | Very Strong | Lower | Very High |
| Zinc (Zn²⁺) | Weakest | Variable | Variable |
Solution 4: Perform a Secondary Purification Step
For applications requiring very high purity, a single IMAC step may be insufficient. A secondary chromatography step is often necessary.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size. It is very effective at removing contaminants that have a different molecular weight than your target protein.
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge at a specific pH. It is a powerful method for removing tightly bound contaminants.
References
How to prevent degradation of His-tagged proteins during purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of His-tagged proteins during purification.
Troubleshooting Guides
Issue: My His-tagged protein is degrading during purification, what are the common causes and solutions?
Degradation of your His-tagged protein during purification is a common issue, primarily caused by endogenous proteases released during cell lysis. Several factors can contribute to this problem, and a systematic approach is often required for troubleshooting.
Primary Causes of Degradation:
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Protease Activity: The most common cause is the activity of proteases released from cellular compartments during lysis.[1][2] These enzymes can cleave your protein of interest, leading to multiple bands on a gel or a complete loss of the full-length protein.
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Suboptimal Buffer Conditions: The pH and composition of your lysis and purification buffers can significantly impact protein stability. A pH far from the protein's isoelectric point or the absence of stabilizing agents can promote degradation.[3]
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Elevated Temperature: Proteolytic activity is temperature-dependent. Performing purification steps at room temperature or experiencing delays can lead to increased degradation.[1][4]
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Mechanical Stress: Harsh cell lysis methods, such as excessive sonication, can generate heat and cause protein denaturation and aggregation, making them more susceptible to proteolysis.
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Metal-Catalyzed Oxidation: The presence of metal ions, sometimes from the IMAC resin itself, can catalyze the oxidation of certain amino acid residues, leading to protein fragmentation.
Solutions to Prevent Degradation:
-
Work Quickly and at Low Temperatures: Perform all purification steps on ice or at 4°C to minimize protease activity.
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Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer immediately before use. For His-tagged protein purification, it is crucial to use an EDTA-free cocktail to avoid stripping the Ni2+ or Co2+ ions from the IMAC resin.
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Optimize Lysis Buffer: Ensure your lysis buffer has an appropriate pH for your protein's stability (typically around pH 7.4-8.0). Consider adding stabilizing agents such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, glycine).
-
Gentle Lysis: Use the gentlest lysis method possible that still provides efficient cell disruption.
-
Add Reducing Agents: To prevent oxidation, include reducing agents like DTT or TCEP in your buffers, especially if your protein contains cysteine residues.
Issue: I'm using a protease inhibitor cocktail, but my protein is still degrading. What should I do?
If you are still observing degradation despite using a protease inhibitor cocktail, consider the following points:
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Cocktail Specificity: Ensure the protease inhibitor cocktail you are using has broad specificity against the types of proteases present in your expression system. Different organisms have different protease profiles.
-
Inhibitor Stability: Some protease inhibitors, like PMSF, have a short half-life in aqueous solutions. Ensure you are adding the inhibitor cocktail to your lysis buffer immediately before starting the cell lysis.
-
Concentration: For samples with particularly high protease activity, the standard 1X concentration of the inhibitor cocktail may not be sufficient. You may need to optimize the concentration, trying 2X or higher.
-
EDTA-free Formulation: Double-check that your protease inhibitor cocktail is EDTA-free. EDTA chelates the metal ions on the IMAC resin, which can lead to poor binding of your His-tagged protein and co-elution of proteases.
-
Incomplete Lysis: If lysis is incomplete, proteases may continue to be released during subsequent purification steps where the inhibitor concentration might be lower.
-
Metalloproteases: Not all cocktails are equally effective against metalloproteases. If you suspect metalloprotease activity, you may need a specific inhibitor for this class of enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the different types of proteases I should be concerned about?
Proteases are broadly classified into several families based on their catalytic mechanism. The main classes to be aware of during protein purification are:
-
Serine proteases: (e.g., trypsin, chymotrypsin) Have a serine residue in their active site.
-
Cysteine proteases: (e.g., papain, calpain) Utilize a cysteine residue for catalysis.
-
Aspartic proteases: (e.g., pepsin, cathepsins) Use an aspartic acid residue.
-
Metalloproteases: (e.g., thermolysin) Require a metal ion (often zinc) for their activity.
-
Aminopeptidases and Carboxypeptidases: Cleave amino acids from the N-terminus or C-terminus of the protein, respectively.
A broad-spectrum protease inhibitor cocktail is designed to inhibit enzymes from these major classes.
Q2: Can I make my own protease inhibitor cocktail?
While commercially available cocktails are convenient and optimized, you can prepare your own. A common recipe for a homemade, EDTA-free cocktail for bacterial lysates includes:
| Inhibitor | Target Protease Class | Typical Stock Concentration | Final Concentration |
| AEBSF or PMSF | Serine Proteases | 100 mM in isopropanol | 1 mM |
| Aprotinin | Serine Proteases | 10 mg/mL in water | 1 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 10 mg/mL in water | 1 µg/mL |
| Pepstatin A | Aspartic Proteases | 1 mg/mL in ethanol or DMSO | 1 µg/mL |
| Bestatin | Aminopeptidases | 1 mg/mL in methanol | 1 µg/mL |
Note: PMSF is highly toxic and has a short half-life in aqueous solutions. Handle with extreme care and add it fresh to the lysis buffer.
Q3: How does temperature affect protein degradation?
Protease activity, like most enzymatic reactions, is highly dependent on temperature. Lowering the temperature from room temperature (around 25°C) to 4°C can significantly reduce the rate of proteolytic degradation. While specific kinetics vary, a general rule of thumb is that the rate of many biological reactions doubles for every 10°C increase in temperature. Therefore, maintaining a low temperature throughout the purification process is a critical and simple step to protect your protein.
Q4: What are some common stabilizing agents I can add to my buffers?
Adding stabilizing agents to your purification buffers can help maintain the native conformation of your protein and prevent aggregation, which can make it less susceptible to proteolysis.
| Stabilizing Agent | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity, reduces protein mobility, and stabilizes protein structure through preferential hydration. |
| Sugars (Sucrose, Trehalose) | 5-10% (w/v) | Excluded from the protein surface, leading to preferential hydration and stabilization of the native state. |
| Amino Acids (Arginine, Glycine) | 50-500 mM | Can suppress aggregation and increase solubility by interacting with charged and hydrophobic regions on the protein surface. |
| Non-ionic Detergents (e.g., Triton X-100, Tween 20) | 0.01-1% (v/v) | Can help solubilize proteins and prevent non-specific hydrophobic interactions. |
Experimental Protocols
Protocol 1: Lysis of E. coli for His-tagged Protein Purification with Protease Inhibition
Materials:
-
E. coli cell pellet
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole
-
EDTA-free Protease Inhibitor Cocktail (e.g., from a commercial supplier)
-
Lysozyme (10 mg/mL stock)
-
DNase I (1 mg/mL stock)
-
1 M MgCl2
Procedure:
-
Thaw the E. coli cell pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer. A common ratio is 5-10 mL of buffer per gram of wet cell paste.
-
Immediately before lysis, add the EDTA-free protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions (typically 1X final concentration).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes with gentle rocking.
-
Add MgCl2 to a final concentration of 1 mM and DNase I to a final concentration of 5-10 µg/mL to reduce the viscosity of the lysate from released DNA.
-
Lyse the cells using a suitable method (e.g., sonication on ice, French press). If using sonication, perform it in short bursts with cooling periods in between to prevent overheating.
-
Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble His-tagged protein, for subsequent IMAC purification.
Visualizations
References
Effect of EDTA and DTT on Ni-NTA resin performance.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Ethylenediaminetetraacetic acid (EDTA) and Dithiothreitol (DTT) in His-tagged protein purification with Nickel-NTA (Ni-NTA) resin.
Frequently Asked Questions (FAQs)
Q1: Can I include EDTA in my lysis, binding, or wash buffers?
A: It is strongly discouraged. EDTA is a powerful metal-ion chelating agent.[1] Its primary function is to bind and remove metal ions, including the Nickel (Ni²⁺) ions that are essential for the binding of your His-tagged protein to the NTA resin. Including EDTA in your buffers will strip the nickel from the column, leading to significantly reduced or no protein binding.[2][3]
Q2: What is the maximum concentration of EDTA the Ni-NTA resin can tolerate?
A: Standard Ni-NTA resins are highly sensitive to EDTA. While some protocols suggest a maximum tolerance of up to 1 mM, even this concentration can lead to decreased binding capacity and nickel leaching.[4] For optimal performance, it is best to completely avoid EDTA in any buffer that will come into contact with the resin before the final elution step. Some specialized, chemically resistant resins can tolerate higher EDTA concentrations (up to 100 mM).
Q3: Can I include DTT in my lysis, binding, or wash buffers?
A: This is also strongly discouraged for standard Ni-NTA resins. DTT is a potent reducing agent that reduces the immobilized Ni²⁺ ions to Ni⁰. This reduction inactivates the resin's binding capacity and typically causes it to turn brown or black.
Q4: What is the maximum concentration of DTT the Ni-NTA resin can tolerate?
A: Most standard Ni-NTA resins have a very low tolerance for DTT, typically a maximum of 1 mM. However, even at this concentration, browning of the resin and reduced performance can occur. It is recommended to use alternative reducing agents.
Q5: Are there effective alternatives to DTT and EDTA for use with Ni-NTA?
A: Yes. If a reducing agent is necessary to maintain protein stability, consider the following alternatives to DTT:
-
β-mercaptoethanol (BME): A less potent reducing agent that is generally tolerated up to 20 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP): An excellent, more stable, and odorless alternative that does not reduce nickel ions and can be used at concentrations of 1-5 mM without affecting resin performance.
If a chelating agent is required for protease inhibition, use an EDTA-free protease inhibitor cocktail .
Q6: My protein requires EDTA/DTT for stability. How can I purify it using Ni-NTA?
A: This is a common challenge.
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For DTT: The best option is to switch to a compatible reducing agent like TCEP.
-
For EDTA: It is not possible to have EDTA present during the binding step. One strategy is to add EDTA to your collection tubes before elution. This way, the EDTA chelates any nickel ions that may leach from the column during elution, which can help prevent protein aggregation, without interfering with the initial binding.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No protein binds to the column. | Presence of a strong chelating agent (e.g., EDTA) or reducing agent (e.g., DTT) in the lysis/binding buffer. | Ensure all buffers are free of EDTA and DTT. Use compatible alternatives like TCEP if a reducing agent is needed. If the issue persists, the His-tag may be inaccessible; consider purification under denaturing conditions. |
| The Ni-NTA resin has turned brown or black. | The Ni²⁺ ions on the resin have been reduced, typically by DTT or another strong reducing agent. | Discontinue the use of the incompatible reducing agent. The resin will need to be stripped and regenerated. For severe discoloration, a more aggressive regeneration protocol may be necessary. A pre-wash with elution buffer (high imidazole) before equilibration can sometimes prevent this by removing loosely bound nickel ions. |
| Protein yield is lower than expected. | Low concentrations of chelating or reducing agents may be partially stripping or inactivating the resin, reducing its binding capacity. | Remake all buffers, ensuring they are free from incompatible agents. Verify the pH of your buffers, as incorrect pH can also affect binding. |
| Protein elutes during the wash step. | Premature elution can be caused by the combined effect of imidazole in the wash buffer and a low concentration of a chelating agent (e.g., 5mM EDTA). | Remove any chelating agents from the wash buffer. If non-specific binding is an issue, optimize the imidazole concentration in the wash buffer (typically 10-40 mM). |
Data Presentation: Reagent Compatibility
The following table summarizes the compatibility of common reagents with standard Ni-NTA agarose resins. Note that specific tolerances can vary by manufacturer.
| Reagent | Type | Recommended Max. Concentration | Effect on Ni-NTA Resin |
| EDTA | Chelating Agent | 0 mM (up to 1 mM in some cases) | Strips Ni²⁺ ions from the resin, destroying binding capacity. |
| DTT | Reducing Agent | < 1 mM (Not Recommended) | Reduces Ni²⁺ ions, causing resin to turn brown and lose capacity. |
| β-mercaptoethanol (BME) | Reducing Agent | ≤ 20 mM | Less aggressive alternative to DTT. |
| TCEP | Reducing Agent | ≤ 5 mM | Stable, non-interfering alternative to DTT. |
| Imidazole | Elution Agent | 10-40 mM (Wash), 250-500 mM (Elution) | Competes with the His-tag for binding to Ni²⁺ ions. |
| Guanidine-HCl | Denaturant | 6 M | Compatible. Used for purification under denaturing conditions. |
| Urea | Denaturant | 8 M | Compatible. Used for purification under denaturing conditions. |
Experimental Protocols & Visualizations
Chemical Interactions with Ni-NTA Resin
The performance of Ni-NTA resin relies on the specific coordination of histidine residues in the His-tag with immobilized nickel ions. EDTA and DTT disrupt this interaction through different mechanisms.
Caption: EDTA chelates and strips Ni²⁺ ions from the NTA resin.
Caption: DTT reduces active Ni²⁺ to inactive Ni⁰, turning the resin brown.
Protocol 1: Standard Ni-NTA Resin Regeneration
This protocol is used for routine cleaning or after using EDTA to strip the column.
Caption: Workflow for standard regeneration of Ni-NTA resin.
Detailed Steps:
-
Strip: Wash the column with 5 column volumes (CV) of a stripping buffer (e.g., 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.0).
-
Rinse: Wash with 5-10 CV of distilled water to completely remove the EDTA. This step is critical, as residual EDTA will prevent recharging.
-
Clean: To remove precipitated proteins or lipids, wash the column with 5 CV of 0.5 M NaOH and incubate for at least 30 minutes.
-
Neutralize: Wash with distilled water (approx. 10 CV) until the pH of the flow-through is neutral.
-
Recharge: Add 5 CV of 100 mM Nickel Sulfate (NiSO₄) to the column and allow it to flow through slowly. The resin should turn its characteristic light blue color.
-
Final Wash: Wash with 5 CV of distilled water to remove excess nickel.
-
Equilibrate/Store: Equilibrate the column with your binding buffer for immediate use or store it in 20% ethanol at 4°C.
Protocol 2: Regenerating Resin Exposed to DTT (Brown Resin)
If the resin has turned brown due to reducing agents, a more stringent cleaning protocol is required before following the standard regeneration steps.
Caption: Workflow for regenerating DTT-exposed (brown) Ni-NTA resin.
Detailed Steps:
-
Initial Wash: Wash the column with 10 CV of distilled water.
-
Acid Wash: Briefly wash the resin with 10 CV of 1-3% (v/v) HCl. The concentration depends on the severity of the reduction (e.g., 1% HCl for exposure to 1 mM DTT, 3% for 10 mM DTT). Crucially, minimize the exposure time of the resin to the acid.
-
Rinse and Check: Rinse the column immediately with 10 CV of distilled water. The resin should turn white. If it is not completely white, repeat the acid wash and rinse steps.
-
Proceed with Standard Regeneration: Once the resin is white, proceed with the full standard regeneration protocol starting from Step 1 (EDTA stripping) as described in Protocol 1. This ensures all remaining ions are removed before proper cleaning and recharging.
References
Technical Support Center: His-Tagged Protein Purification
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with His-tagged protein eluting during the wash steps of immobilized metal affinity chromatography (IMAC).
Troubleshooting Guide: His-Tagged Protein Elutes During Wash Steps
Q1: My His-tagged protein is washing off the column with the wash buffer. What are the possible causes and how can I fix this?
A1: Premature elution of your His-tagged protein during the wash step is a common issue in IMAC. This indicates that the binding of the His-tag to the resin is too weak to withstand the stringency of the wash buffer. The primary causes can be categorized into issues with buffer composition, the protein itself, or the chromatography resin.
Here is a step-by-step guide to troubleshoot this problem:
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting premature elution of His-tagged proteins.
Potential Causes and Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Imidazole Concentration in Wash Buffer is Too High | Imidazole is used to outcompete the His-tag for binding to the metal ions on the resin. If the concentration in your wash buffer is too high, it will elute your target protein along with weakly bound contaminants.[1][2][3] The optimal imidazole concentration is protein-dependent.[4] Solution: Decrease the imidazole concentration in the wash buffer. A good starting point is 20-40 mM, but you may need to test a range (e.g., 5 mM, 10 mM, 20 mM, 40 mM) to find the optimal concentration that removes contaminants without eluting your protein of interest.[3] |
| 2. Suboptimal Buffer pH | The binding of histidine to metal ions is pH-dependent. If the pH is too low (acidic), the histidine residues become protonated, which prevents their coordination with the metal ions, leading to poor binding or premature elution. Solution: Ensure the pH of your binding and wash buffers is between 7.5 and 8.5. It's crucial to pH your buffers after adding all components, as imidazole can lower the pH of the solution. |
| 3. Inaccessible His-Tag | The His-tag may be buried within the three-dimensional structure of the folded protein, preventing it from binding effectively to the resin. Solution: To test for a hidden tag, perform a small-scale purification under denaturing conditions using urea (4-8 M) or guanidinium chloride (4-6 M). If the protein binds under these conditions, the tag is likely inaccessible in its native conformation. You can then choose to purify under denaturing conditions and refold the protein, or re-engineer the protein with a longer, more flexible linker between the tag and the protein, or move the tag to the other terminus. |
| 4. Presence of Interfering Agents | Certain chemicals in your lysis or wash buffers can strip the metal ions (e.g., Ni²⁺) from the resin, causing your protein to wash away. Common culprits include chelating agents like EDTA and reducing agents like DTT. Solution: Omit EDTA and strong reducing agents from your buffers. If a protease inhibitor is needed, use an EDTA-free formulation. If a reducing agent is essential for protein stability, use lower concentrations or consider using a more compatible resin, some of which are engineered to be resistant to these agents. |
| 5. Proteolytic Degradation of the His-Tag | Proteases present in the cell lysate can cleave off the His-tag, especially if it's located at a flexible N- or C-terminus. Solution: Add protease inhibitors (EDTA-free) to your lysis buffer and keep the sample cold at all times. To confirm if the tag is present, run a Western blot on your lysate and flow-through fractions using an anti-His antibody. If degradation is confirmed, you might need to try different host strains with reduced protease activity or optimize expression conditions (e.g., lower temperature, shorter induction time) to minimize proteolysis. |
| 6. High Stringency of Wash Conditions | Besides imidazole, other components can make the wash buffer too stringent. For instance, a very high salt concentration might disrupt weak ionic interactions that help stabilize the binding. Solution: While high salt (e.g., 300-500 mM NaCl) is generally used to reduce non-specific ionic interactions, you can try reducing the salt concentration if other troubleshooting steps fail. |
Frequently Asked Questions (FAQs)
Q2: What is a typical range for imidazole concentration in wash buffers?
A2: A common starting range for imidazole in the wash buffer is 20-50 mM. However, this is highly dependent on the specific protein, the accessibility of its His-tag, and the type of resin used. For some proteins, even 20 mM might be too high, while others might tolerate up to 70 mM to effectively remove contaminants. Optimization is key.
Q3: How does pH affect the binding of my His-tagged protein?
A3: Histidine has an imidazole side chain with a pKa of approximately 6.0. For effective binding to Ni-NTA or other IMAC resins, the nitrogen atoms in the imidazole ring need to be deprotonated to donate their lone pair of electrons to coordinate the metal ion. At a pH below 7, the imidazole ring becomes increasingly protonated, which inhibits binding. Therefore, maintaining a pH between 7.5 and 8.5 is generally recommended for optimal binding.
Q4: Can I use EDTA in my buffers during His-tag purification?
A4: It is strongly advised to avoid EDTA in your buffers. EDTA is a strong metal chelator and will strip the Ni²⁺ or other metal ions from the IMAC resin, which will prevent your His-tagged protein from binding. If you need to inhibit metalloproteases, use an EDTA-free protease inhibitor cocktail. Some modern IMAC resins have enhanced resistance to EDTA, but it's always best to check the manufacturer's recommendations.
Q5: My protein binds to the column but elutes with many contaminants. What should I do?
A5: If your protein is binding but purity is low, your wash conditions are likely not stringent enough. You can try the following:
-
Increase Imidazole Concentration: Gradually increase the imidazole concentration in your wash buffer in increments of 10-20 mM to remove more non-specific binders.
-
Increase Salt Concentration: Increasing the NaCl concentration (up to 1 M) can help disrupt non-specific ionic interactions.
-
Add Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) in the wash buffer can reduce non-specific hydrophobic interactions.
-
Perform More Washes: Increasing the number of wash steps (e.g., up to 5 washes) or the volume of wash buffer can improve purity.
Experimental Protocols
Protocol 1: Optimization of Imidazole Concentration in Wash Buffer
This protocol describes a small-scale batch purification to determine the optimal imidazole concentration for washing your His-tagged protein.
Materials:
-
Clarified cell lysate containing your His-tagged protein
-
IMAC resin (e.g., Ni-NTA agarose)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)
-
Wash Buffers with varying imidazole concentrations (5, 10, 20, 40, 60 mM in Binding Buffer)
-
Elution Buffer (e.g., Binding Buffer + 250-500 mM Imidazole)
-
Microcentrifuge tubes
Methodology:
-
Equilibrate the IMAC resin with Binding Buffer according to the manufacturer's instructions.
-
Aliquot equal amounts of equilibrated resin into five microcentrifuge tubes (e.g., 50 µL of 50% slurry per tube).
-
Add an equal volume of your clarified lysate to each tube.
-
Incubate at 4°C for 30-60 minutes on a rotator to allow binding.
-
Centrifuge the tubes at low speed (e.g., 500 x g for 1 minute) and carefully remove the supernatant (this is the unbound fraction).
-
Wash each resin pellet with a different Wash Buffer. Add 1 mL of the respective wash buffer (5, 10, 20, 40, 60 mM imidazole) to each tube.
-
Resuspend the resin and incubate for 5 minutes at 4°C.
-
Centrifuge and collect the supernatant (these are your wash fractions).
-
Repeat the wash step one more time.
-
Elute the bound protein from each tube by adding 2-3 bed volumes of Elution Buffer. Incubate for 10-15 minutes.
-
Centrifuge and collect the supernatant (these are your eluted fractions).
-
Analyze all collected fractions (unbound, washes, and elutions) by SDS-PAGE to determine the highest imidazole concentration that can be used without significant loss of your target protein in the wash fraction.
Visualizations
Principle of IMAC Wash and Elution
Caption: The competitive binding principle of IMAC during wash and elution steps.
References
Technical Support Center: Troubleshooting Protein Precipitation Post-IMAC Elution
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent protein precipitation following Immobilized Metal Affinity Chromatography (IMAC).
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating after elution from the IMAC column?
Protein precipitation after IMAC elution is a common issue that can be attributed to several factors acting individually or in combination. The primary causes include:
-
High Protein Concentration: The elution process in IMAC often results in highly concentrated protein fractions, which can exceed the solubility limit of the protein, leading to aggregation and precipitation.
-
Buffer Composition: Suboptimal buffer conditions in the elution or collection tubes can cause protein instability. Key buffer parameters include:
-
pH: If the elution buffer pH is close to the protein's isoelectric point (pI), its net charge will be minimal, reducing repulsion between protein molecules and promoting aggregation.[1][2]
-
Salt Concentration: Both excessively high and low salt concentrations can lead to precipitation. High salt can cause "salting out," while low salt may not provide sufficient shielding of charged patches on the protein surface, leading to aggregation.[3][4][5]
-
-
Imidazole: High concentrations of imidazole, used for elution, can sometimes destabilize proteins. Rapid removal of imidazole by methods like dialysis can also shock the protein into precipitating if the new buffer is not optimal.
-
Metal Ion Leakage: Nickel or other metal ions can leach from the IMAC column during elution. These free metal ions can promote protein aggregation by forming intermolecular bridges between His-tags or other metal-binding sites on the protein surface.
-
Improper Protein Folding: If the protein was expressed in inclusion bodies and purified under denaturing conditions, it may not have refolded correctly, leading to the exposure of hydrophobic patches that promote aggregation upon removal of the denaturant.
-
Presence of Cysteines: Free cysteine residues can form intermolecular disulfide bonds, leading to aggregation.
Q2: My protein looks cloudy immediately after elution. What should I do first?
Immediate cloudiness or precipitation upon elution often points to a high concentration of the eluted protein in a buffer that cannot maintain its solubility. Here are the initial troubleshooting steps:
-
Dilute the Eluted Fractions: Immediately dilute the cloudy fractions with a compatible, pre-chilled buffer to reduce the protein concentration.
-
Assess the Elution Buffer: Check the pH and salt concentration of your elution buffer to ensure it is not close to the protein's pI and has an appropriate ionic strength.
-
Add Stabilizing Agents to Collection Tubes: For future purifications, pre-fill collection tubes with a small volume of a stabilizing buffer containing additives like glycerol or arginine.
Q3: My protein precipitates during dialysis or buffer exchange after IMAC. How can I prevent this?
Precipitation during this stage is often due to the removal of imidazole and the transition to a new buffer that may be less favorable for your protein's stability.
-
Optimize the Dialysis Buffer: Ensure the dialysis buffer has an optimal pH (typically at least one pH unit away from the pI) and an adequate salt concentration (e.g., 150-500 mM NaCl) to maintain protein solubility.
-
Gradual Dialysis: Instead of a single, drastic buffer change, perform a stepwise dialysis with gradually decreasing concentrations of imidazole or other components of the elution buffer.
-
Use a Desalting Column: A desalting column (size-exclusion chromatography) offers a faster method for buffer exchange than dialysis and can sometimes be gentler on the protein, as it is a quicker process.
-
Add Stabilizers: Include additives like glycerol (10-25%), L-arginine (50-100 mM), or low concentrations of non-ionic detergents in your dialysis buffer to enhance protein stability.
Q4: Can additives in my buffer really prevent precipitation? Which ones should I try?
Yes, various additives can significantly improve protein solubility and prevent aggregation. The choice of additive is often protein-dependent, and empirical testing may be required.
Troubleshooting Guides
Guide 1: Optimizing Elution and Collection Conditions
If your protein precipitates immediately upon elution, focus on the conditions during and immediately after it comes off the column.
Problem: Protein appears cloudy or precipitates in the collection tubes.
Potential Causes & Solutions:
| Potential Cause | Solution |
| High Protein Concentration | Elute with a linear imidazole gradient instead of a step elution to collect less concentrated fractions. Pool the desired fractions later. |
| Suboptimal Elution Buffer pH | Ensure the elution buffer pH is at least 1 unit above or below your protein's pI. Most proteins are stable in the pH 7-8 range. |
| Inappropriate Salt Concentration | Optimize the NaCl concentration in your elution buffer. A common starting point is 150-500 mM. |
| Metal Ion Leakage | Add a chelating agent like EDTA to the collection tubes to a final concentration of 1-5 mM. Caution: Do not add EDTA to buffers that will pass through the column, as it will strip the metal ions. |
Experimental Protocol: Adding EDTA to Collection Tubes
-
Prepare a stock solution of 0.5 M EDTA, pH 8.0.
-
For each 1 mL of expected eluate, add 2-10 µL of the 0.5 M EDTA stock solution to the collection tube to achieve a final concentration of 1-5 mM.
-
Gently mix the eluted fraction with the EDTA in the collection tube immediately after collection.
Guide 2: Post-Elution Handling and Buffer Exchange
If your protein is soluble after elution but precipitates during subsequent steps like dialysis or concentration, your focus should be on the buffer composition and the method of buffer exchange.
Problem: Protein precipitates during dialysis, desalting, or concentration.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Rapid Removal of Imidazole | Use a desalting column for rapid buffer exchange. Alternatively, perform a stepwise dialysis to gradually remove the imidazole. |
| New Buffer is Not Stabilizing | Screen different buffer conditions (pH, salt) on a small scale before proceeding with the entire batch. |
| Instability at Low Temperature | While most proteins are stored at 4°C, some may be less soluble in the cold. Try performing dialysis at room temperature for a shorter duration. |
| Oxidation of Cysteines | Add a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) to the dialysis buffer. TCEP is generally more stable and compatible with IMAC resins if needed in earlier steps. |
Experimental Protocol: Stepwise Dialysis for Imidazole Removal
-
Initial Dialysis: Dialyze the eluted protein against a buffer containing half the initial imidazole concentration and the final desired buffer components (e.g., 20 mM Tris, 150 mM NaCl, 125 mM Imidazole, pH 7.5) for 2-4 hours at 4°C.
-
Second Dialysis: Transfer the dialysis bag to a fresh buffer with a lower imidazole concentration (e.g., 25 mM) for 2-4 hours.
-
Final Dialysis: Transfer the dialysis bag to the final buffer without imidazole and dialyze overnight at 4°C.
Guide 3: Dealing with Misfolded Proteins
If you suspect your protein is misfolded, especially after purification from inclusion bodies under denaturing conditions, specific refolding strategies are necessary.
Problem: Protein aggregates due to improper folding.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Incorrect Refolding Post-Denaturation | Perform on-column refolding where the protein is bound to the IMAC resin. |
| Exposed Hydrophobic Patches | Add additives that mask hydrophobic regions, such as L-arginine and L-glutamate (often used together at 50 mM each), or low concentrations of non-ionic detergents (e.g., 0.1% Tween-20). |
Experimental Protocol: On-Column Protein Refolding
-
Solubilization: Solubilize the inclusion bodies in a buffer containing a denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea).
-
Binding: Bind the denatured, His-tagged protein to the IMAC column.
-
Refolding Gradient: Wash the column with a linear gradient of decreasing denaturant concentration (e.g., from 6 M to 0 M Guanidine-HCl) in a refolding buffer. This allows for gradual refolding while the protein is immobilized, which can reduce aggregation.
-
Elution: Elute the now-refolded protein using a standard imidazole gradient in a non-denaturing buffer.
Quantitative Data Summary
The following tables provide a summary of commonly used concentrations for various buffer components and additives to prevent protein precipitation.
Table 1: Common Buffer Components and Their Working Concentrations
| Component | Typical Concentration Range | Purpose |
| Buffer (e.g., Tris, HEPES) | 20 - 50 mM | Maintain pH |
| NaCl | 150 - 500 mM | Maintain ionic strength, prevent non-specific interactions |
| Imidazole (in elution) | 250 - 500 mM | Elute His-tagged protein |
| pH | 7.0 - 8.5 (at least 1 unit from pI) | Maintain protein stability and charge |
Table 2: Stabilizing Additives and Their Recommended Concentrations
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 10 - 25% (v/v) | Osmolyte, stabilizes protein structure. |
| L-Arginine | 50 - 100 mM | Suppresses aggregation by masking hydrophobic patches. |
| L-Glutamic Acid | 50 mM (often with L-Arginine) | Works synergistically with L-arginine to improve solubility. |
| EDTA | 1 - 5 mM (in collection tube only) | Chelates leaked metal ions. |
| TCEP | 0.5 - 1 mM | Reducing agent, prevents disulfide bond formation. |
| DTT | 1 - 5 mM | Reducing agent, prevents disulfide bond formation. |
| Non-ionic Detergents (e.g., Tween-20) | 0.05 - 0.2% (v/v) | Solubilize protein aggregates. |
Visual Troubleshooting Workflows
The following diagrams illustrate the decision-making process for troubleshooting protein precipitation after IMAC.
References
Validation & Comparative
Confirming the Presence of a Hexa-His Tag on a Protein: A Comparative Guide
For researchers and drug development professionals, confirming the presence and integrity of a Hexa-His (6xHis) tag on a recombinant protein is a critical step in ensuring the success of downstream applications, from purification to functional assays. This guide provides a detailed comparison of the most common methods for this compound tag confirmation: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry. We present experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your specific research needs.
At a Glance: Comparison of His-Tag Confirmation Methods
The choice of method for confirming a this compound tag depends on various factors, including the required sensitivity, the need for quantitative data, sample purity, and available equipment. The following table summarizes the key characteristics of each technique.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry (MS) |
| Principle | Immuno-detection of protein after size-based separation | Immuno-detection of protein in a multi-well plate format | Measurement of mass-to-charge ratio of intact protein or its peptides |
| Analysis Type | Qualitative to Semi-Quantitative | Quantitative | Qualitative and Quantitative (with standards) |
| Sensitivity | Picogram to nanogram range, antibody-dependent.[1] | Picogram to nanogram per milliliter range.[2][3] | Femtomole to attomole range.[4] |
| Specificity | High, dependent on antibody quality | High, dependent on antibody quality | Very High, provides mass accuracy |
| Molecular Weight Info | Yes | No | Yes (definitive) |
| Throughput | Low to Medium | High | Low to Medium |
| Cost | Moderate | Low to Moderate | High |
| Common Use Case | Confirmation of protein presence and size in complex mixtures | High-throughput screening and quantification of His-tagged proteins | Definitive confirmation of tag presence, integrity, and protein identity |
In-Depth Method Comparison
Western Blotting: The Workhorse of Protein Detection
Western blotting is a widely used technique to detect specific proteins in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the protein of interest using a specific antibody.
Advantages:
-
Provides Molecular Weight Information: Western blotting allows for the verification of the protein's size, which can indicate if the full-length protein with the His-tag is present.
-
High Specificity: When using a high-quality anti-His tag antibody, this method is highly specific.
-
Good Sensitivity: Can detect proteins in the picogram to nanogram range.
Disadvantages:
-
Semi-Quantitative: While it can provide an estimation of the relative amount of protein, it is not as precise as ELISA for absolute quantification.
-
Lower Throughput: The process is more labor-intensive and time-consuming compared to ELISA.
-
Antibody Performance Variability: The success of Western blotting is highly dependent on the quality and specificity of the anti-His tag antibody used.
References
A Head-to-Head Battle: Ni-NTA vs. Cobalt (TALON) Resin for His-Tag Protein Purification
For researchers in the life sciences, the purification of recombinant proteins is a cornerstone of daily work. The polyhistidine (His-tag) system is the most widely used method for affinity purification due to its versatility and ease of use. At the heart of this technique lies the choice of immobilized metal affinity chromatography (IMAC) resin. The two most prominent contenders in this space are Nickel-Nitrilotriacetic Acid (Ni-NTA) and Cobalt-based resins, commercially known as TALON®. This guide provides an in-depth, objective comparison of these two resins, supported by experimental data, to help you make an informed decision for your specific application.
Key Performance Characteristics: A Comparative Overview
The fundamental difference between Ni-NTA and Cobalt (TALON) resins lies in the metal ion used and its interaction with the His-tag. Nickel (Ni²⁺) exhibits a higher binding affinity for histidine residues compared to Cobalt (Co²⁺).[1][2] This seemingly small difference has significant downstream consequences for protein yield, purity, and elution conditions.
Binding Affinity and Specificity: The Purity vs. Yield Trade-Off
Ni-NTA resins are known for their strong and robust binding to His-tagged proteins, which often translates to higher protein yields.[1][3] The nickel ions form a stable complex with the histidine residues, ensuring efficient capture of the target protein from a crude lysate.[3] However, this high affinity can also be a drawback, as Ni-NTA resins are more prone to non-specific binding of contaminating host proteins that have exposed histidine-rich regions. This can necessitate additional purification steps to achieve high purity.
On the other hand, cobalt-based TALON resins exhibit a more selective binding to polyhistidine tags. The weaker complex formed between cobalt and histidine results in lower non-specific binding and, consequently, a higher purity of the eluted protein in a single step. This enhanced specificity is due to the stricter spatial requirement for binding; TALON resin preferentially binds proteins with adjacent or specially positioned histidines, which is characteristic of a deliberately engineered His-tag. The trade-off for this higher purity is often a lower overall protein yield compared to Ni-NTA.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Ni-NTA and TALON resins based on available data.
| Parameter | Ni-NTA Resin | Cobalt (TALON) Resin | Reference(s) |
| Binding Capacity | 5-10 mg protein/mL | ~5-10 mg protein/mL | |
| Binding Affinity (Kd) | ~10⁻¹³ M (at pH 8.0) | Lower than Ni-NTA | |
| Specificity | Lower (higher non-specific binding) | Higher (lower non-specific binding) | |
| Typical Protein Yield | Higher | Lower | |
| Typical Protein Purity | Moderate to High | High to Very High | |
| Elution Imidazole Conc. | ≥100 mM | ≥50 mM | |
| Elution pH | Can be as low as pH 4.5 | Milder pH, e.g., pH 6.3 | |
| Metal Ion Leaching | Can occur | Low | |
| Regeneration | Highly durable and can be regenerated many times | Requires more careful handling for regeneration |
A Note on Experimental Data: In a study comparing the purification of recombinant human erythropoietin (rhEPO), Ni-NTA resin captured significantly more protein (average of 183.5 µg/mL) compared to Co-TALON resin (average of 38.7 µg/mL), although both yielded similar levels of purity. Another study demonstrated that TALON resin could effectively purify 6xHN-AcGFP1 from Sf21 cells with higher purity compared to Ni-NTA resin.
Visualizing the Purification Workflow
The general workflow for His-tag purification is similar for both resin types, involving equilibration, sample loading, washing, and elution steps.
References
A Head-to-Head Comparison of Hexa-His, FLAG, and Myc Tags for Protein Purification and Detection
For researchers in the fields of molecular biology, biochemistry, and drug development, the ability to isolate and study specific proteins is paramount. Affinity tags—short peptide sequences genetically fused to a protein of interest—are indispensable tools for simplifying purification and detection. Among the most widely used are the Hexa-histidine (Hexa-His), FLAG, and Myc tags. This guide provides an objective comparison of these three popular tags, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tag for their specific application.
At a Glance: Key Differences
The choice between this compound, FLAG, and Myc tags often depends on the specific experimental goals, the expression system used, and the required purity of the final protein product. The this compound tag is a popular choice for its versatility and the high capacity of its corresponding affinity resin, making it ideal for large-scale protein purification. In contrast, FLAG and Myc tags, which are recognized by highly specific monoclonal antibodies, often yield proteins of higher purity, albeit with a lower binding capacity, making them well-suited for applications like immunoprecipitation and co-immunoprecipitation where specificity is critical.
| Feature | This compound Tag | FLAG Tag | Myc Tag |
| Composition | 6-10 consecutive Histidine residues | 8 amino acids (DYKDDDDK) | 10 amino acids (EQKLISEEDL) |
| Purification Principle | Immobilized Metal Affinity Chromatography (IMAC) | Immunoaffinity chromatography (Anti-FLAG antibody) | Immunoaffinity chromatography (Anti-Myc antibody) |
| Binding Capacity | High | Low | Low |
| Purity | Moderate to Good | High to Excellent | High to Excellent |
| Elution Conditions | Competitive elution with imidazole, pH shift, or chelating agents | Competitive elution with FLAG peptide, low pH | Competitive elution with Myc peptide, low pH |
| Cost of Resin | Low | High | High |
| Suitability for Denaturing Conditions | Yes | No (Antibody-dependent) | No (Antibody-dependent) |
In-Depth Comparison: Advantages and Disadvantages
This compound Tag: The Workhorse of Protein Purification
The this compound tag is a sequence of six to ten histidine residues that can be added to the N- or C-terminus of a protein. Its small size and low immunogenicity make it a popular choice that is less likely to interfere with protein structure and function[1][2].
Advantages:
-
High Binding Capacity: Nickel-NTA (Ni-NTA) and other metal-chelate resins used for His-tag purification have a high binding capacity, making this system ideal for purifying large quantities of protein[2].
-
Cost-Effective: The resins for His-tag purification are generally less expensive than the antibody-based resins required for FLAG and Myc tags[3].
-
Versatility in Elution: His-tagged proteins can be eluted under a variety of conditions, including competitive elution with imidazole, a change in pH, or by using chelating agents like EDTA. This flexibility allows for optimization of the purification protocol to suit the specific protein[4].
-
Functionality under Denaturing Conditions: A key advantage of the His-tag is its ability to be purified under denaturing conditions (e.g., in the presence of urea or guanidine HCl). This is particularly useful for purifying proteins that are expressed in insoluble inclusion bodies.
Disadvantages:
-
Moderate Purity: The interaction between the His-tag and the metal resin is not as specific as antibody-antigen interactions. This can lead to co-purification of host proteins that have stretches of histidine residues or other metal-binding sites, resulting in lower purity compared to FLAG or Myc tags, especially in eukaryotic expression systems.
-
Potential for Metal Ion Contamination: Leaching of metal ions from the column can sometimes be a concern for downstream applications that are sensitive to metals.
-
Imidazole Interference: Imidazole, the most common eluting agent, can interfere with some downstream applications and may need to be removed through dialysis or buffer exchange.
FLAG and Myc Tags: The Specialists in High-Purity Isolation
The FLAG tag (DYKDDDDK) and the Myc tag (EQKLISEEDL) are short, hydrophilic peptide epitopes that are recognized by highly specific monoclonal antibodies. This high specificity is the cornerstone of their utility in protein research.
Advantages:
-
High Purity: The highly specific interaction between the tag and its corresponding antibody results in very high purity of the eluted protein, often close to homogeneity in a single step.
-
Mild Elution Conditions: Elution is typically achieved by competition with a synthetic FLAG or Myc peptide, or by a gentle change in pH, which helps to preserve the native structure and function of the purified protein.
-
Excellent for Immunoprecipitation: Due to their high specificity, FLAG and Myc tags are the preferred choice for immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments to study protein-protein interactions.
Disadvantages:
-
Low Binding Capacity: The antibody-based resins used for FLAG and Myc purification have a significantly lower binding capacity compared to Ni-NTA resins. This makes them less suitable for large-scale purification.
-
High Cost: The monoclonal antibodies and the corresponding affinity resins are considerably more expensive than the materials used for His-tag purification.
-
Not Suitable for Denaturing Conditions: The antibody-antigen interaction is dependent on the native conformation of the antibody, and therefore, purification cannot be performed under denaturing conditions.
Experimental Protocols
This compound Tag Protein Purification using Nickel Affinity Chromatography
This protocol describes the purification of a this compound-tagged protein from an E. coli lysate under native conditions.
Materials:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 25 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose Resin
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged protein in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Column Preparation: Pack a chromatography column with Ni-NTA agarose resin. Equilibrate the column with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through to analyze for unbound protein.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.
FLAG-Tagged Protein Immunoprecipitation
This protocol outlines the immunoprecipitation of a FLAG-tagged protein from a mammalian cell lysate.
Materials:
-
IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease inhibitors.
-
Anti-FLAG M2 Affinity Gel
-
3x FLAG Peptide Elution Solution: 150 ng/µL 3x FLAG peptide in TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
Procedure:
-
Cell Lysis: Lyse mammalian cells expressing the FLAG-tagged protein with ice-cold IP Lysis Buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Bead Preparation: Wash the anti-FLAG M2 affinity gel with IP Lysis Buffer.
-
Binding: Add the clarified lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold IP Lysis Buffer.
-
Elution: Elute the bound protein by incubating the beads with 3x FLAG Peptide Elution Solution for 30 minutes at 4°C with gentle shaking.
-
Analysis: Collect the supernatant containing the eluted protein and analyze by SDS-PAGE and Western blot.
Myc-Tagged Protein Immunoprecipitation
This protocol describes the immunoprecipitation of a Myc-tagged protein from a mammalian cell lysate.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors.
-
Anti-c-Myc Agarose Affinity Gel
-
Myc Peptide Elution Solution: High concentration of c-Myc peptide (e.g., 1 mg/mL) in a suitable buffer.
Procedure:
-
Cell Lysis: Lyse mammalian cells expressing the Myc-tagged protein with ice-cold RIPA Lysis Buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Bead Preparation: Wash the anti-c-Myc agarose affinity gel with lysis buffer.
-
Binding: Add the clarified lysate to the prepared beads and incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
-
Elution: Elute the bound protein by incubating the beads with the Myc Peptide Elution Solution or by using a low pH buffer.
-
Analysis: Collect the supernatant and analyze by SDS-PAGE and Western blot.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams created using the DOT language in Graphviz depict the workflows for affinity purification and immunoprecipitation.
References
6xHis vs. 10xHis Tag: A Comparative Guide to Protein Purification
For decades, the polyhistidine (His) tag has been a cornerstone of recombinant protein purification, prized for its small size and versatility. The most common iteration, the 6xHis tag, has become a laboratory standard. However, the drive for higher purity and more efficient capture of low-abundance proteins has led to the increased use of longer tags, such as the 10xHis tag. This guide provides a detailed comparison of the 6xHis and 10xHis tags, supported by experimental principles, to aid researchers in selecting the optimal tag for their specific application.
Performance Comparison: 6xHis vs. 10xHis Tag
The choice between a 6xHis and a 10xHis tag hinges on a trade-off between binding affinity, protein purity, yield, and the potential impact on the target protein. While the 6xHis tag is often considered a reliable starting point, the 10xHis tag can offer distinct advantages in certain scenarios.[1][2]
| Feature | 6xHis Tag | 10xHis Tag | Rationale & Considerations |
| Binding Affinity to IMAC Resin | Moderate to High | High to Very High | The increased number of histidine residues in the 10xHis tag leads to a stronger interaction with the immobilized metal ions (e.g., Ni2+, Co2+) on the chromatography resin.[2] |
| Typical Purity | Good to High (>95% achievable) | Potentially Higher | The stronger binding of the 10xHis tag allows for more stringent wash conditions with higher concentrations of imidazole, which can more effectively remove non-specifically bound contaminant proteins.[2] This is particularly advantageous for proteins expressed at low levels.[2] |
| Typical Yield | Good | Generally Good, but can be lower | While the stronger binding of a 10xHis tag can improve capture efficiency and thus yield, especially for low-expression proteins, the harsher elution conditions required may lead to some protein loss or precipitation. Additionally, longer His-tags have been suggested to sometimes have a greater negative impact on protein expression levels compared to shorter tags. |
| Elution Conditions | Milder (e.g., 100-250 mM Imidazole) | Harsher (e.g., 250-500 mM Imidazole) | A higher concentration of the competitor, imidazole, is needed to displace the high-affinity 10xHis tag from the resin. This can be a concern for proteins that are sensitive to high imidazole concentrations, potentially leading to instability or aggregation. |
| Impact on Protein Structure/Function | Generally Minimal | Potentially Greater | Although His-tags are relatively small, longer, more flexible tags like the 10xHis have a greater theoretical chance of interfering with protein folding, function, or oligomerization state. It is always advisable to use the shortest tag necessary for efficient purification. |
| Best For | General purpose purification, initial trials, proteins sensitive to high imidazole concentrations. | Low-expression proteins, purifications with persistent contaminants, applications requiring very high purity. | The 6xHis tag is a robust, all-around choice that has been successfully used to purify a vast number of proteins to high purity. The 10xHis tag is a specialized tool for challenging purification scenarios. |
Experimental Protocols
The following is a generalized protocol for the purification of a His-tagged protein under native conditions using Immobilized Metal Affinity Chromatography (IMAC). This protocol can be adapted for both 6xHis and 10xHis tags by adjusting the imidazole concentrations in the wash and elution buffers as indicated.
Buffer Preparation
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0. (Note: For 10xHis tags, you can increase the imidazole concentration up to 60-80 mM for more stringent washing).
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0. (Note: Use a lower concentration range for 6xHis tags and a higher range for 10xHis tags).
Purification Procedure
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (typically 5 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice or by other mechanical means.
-
Centrifuge the lysate at >12,000 x g for 20-30 minutes at 4°C to pellet cellular debris.
-
Collect the cleared supernatant.
-
-
Resin Equilibration:
-
Gently resuspend the IMAC resin (e.g., Ni-NTA agarose).
-
Transfer the required volume of resin slurry to a chromatography column.
-
Allow the storage buffer to drain and equilibrate the resin by washing with 5-10 column volumes (CVs) of Lysis Buffer.
-
-
Binding:
-
Load the cleared lysate onto the equilibrated column. This can be done by gravity flow or using a peristaltic pump at a recommended flow rate.
-
For enhanced binding, especially with low-expression proteins, the lysate can be incubated with the resin in a batch format (e.g., for 30-60 minutes at 4°C with gentle mixing) before packing into a column.
-
Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the wash effluent at 280 nm until it returns to baseline.
-
Collect wash fractions for SDS-PAGE analysis.
-
-
Elution:
-
Elute the His-tagged protein from the resin by applying Elution Buffer.
-
Collect the eluate in fractions (e.g., 1 CV per fraction).
-
Analyze the eluted fractions by SDS-PAGE to identify the fractions containing the purified protein.
-
-
Post-Elution:
-
Pool the fractions containing the pure protein.
-
If necessary, dialyze the protein into a suitable storage buffer to remove imidazole.
-
Visualizing the Process and Decision Factors
To better understand the purification workflow and the key considerations when choosing a His-tag, the following diagrams are provided.
Caption: A typical workflow for His-tag protein purification using IMAC.
Caption: Key factors influencing the choice between a 6xHis and a 10xHis tag.
Conclusion
The decision to use a 6xHis or a 10xHis tag is not a matter of one being definitively "better" than the other, but rather which is more suitable for the specific protein and the desired outcome. The 6xHis tag remains the workhorse for routine protein purification, offering a reliable balance of purity and yield with milder elution conditions that are favorable for a wide range of proteins.
The 10xHis tag emerges as a powerful alternative in more challenging purification scenarios. Its higher binding affinity is a distinct advantage for purifying proteins that are expressed at low levels or for applications that demand the highest possible purity by enabling more stringent washing steps. However, researchers must be mindful of the potential downsides, including the need for higher imidazole concentrations for elution, which can compromise the stability of sensitive proteins, and a potentially greater impact on protein expression and function.
As a best practice, a 6xHis tag is an excellent starting point for a novel protein. If purification with a 6xHis tag results in low yield or persistent contaminants, transitioning to a 10xHis tag is a logical next step to enhance binding and purity.
References
Hexa-His Tagged Proteins in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate affinity tag for protein purification is a critical step that significantly impacts the quality and outcome of downstream applications, particularly mass spectrometry (MS) analysis. The Hexa-histidine tag (Hexa-His or 6xHis-tag) is one of the most widely used tags due to its small size, ease of use, and the availability of high-capacity, inexpensive purification resins.[1][2] This guide provides an objective comparison of the this compound tag with other common affinity tags, supported by experimental data and detailed protocols for mass spectrometry workflows.
The this compound tag facilitates protein purification through Immobilized Metal Affinity Chromatography (IMAC), where the histidine residues chelate divalent metal ions (commonly Ni²⁺ or Co²⁺) immobilized on a resin.[3][4] This interaction allows for the selective capture of the tagged protein from a complex cellular lysate. However, the performance of the His-tag in terms of purity and its compatibility with mass spectrometry can vary depending on the protein of interest and the expression system.[1]
Comparison of Affinity Tags for Protein Purification and Mass Spectrometry
The choice of affinity tag can influence not only the purity and yield of the target protein but also the quality of the subsequent mass spectrometry data. Here, we compare the this compound tag with two other popular alternatives: the Strep-tag® II and the FLAG® tag.
| Feature | This compound Tag | Strep-tag® II | FLAG® Tag |
| Principle | Binds to immobilized divalent metal ions (e.g., Ni²⁺, Co²⁺) via IMAC. | Binds to a specially engineered streptavidin protein (Strep-Tactin®). | Binds to specific anti-FLAG® antibodies. |
| Purity | Moderate to good; can suffer from co-purification of host proteins with histidine-rich regions. | High to excellent; highly specific interaction results in very pure protein in a single step. | Excellent; antibody-based purification provides very high specificity and purity. |
| Yield | Good to high; resins typically have a high binding capacity. | Good; comparable to or slightly lower than His-tag systems. | Lower; antibody-based resins generally have a lower binding capacity. |
| Cost | Low; IMAC resins are relatively inexpensive. | Moderate; Strep-Tactin® resins are more expensive than IMAC resins. | High; anti-FLAG® antibody resins are the most expensive of the three. |
| Elution Conditions | Harsh (low pH or high imidazole concentration), which can be denaturing for some proteins. | Mild and specific (biotin or desthiobiotin competition), preserving protein structure and function. | Mild (competitive elution with FLAG peptide) or harsh (low pH), depending on the antibody. |
| MS Compatibility | Generally good, but imidazole used for elution must be removed as it can interfere with ionization. On-bead digestion is a common strategy to circumvent this. | Excellent; mild elution conditions are compatible with downstream MS analysis. | Excellent; specific elution with a peptide avoids harsh chemicals that can interfere with MS. |
Table 1: Comparison of this compound, Strep-tag® II, and FLAG® affinity tags.
Experimental Workflows for Mass Spectrometry Analysis
A typical workflow for the mass spectrometry analysis of affinity-tagged proteins involves cell lysis, affinity purification, protein digestion, and finally, analysis by mass spectrometry. A key step that significantly improves the quality of MS data is the method of protein digestion. On-bead digestion is a widely adopted technique that minimizes sample handling and potential contamination.
Figure 1: A generalized experimental workflow for the mass spectrometry analysis of affinity-tagged proteins utilizing on-bead digestion.
Experimental Protocols
Immobilized Metal Affinity Chromatography (IMAC) for this compound Tagged Proteins
This protocol is a general guideline for the enrichment of His-tagged proteins prior to mass spectrometry.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA Agarose Resin
Protocol:
-
Lyse cells expressing the this compound tagged protein in Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin and allow it to bind for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound protein with 5 column volumes of Elution Buffer.
-
For MS analysis, proceed with buffer exchange to remove imidazole or directly to on-bead digestion.
On-Bead Digestion Protocol
This protocol is adapted for proteins captured on affinity resins.
Materials:
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate.
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.
-
Trypsin Solution: Sequencing-grade modified trypsin at a concentration of 10-20 ng/µL in 50 mM Ammonium Bicarbonate.
Protocol:
-
After the wash steps in the affinity purification protocol, resuspend the beads in 50 mM Ammonium Bicarbonate.
-
Add Reduction Buffer to the beads and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add Alkylation Buffer and incubate in the dark at room temperature for 20 minutes.
-
Add Trypsin Solution to the beads at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C with shaking.
-
Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Challenges and Solutions in His-Tag Protein Mass Spectrometry
While widely used, the this compound tag presents certain challenges for proteomic analysis.
Figure 2: Common challenges in the mass spectrometry analysis of His-tagged proteins and their respective solutions.
One of the primary challenges is the co-purification of host cell proteins that have stretches of histidine residues, leading to lower purity. This can be mitigated by optimizing the imidazole concentration in the wash buffers. Additionally, the high concentration of imidazole required for elution can interfere with electrospray ionization (ESI) in mass spectrometry. This issue is effectively addressed by employing an on-bead digestion protocol, which eliminates the elution step altogether. In cases where the His-tag is not accessible for binding to the IMAC resin, purification under denaturing conditions can be employed to unfold the protein and expose the tag.
Concluding Remarks
The this compound tag remains a powerful and cost-effective tool for protein purification and subsequent mass spectrometry analysis. While it may not always provide the same level of purity as more expensive alternatives like the Strep-tag® II or FLAG® tag in a single step, its performance can be significantly enhanced through protocol optimization. For applications where absolute purity is paramount and cost is less of a concern, the Strep-tag® II or FLAG® tag may be more suitable choices. The implementation of on-bead digestion protocols is highly recommended for all affinity-tagged proteins to improve the quality and reliability of mass spectrometry data by minimizing sample handling and eliminating interfering substances. Ultimately, the choice of affinity tag should be guided by the specific requirements of the downstream application, the properties of the protein of interest, and the available resources.
References
Validating His-Tagged Proteins: A Comparative Guide to Anti-His Tag Antibodies in Western Blotting
For researchers and drug development professionals, the accurate detection and validation of recombinant proteins are critical. The polyhistidine (His) tag is a widely used tool for protein purification and detection due to its small size and high affinity for metal ions. Western blotting is a cornerstone technique for confirming the expression and integrity of these His-tagged proteins. The choice of the primary anti-His tag antibody is paramount for achieving sensitive and specific detection. This guide provides a comparative overview of commercially available anti-His tag antibodies, a detailed experimental protocol for their use in western blotting, and visual workflows to aid in experimental design.
Performance Comparison of Commercially Available Anti-His Tag Antibodies
The selection of an appropriate anti-His tag antibody is crucial for successful western blot analysis. Various vendors offer a range of monoclonal and polyclonal antibodies with differing characteristics. While direct, head-to-head performance data from a single independent study is limited in the public domain, this table summarizes key features of several commercially available anti-His tag antibodies based on manufacturer's information and user feedback. Researchers are encouraged to consult vendor datasheets for the most up-to-date information and to perform their own validation experiments.
| Antibody Name/Clone | Vendor | Clonality | Host | Recommended Dilution (WB) | Key Features & Notes |
| THE™ His Tag Antibody, mAb, Mouse | GenScript | Monoclonal | Mouse | 0.1-0.2 µg/ml[1] | High sensitivity and specificity, with lot-to-lot consistency advertised[1]. |
| Penta-His Antibody | QIAGEN | Monoclonal | Mouse | 1:1000[2] | Recognizes the HHHHH epitope and has been optimized for use with specific protocols provided by the vendor[2]. |
| Anti-His Tag Antibody (Clone: HIS.H8) | Multiple Vendors | Monoclonal | Mouse | 1:1000 - 1:2000[3] | A widely used clone available from several suppliers, recognizes N-terminal, C-terminal, or internal 6x His-tags. |
| Rabbit anti-6-His Tag Antibody | Bethyl Laboratories | Polyclonal | Rabbit | Varies | Offered as affinity-purified and HRP conjugated versions. |
| His-Tag Antibody #2365 | Cell Signaling Technology | Polyclonal | Rabbit | 1:1000 | Detects 6xHis epitope tag at either the amino or carboxy terminus; may cross-react with a ~60-70kDa protein of unknown origin. |
| Anti-His Tag Antibody (Clone: AD1.1.10) | R&D Systems | Monoclonal | Mouse | 0.2 µg/mL | Detects accessible consecutive histidine regions at either terminus. |
| Clontech 631212 anti-His antibody | Takara Bio | Not specified | Not specified | Not specified | Reported by some users to provide consistent and reliable results, though it may be more expensive. |
Detailed Experimental Protocol for Western Blotting of His-Tagged Proteins
This protocol provides a general workflow for the detection of His-tagged proteins via western blotting. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for individual experiments.
1. Sample Preparation:
-
Lyse cells or tissues containing the His-tagged protein in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Mix an appropriate amount of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
2. SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet, semi-dry, or dry transfer system according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer.
4. Blocking:
-
Wash the membrane with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in TBS with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
5. Primary Antibody Incubation:
-
Dilute the anti-His tag primary antibody in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
7. Secondary Antibody Incubation:
-
If using an unconjugated primary antibody, incubate the membrane with a horseradish peroxidase (HRP) or alkaline phosphatase (AP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
8. Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Perform a final wash with TBS to remove any residual Tween-20.
9. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizing the Workflow and Detection Principle
To further clarify the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.
References
Beyond the Six Histidines: A Guide to Choosing the Right Affinity Tag
For decades, the Hexa-histidine tag (Hexa-His or 6xHis) has been the workhorse of recombinant protein purification. Its small size, ease of use, and relatively low cost have made it a staple in molecular biology labs worldwide. However, the this compound tag is not a one-size-fits-all solution. In various situations, researchers may face challenges such as low purity, poor yield, protein insolubility, or interference with downstream applications. This guide provides a comprehensive comparison of commonly used affinity tags, offering insights into when to choose an alternative to the this compound tag, supported by experimental data and detailed protocols.
When to Look Beyond this compound: Key Considerations
Choosing an affinity tag requires careful consideration of the protein of interest, the expression system, and the intended downstream applications. Here are critical scenarios where an alternative to the this compound tag should be considered:
-
High Purity is Paramount: While His-tag purification is effective, it can suffer from co-purification of host proteins that have histidine-rich regions, leading to lower purity.[1][2][3][4] For applications requiring exceptionally pure protein, such as structural studies or therapeutic development, tags with higher specificity like Strep-tag® II or FLAG® may be more suitable.
-
The Target Protein is a Metalloprotein: The principle of His-tag purification relies on the affinity of histidine residues for immobilized metal ions (typically Ni2+ or Co2+).[5] This makes the this compound tag unsuitable for purifying metalloproteins, as the metal ions in the protein's active site can compete with the tag for binding to the resin, or the purification conditions can strip the metal cofactors.
-
Improving Protein Solubility and Expression: Large fusion tags like Maltose-Binding Protein (MBP) and Glutathione-S-transferase (GST) can significantly enhance the solubility and expression levels of proteins that are prone to aggregation or form inclusion bodies in E. coli. The Small Ubiquitin-like Modifier (SUMO) tag is another excellent choice for improving solubility and can be cleaved to leave a native N-terminus.
-
Purification from Eukaryotic Expression Systems: When purifying proteins from mammalian or insect cell lysates, the background of endogenous histidine-rich proteins is higher, which can lead to increased non-specific binding and lower purity with His-tag purification. In these cases, highly specific tags like Strep-tag® II or FLAG® often yield purer protein.
-
Harsh Purification Conditions are Incompatible: The interaction between the His-tag and the metal resin can be sensitive to certain buffer components, such as reducing agents (DTT) or chelating agents (EDTA), which are often necessary to maintain protein stability and function. The Strep-tag® system, for instance, is compatible with a wider range of reagents.
-
The Tag Interferes with Protein Function or Structure: Although small, the this compound tag can sometimes interfere with the biological activity or structural integrity of the target protein. In such cases, testing different tags or a tag that can be efficiently and specifically cleaved off (like SUMO or using a specific protease cleavage site) is advisable.
Affinity Tag Comparison: A Data-Driven Overview
The following tables summarize quantitative data from comparative studies on the performance of different affinity tags. It is important to note that the purity and yield are highly dependent on the specific protein, expression system, and experimental conditions.
Table 1: Comparison of Purity and Yield for Different Affinity Tags in Various Expression Systems
| Affinity Tag | Expression System | Target Protein(s) | Purity (%) | Yield (mg/L) | Reference |
| This compound | E. coli | Various human proteins | Moderate | Variable (higher for some proteins vs. GST) | |
| GST | E. coli | Various human proteins | Similar to His-tag | Variable (lower for some proteins vs. His-tag) | |
| This compound | E. coli | Dihydrofolate reductase | ~80 | ~15 | |
| Strep-tag® II | E. coli | Dihydrofolate reductase | >95 | ~10 | |
| FLAG® | E. coli | Dihydrofolate reductase | >95 | ~1 | |
| MBP | E. coli | Dihydrofolate reductase | >90 | ~25 | |
| This compound | HeLa cells | Protein Kinase A | Low | ~0.2 | |
| Strep-tag® II | HeLa cells | Protein Kinase A | >90 | ~0.1 | |
| FLAG® | HeLa cells | Protein Kinase A | >95 | ~0.05 | |
| HaloTag® | Mammalian cells | p65 | >95% | Significantly higher than His and FLAG |
Note: Data is compiled from multiple sources and serves as a general comparison. Actual results will vary.
Visualizing the Purification Workflows
The following diagrams illustrate the general principles behind the purification of proteins using different affinity tags.
Caption: this compound tag purification workflow.
Caption: Strep-tag® purification workflow.
Caption: GST tag purification workflow.
Caption: FLAG® tag purification workflow.
Experimental Protocols
This section provides detailed methodologies for the purification of proteins using various affinity tags.
Protocol 1: Purification of FLAG-tagged Secreted Proteins from Mammalian Cells
This protocol is adapted for purifying glycosylated FLAG-tagged secreted proteins with disulfide bonds from mammalian cells.
A. Cell Culture and Collection of Conditioned Media
-
Culture Flp-In T-rex 293 cells expressing the 3xFLAG-tagged protein in growth medium (DMEM, 10% FBS, 1% penicillin-streptomycin) with 10 µg/ml doxycycline for 24 hours until cells are approximately 80% confluent.
-
Change the medium to DMEM containing 5% FBS and 10 µg/ml doxycycline and culture for an additional 48 hours.
-
Harvest the cell culture supernatant (conditioned media).
-
Centrifuge the conditioned media at 2,000 x g for 5 minutes at 4°C to remove cells and debris.
B. Affinity Purification
-
Concentrate the conditioned media using an Amicon centrifuge filter.
-
Transfer the concentrated media into 1.5 ml tubes.
-
Add 100 µl of pre-washed 50% anti-FLAG M2 bead slurry to each tube.
-
Incubate the beads with the media for at least 2 hours with rotation at 4°C.
-
Wash the beads four times with 0.5 ml of cold wash buffer (110 mM KAc, 20 mM HEPES pH 7.4, 2 mM MgCl2).
-
After the final wash, remove as much buffer as possible.
-
Elute the protein by incubating the beads with 0.2 ml of elution buffer (0.25 mg/ml 3xFLAG peptide in 1x PBS) for 1 hour at room temperature.
-
Collect the supernatant containing the purified FLAG-tagged protein after centrifugation.
Protocol 2: Purification of Strep-tag® II Fusion Proteins
This protocol is a general guideline for the purification of Strep-tag® II fusion proteins using a Strep-Tactin® affinity column.
A. Column Equilibration
-
Remove the storage buffer from the Strep-Tactin® column.
-
Equilibrate the column with 2 column volumes (CV) of Buffer W (100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA). For metalloproteins, use a buffer without EDTA.
B. Protein Binding and Washing
-
Apply the cleared cell lysate containing the Strep-tag® II fusion protein to the column.
-
After the lysate has entered the column, wash the column with 5 times 1 CV of Buffer W to remove unbound proteins.
C. Elution
-
Elute the bound protein by applying 6 times 0.5 CV of Buffer E (Buffer W containing 2.5 mM desthiobiotin).
-
Collect the eluate in 0.5 CV fractions. The purified protein typically elutes in fractions 3 to 5.
D. Column Regeneration
-
Regenerate the column by washing with 3 times 5 CV of Buffer R (Buffer W containing 1 mM HABA).
-
Re-equilibrate the column with Buffer W before the next use.
Protocol 3: Purification of SUMO Fusion Proteins
This protocol describes the purification of a His-tagged SUMO fusion protein and subsequent tag removal.
A. Expression and Lysis
-
Induce the expression of the His-SUMO-tagged protein in E. coli with IPTG.
-
Harvest the cells and resuspend the pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).
-
Lyse the cells by sonication or other appropriate methods and clarify the lysate by centrifugation.
B. Affinity Purification of the Fusion Protein
-
Equilibrate a Ni-NTA resin with lysis buffer.
-
Incubate the clarified lysate with the Ni-NTA resin to allow binding of the His-SUMO-tagged protein.
-
Wash the resin with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the fusion protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
C. SUMO Tag Cleavage
-
Buffer exchange the eluted fusion protein into a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Add SUMO protease at an optimized enzyme-to-substrate ratio (e.g., 1:100).
-
Incubate the reaction for several hours or overnight at 4°C or room temperature.
D. Removal of the His-SUMO Tag and Protease
-
After cleavage, pass the reaction mixture through a fresh Ni-NTA column.
-
The untagged target protein will be in the flow-through, while the His-SUMO tag and the His-tagged SUMO protease will bind to the resin.
-
Collect the flow-through containing the purified, untagged protein.
Conclusion
The this compound tag remains a valuable tool for routine protein purification. However, for challenging proteins or demanding applications, exploring alternative affinity tags is crucial for success. Tags like Strep-tag® II and FLAG® offer superior purity, while MBP, GST, and SUMO can dramatically improve protein solubility and yield. The HaloTag® system provides a versatile platform for both purification and downstream applications. By carefully considering the specific requirements of the research project and leveraging the diverse array of available affinity tags, scientists can optimize their protein purification workflows to obtain high-quality protein for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefits of Strep-tag® vs His-tag purification [iba-lifesciences.com]
- 5. The Battle of the Tags: Evaluating GST and His-Tag Methods in Recombinant Protein Purification [thedailyscientist.org]
The Hexa-His Tag in Protein Crystallization: A Comparative Guide
The Hexa-histidine tag (His-tag) is a widely utilized tool in recombinant protein purification, prized for its small size and high affinity for immobilized metal ions. However, its influence on the downstream application of protein crystallization remains a subject of considerable debate among researchers. This guide provides an objective comparison of the impact of the His-tag on protein crystallization studies, supported by experimental data and detailed protocols. We will explore the advantages and disadvantages of using a His-tag, compare it with alternative tags, and provide insights into when tag removal is advisable for successful structure determination.
Impact of the His-Tag on Crystallization Success: A Double-Edged Sword
The presence of a His-tag can be either beneficial or detrimental to protein crystallization, and its effect is often protein-dependent. The flexible nature of the polyhistidine chain can interfere with the formation of a well-ordered crystal lattice, yet in some cases, it can facilitate crystal contacts or stabilize a conformation amenable to crystallization.
A statistical analysis of structures deposited in the Protein Data Bank (PDB) revealed no significant negative correlation between the presence of a His-tag and the final resolution or R-factors of the crystal structure. In fact, for some proteins, the tagged versions have yielded crystals with superior diffraction qualities.[1]
Case Study 1: Tryptophan 6-halogenase Thal
In a study on the tryptophan 6-halogenase Thal, the N-terminally His-tagged protein (NHis-Thal-RebH5) crystallized in a different space group and diffracted to a significantly higher resolution (1.63 Å) compared to the untagged version, which diffracted to approximately 2.2 Å.[1] This suggests that for Thal, the His-tag contributed to a more tightly packed and better-ordered crystal lattice. However, the crystals of the His-tagged protein were noted to be smaller and more fragile.[1]
Case Study 2: Octopine Dehydrogenase (OcDH)
For octopine dehydrogenase, crystallization attempts with the untagged protein and a His6-tagged construct were unsuccessful.[2] Surprisingly, a construct with a shorter, five-histidine tag (His5) was the only one that yielded crystals suitable for structure determination.[2] This highlights that not only the presence but also the length of the His-tag can be a critical factor.
Case Study 3: Ubiquitin-conjugating enzyme E2 (UbcA1)
The location of the His-tag can also be a determining factor. For the ubiquitin-conjugating enzyme E2 from Agrocybe aegerita (UbcA1), the C-terminally His-tagged version was prone to degradation. In contrast, the N-terminally tagged protein was stable and yielded high-quality crystals that diffracted to 1.7 Å resolution.
Quantitative Comparison from Case Studies
| Protein | Tag Status | Crystallization Outcome | Diffraction Resolution (Å) | Reference |
| Tryptophan 6-halogenase Thal | N-terminal His-tag | Successful | 1.63 | |
| Untagged | Successful | ~2.2 | ||
| Octopine Dehydrogenase (OcDH) | C-terminal His5-tag | Successful | Not specified | |
| Untagged | Unsuccessful | - | ||
| C-terminal His6-tag | Unsuccessful | - | ||
| Ubiquitin-conjugating enzyme E2 (UbcA1) | N-terminal His-tag | Successful | 1.7 | |
| C-terminal His-tag | Unsuccessful (degradation) | - | ||
| src SH3 domain | N-terminal His-tag | Unsuccessful (heterogeneity) | - | |
| Untagged | Successful | 1.8 |
Comparison with Alternative Purification Tags
While the His-tag is popular due to its small size, other tags are often considered, especially when dealing with proteins that are difficult to express or prone to misfolding. The most common alternatives include Glutathione S-transferase (GST) and Maltose-Binding Protein (MBP).
| Feature | Hexa-His Tag | GST Tag | MBP Tag |
| Size | ~0.84 kDa | ~26 kDa | ~42.5 kDa |
| Solubility Enhancement | Minimal | Moderate to High | High |
| Typical Purity | Moderate | High | High |
| Impact on Crystallization | Variable; can be inhibitory or beneficial. | Generally inhibitory due to size and flexibility; tag removal is almost always necessary. | Often inhibitory; however, can act as a "crystallization chaperone" in some cases. |
In a study comparing the expression of 32 human proteins, MBP and thioredoxin (TRX) tags were found to enhance solubility and expression levels more effectively than the His-tag. However, the large size of these tags often necessitates their removal prior to crystallization to avoid interference with crystal packing.
Experimental Protocols
Success in protein crystallization is highly dependent on meticulous experimental execution. Below are key protocols relevant to studies involving His-tagged proteins.
Expression and Purification of His-tagged Proteins
This protocol provides a general guideline for the expression and purification of a His-tagged protein from E. coli.
a. Expression:
-
Transform E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene of interest fused to a His-tag.
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with a suitable concentration of IPTG (e.g., 0.1-1.0 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the fractions by SDS-PAGE to assess purity.
-
For higher purity, perform a subsequent size-exclusion chromatography step.
His-Tag Removal using TEV Protease
For many proteins, removal of the His-tag is crucial for successful crystallization. This protocol describes the cleavage of a His-tag using Tobacco Etch Virus (TEV) protease, which recognizes a specific cleavage site engineered between the tag and the protein.
-
Buffer exchange the purified His-tagged protein into a TEV cleavage buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT).
-
Add TEV protease to the protein solution at a ratio of 1:50 to 1:100 (w/w, protease:protein).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
To remove the cleaved His-tag and the His-tagged TEV protease, pass the reaction mixture through a Ni-NTA column. The untagged protein of interest will be collected in the flow-through.
-
Confirm the cleavage and purity by SDS-PAGE.
Protein Crystallization Screening
This protocol outlines a general approach to screening for crystallization conditions using the vapor diffusion method.
-
Concentrate the purified protein (tagged or untagged) to a suitable concentration (typically 5-15 mg/mL) in a low ionic strength buffer.
-
Set up crystallization trials using commercially available or custom-made screens. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.
-
For a hanging-drop setup, mix 1-2 µL of the protein solution with an equal volume of the reservoir solution on a siliconized coverslip.
-
Invert the coverslip and seal it over the corresponding reservoir well containing 500-1000 µL of the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.
-
Once initial crystals are obtained, optimize the conditions by systematically varying the precipitant concentration, pH, and additives to improve crystal size and quality.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Workflow for His-tagged protein expression and purification.
Decision workflow for His-tag removal prior to crystallization.
Conclusion and Recommendations
The decision to use or remove a this compound tag for protein crystallization is not straightforward and should be considered on a case-by-case basis.
-
Initial Screening: It is often pragmatic to perform initial crystallization screens with the His-tagged protein due to the ease and speed of purification. Success with the tagged construct, as seen with Thal, can save considerable time and resources.
-
Consider Tag Location and Length: If initial attempts with a tagged protein fail, consider re-cloning to change the tag's location (N-terminus vs. C-terminus) or even its length, as demonstrated by the OcDH case.
-
Tag Removal as a Standard Practice: If the tagged protein does not crystallize or yields poor-quality crystals, tag removal should be the next logical step. The increased homogeneity and reduced flexibility of the untagged protein often lead to improved crystallization outcomes.
-
Alternative Tags for Problematic Proteins: For proteins with known solubility or expression issues, larger tags like MBP or GST may be beneficial for initial production. However, for crystallization purposes, these tags almost always need to be removed.
Ultimately, a multi-pronged approach, where both tagged and untagged versions of a protein are subjected to crystallization trials, offers the highest probability of success in obtaining high-quality crystals for structural studies.
References
A Researcher's Guide to Tandem Affinity Purification: Optimizing Protein Purity with Hexa-His and a Second Tag
For researchers, scientists, and drug development professionals, the isolation of pure, high-quality protein complexes is paramount for downstream applications. Tandem Affinity Purification (TAP) is a powerful technique that significantly enhances protein purity by employing two distinct affinity tags. This guide provides an objective comparison of TAP strategies that utilize a Hexa-Histidine (Hexa-His) tag in combination with other popular affinity tags, supported by experimental insights and detailed protocols.
The this compound tag is a widely used affinity tag due to its small size, low immunogenicity, and the availability of high-capacity, inexpensive nickel- or cobalt-based affinity resins.[1][2][3] However, single-step purification with a His-tag alone can sometimes result in co-purification of host proteins with intrinsic histidine clusters or metal-binding properties, leading to only moderate purity.[1][2] To overcome this limitation, a second affinity purification step is introduced, giving rise to the tandem affinity purification (TAP) method. This two-step approach dramatically increases the purity of the final protein product by removing contaminants that may have non-specifically bound during the initial His-tag purification.
This guide focuses on two common partners for the this compound tag: the FLAG tag and the Strep-tag® II. We will delve into a comparison of their performance, provide detailed experimental workflows, and present data to aid in the selection of the most suitable tandem tag combination for your specific research needs.
Performance Comparison of His-Tandem Affinity Tags
Choosing the optimal second tag to pair with this compound depends on several factors, including the desired purity, yield, and the biochemical properties of the target protein. While direct head-to-head quantitative comparisons of different His-tandem combinations in a single study are limited, we can infer performance from comparative studies of individual affinity tags.
| Affinity Tag | Principle | Resin | Elution Conditions | Purity (Single Tag) | Yield (Single Tag) |
| This compound | Immobilized Metal Affinity Chromatography (IMAC) | Ni-NTA or Co-NTA Agarose | Imidazole gradient or pH shift | Moderate | Good |
| FLAG | Immunoaffinity | Anti-FLAG antibody-conjugated resin | Competitive elution with FLAG peptide | High | Moderate |
| Strep-tag® II | High-affinity binding to engineered streptavidin (Strep-Tactin®) | Strep-Tactin® resin | Competitive elution with desthiobiotin | High | Good |
Note: The purity and yield data are based on single-tag purification studies and are intended to provide a relative comparison. The actual performance of a tandem system will depend on the specific protein, expression system, and experimental conditions.
The FLAG tag, a short synthetic peptide, is recognized by a highly specific monoclonal antibody, leading to very high purity after the second purification step. However, the antibody-based resin can be more expensive and have a lower binding capacity compared to other affinity matrices.
The Strep-tag® II is an eight-amino-acid peptide that binds with high affinity and specificity to a specially engineered streptavidin, called Strep-Tactin®. This system offers the advantage of gentle elution under physiological conditions with the addition of desthiobiotin, a biotin analog. This can be crucial for preserving the integrity and activity of sensitive protein complexes.
Experimental Workflows and Logical Relationships
The general workflow for tandem affinity purification involves two sequential chromatography steps. The order of these steps can be adapted based on the specific tag combination and the properties of the target protein.
Logical Relationship for Tag Selection
The choice between FLAG and Strep-tag® II as the second tag involves a trade-off between purity, yield, cost, and the need for gentle elution conditions.
Detailed Experimental Protocols
Below are generalized protocols for tandem affinity purification using this compound in combination with either a FLAG or Strep-tag® II. These should be optimized for your specific protein and expression system.
Protocol 1: this compound and FLAG Tandem Affinity Purification
This protocol outlines the purification of a protein containing both a this compound and a FLAG tag.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (v/v) Triton X-100, protease inhibitor cocktail.
-
His-Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
His-Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
FLAG-Binding/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl.
-
FLAG-Elution Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 100 µg/mL 3xFLAG peptide.
-
Ni-NTA Agarose resin.
-
Anti-FLAG M2 Affinity Gel.
Procedure:
-
Cell Lysis: Resuspend cell pellet in Lysis Buffer and lyse by sonication or other appropriate method. Centrifuge to clarify the lysate.
-
First Purification (His-tag):
-
Incubate the cleared lysate with equilibrated Ni-NTA Agarose resin for 1-2 hours at 4°C with gentle rotation.
-
Load the lysate-resin slurry into a chromatography column.
-
Wash the resin with 10-20 column volumes of His-Wash Buffer.
-
Elute the His-tagged protein with His-Elution Buffer.
-
-
Second Purification (FLAG-tag):
-
Dilute the eluate from the His-tag purification at least 5-fold with FLAG-Binding/Wash Buffer to reduce the imidazole concentration.
-
Incubate the diluted eluate with equilibrated Anti-FLAG M2 Affinity Gel for 2-4 hours at 4°C.
-
Wash the resin with 10-20 column volumes of FLAG-Binding/Wash Buffer.
-
Elute the purified protein with FLAG-Elution Buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE and Western blot to assess purity and yield.
Protocol 2: this compound and Strep-tag® II Tandem Affinity Purification
This protocol describes the purification of a protein with both a this compound and a Strep-tag® II.
Materials:
-
Lysis Buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.
-
His-Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
His-Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Strep-Tactin® Wash Buffer (Buffer W): 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA.
-
Strep-Tactin® Elution Buffer (Buffer E): Buffer W containing 2.5 mM desthiobiotin.
-
Ni-NTA Agarose resin.
-
Strep-Tactin® Sepharose® resin.
Procedure:
-
Cell Lysis: Resuspend cell pellet in Lysis Buffer and lyse. Clarify the lysate by centrifugation.
-
First Purification (His-tag):
-
Incubate the cleared lysate with equilibrated Ni-NTA Agarose resin.
-
Load into a column and wash with His-Wash Buffer.
-
Elute with His-Elution Buffer.
-
-
Second Purification (Strep-tag® II):
-
Dilute the His-tag eluate with Strep-Tactin® Wash Buffer to reduce the imidazole concentration.
-
Apply the diluted sample to an equilibrated Strep-Tactin® Sepharose® column.
-
Wash the column with 10 column volumes of Strep-Tactin® Wash Buffer.
-
Elute the purified protein with Strep-Tactin® Elution Buffer.
-
-
Analysis: Assess the purity and yield of the final product using SDS-PAGE and Western blot.
By carefully considering the specific requirements of your research and leveraging the strengths of different affinity tags, you can design a tandem affinity purification strategy that delivers highly pure protein for your downstream applications.
References
A Researcher's Guide to Purity Assessment of His-Tagged Proteins: SDS-PAGE and Densitometry vs. Alternatives
For researchers in molecular biology, biochemistry, and drug development, the expression and purification of recombinant proteins are foundational techniques. The addition of a polyhistidine tag (His-tag) is a widely adopted strategy that simplifies purification through immobilized metal affinity chromatography (IMAC). Following purification, a critical step is the accurate assessment of the target protein's purity. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by densitometric analysis is a ubiquitous and cost-effective method for this purpose. However, it is essential to understand its capabilities and limitations in comparison to other available techniques.
This guide provides a comprehensive comparison of SDS-PAGE and densitometry with alternative methods for the purity assessment of His-tagged proteins, supported by experimental protocols and data presentation.
Comparison of Protein Purity Assessment Methods
The choice of method for purity assessment depends on the required level of accuracy, the nature of the protein, and the downstream application. While SDS-PAGE is a powerful tool for initial screening and routine checks, other methods offer higher resolution, greater sensitivity, and more detailed characterization.
| Method | Principle | Advantages | Limitations | Typical Purity (%) | Cost |
| SDS-PAGE with Densitometry | Separation of proteins based on molecular weight under denaturing conditions. Purity is estimated by the relative intensity of the target protein band. | - Simple and widely accessible- Cost-effective- Provides a visual representation of impurities- Good for initial screening | - Semi-quantitative- Limited resolution for proteins of similar size- Lower sensitivity for low-abundance impurities- Staining intensity can vary between proteins | 85-99% | Low |
| Size-Exclusion Chromatography (SEC) | Separation of proteins based on their hydrodynamic radius (size and shape) in their native state. | - Provides information on aggregation state- Quantitative- High resolution | - Can be affected by protein-column interactions- May not separate proteins of similar size | >95% | Medium |
| Ion-Exchange Chromatography (IEX) | Separation of proteins based on their net surface charge at a specific pH. | - High resolving power- Can separate isoforms and charge variants- Quantitative | - Requires optimization of buffer pH and salt concentration- May not be suitable for all proteins | >98% | Medium |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized proteins or peptides, providing precise molecular weight and identification. | - Highly accurate and sensitive- Can identify specific contaminants- Detects post-translational modifications | - Requires specialized equipment and expertise- Can be destructive to the sample- Higher cost | >99% | High |
| Capillary Electrophoresis (CE-SDS) | An automated, high-resolution version of SDS-PAGE performed in a capillary. | - Fully automated and high-throughput- Highly reproducible and quantitative- Superior resolution to slab gel SDS-PAGE | - Requires specialized instrumentation- Higher initial investment cost | >99% | High |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of His-Tagged Protein Purity
This protocol outlines the standard procedure for analyzing the purity of a His-tagged protein sample using SDS-PAGE.
1. Sample Preparation: a. Determine the protein concentration of your purified His-tagged protein sample using a standard method (e.g., Bradford or BCA assay). b. In a microcentrifuge tube, mix the protein sample with 4X SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue) to a final 1X concentration. A typical loading amount is 1-5 µg of total protein per lane. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
2. Gel Electrophoresis: a. Assemble the electrophoresis apparatus with a pre-cast or hand-cast polyacrylamide gel of an appropriate percentage (e.g., 12% for proteins in the 20-100 kDa range). b. Fill the inner and outer chambers of the apparatus with 1X running buffer (e.g., Tris-Glycine-SDS). c. Carefully load the denatured protein samples and a molecular weight marker into the wells of the gel. d. Connect the apparatus to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
3. Gel Staining and Destaining: a. After electrophoresis, carefully remove the gel from the cassette and place it in a clean container. b. Add Coomassie Brilliant Blue staining solution and incubate with gentle agitation for at least 1 hour. c. Remove the staining solution and add destaining solution (typically a mixture of methanol, acetic acid, and water). d. Gently agitate the gel in the destaining solution, changing the solution as needed, until the protein bands are clearly visible against a clear background.
Protocol 2: Densitometric Analysis using ImageJ
This protocol describes how to quantify the relative purity of a protein from a stained SDS-PAGE gel image using the open-source software ImageJ.[1][2]
1. Image Acquisition: a. Acquire a high-quality, non-saturated image of the stained SDS-PAGE gel using a gel documentation system or a flatbed scanner. Save the image in a lossless format like TIFF.
2. ImageJ Analysis: a. Open the gel image in ImageJ. b. Convert the image to 8-bit grayscale (Image > Type > 8-bit). c. Use the "Rectangle" tool to draw a box around the first lane to be analyzed. d. Select Analyze > Gels > Select First Lane (or press Ctrl+1). e. Move the rectangular selection to the next lane and select Analyze > Gels > Select Next Lane (or press Ctrl+2). Repeat for all lanes to be analyzed. f. Once all lanes are selected, choose Analyze > Gels > Plot Lanes (or press Ctrl+3). This will generate a profile plot for each lane, showing the intensity of the bands. g. Use the "Straight Line" tool to draw a baseline across the bottom of the peaks in the profile plot. h. Use the "Wand (tracing)" tool to click inside each peak. ImageJ will automatically calculate the area under each peak, which corresponds to the intensity of the protein band. i. The results will be displayed in a new "Results" window.
3. Purity Calculation: a. To calculate the purity of your His-tagged protein, divide the peak area of your target protein band by the total peak area of all bands in that lane and multiply by 100. Purity (%) = (Peak Area of Target Protein / Total Peak Area of All Bands in Lane) * 100[3]
Workflow for His-Tagged Protein Purification and Purity Assessment
The following diagram illustrates a typical workflow for the expression, purification, and purity assessment of a His-tagged protein, highlighting the stages where different analytical techniques can be employed.
Caption: Workflow for His-tagged protein purification and purity analysis.
Conclusion
The purity assessment of His-tagged proteins is a critical quality control step in research and biopharmaceutical development. SDS-PAGE combined with densitometry remains a valuable, accessible, and cost-effective method for initial purity evaluation.[4] It provides a rapid visual confirmation of the success of a purification protocol and an estimation of purity. However, for applications requiring higher accuracy, quantitative data, and detailed characterization of impurities or aggregation state, alternative methods such as size-exclusion chromatography, ion-exchange chromatography, mass spectrometry, or capillary electrophoresis should be employed.[5] The choice of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the downstream application and the desired level of confidence in the purity of the final protein product.
References
- 1. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Hexa-His Tagged Proteins and Associated Waste
For researchers, scientists, and drug development professionals, adherence to proper waste disposal protocols is paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Hexa-histidine (Hexa-His) tagged proteins and associated materials. The disposal classification of this compound tagged proteins is contingent on the buffers, reagents, and potential biohazardous nature of the expressed protein.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for each component of your experimental workflow. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] Handle all chemical waste in a well-ventilated area, preferably within a fume hood.
Waste Stream Characterization and Segregation
The primary step in proper disposal is to characterize the waste stream. This compound tagged protein waste can be broadly categorized into solid and liquid waste, each with specific handling requirements. It is critical to not mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
Solid Waste:
-
Contaminated Labware: Gloves, pipette tips, and other disposable labware that have come into contact with this compound tagged proteins or associated reagents should be collected in a designated hazardous waste container.[1][3]
-
Affinity Chromatography Resin: Used nickel- or cobalt-containing resins for Immobilized Metal Affinity Chromatography (IMAC) must be treated as hazardous waste due to their metal content. These should be collected in a clearly labeled, leak-proof container.
Liquid Waste:
-
Cell Lysates: The composition of the lysis buffer will determine the disposal route. Buffers containing detergents or denaturing agents like urea or guanidine hydrochloride may require specific disposal procedures.
-
Wash and Elution Buffers: These buffers often contain imidazole at varying concentrations. While imidazole itself is not typically classified as hazardous waste, it is important to consider any other hazardous components in the buffer.
-
Protein Solutions: A Safety Data Sheet for general recombinant proteins indicates they may not be considered hazardous. However, if the expressed protein has known biological activity or is in a solution with hazardous chemicals, it must be treated as hazardous waste.
Quantitative Data for Common Reagents
The following table summarizes common reagents used in this compound protein purification and their typical concentrations. This information is critical for accurate waste labeling and disposal.
| Reagent | Typical Concentration Range | Purpose | Disposal Consideration |
| Imidazole | 10 mM - 500 mM | Washing and Elution | Check local regulations; generally not hazardous but should not be drain disposed in high concentrations. |
| Urea | Up to 8 M | Denaturing Agent | May require collection as chemical waste depending on concentration and local regulations. |
| Guanidine Hydrochloride | Up to 6 M | Denaturing Agent | Treat as chemical waste. |
| Nickel (Ni-NTA resin) | N/A | Affinity Chromatography | Dispose of as hazardous metal waste. |
| Cobalt (Co-NTA resin) | N/A | Affinity Chromatography | Dispose of as hazardous metal waste. |
| Ethanol | Varies | Component of some buffers and resins | If the total concentration exceeds 24%, it may be classified as ignitable hazardous waste. Check SDS. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol provides a general framework for the disposal of waste generated during this compound tagged protein purification. Always consult your institution's EHS guidelines for specific requirements.
1. Waste Collection and Segregation:
- Establish separate, clearly labeled waste containers for solid and liquid waste streams.
- Solid Waste:
- Use a designated, leak-proof container with a secure lid for used IMAC resin (e.g., Ni-NTA, Co-NTA). Label it as "Hazardous Waste: Contains Nickel" or "Hazardous Waste: Contains Cobalt."
- Collect potentially contaminated items like gloves, tubes, and pipette tips in a separate container labeled "Contaminated Solid Waste."
- Liquid Waste:
- Use a chemically resistant, sealed container for all liquid waste generated, including cell lysates, wash buffers, and elution fractions.
- Label the container "Hazardous Waste" and list all chemical constituents and their approximate concentrations. Do not mix incompatible chemicals.
2. Inactivation of Biologically Active Proteins (if applicable):
- If the expressed this compound tagged protein is biologically active or biohazardous, it must be inactivated before disposal.
- Common inactivation methods include treatment with 10% bleach or autoclaving. Consult your institution's biosafety manual for appropriate procedures.
3. Storage of Hazardous Waste:
- Store sealed waste containers in a designated hazardous waste accumulation area.
- This area should be secure and accessible only to authorized personnel.
- Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Final Disposal:
- Arrange for the collection of the hazardous waste containers by your institution's licensed hazardous waste disposal contractor.
- Complete all necessary waste pickup request forms as required by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound tagged protein waste.
Caption: Workflow for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hexa-His Tagged Proteins
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Hexa-His tagged proteins, focusing on the associated reagents and procedures. Adherence to these protocols will minimize risks and support a safe, efficient research environment. While the this compound tag itself, a sequence of six histidine residues, is a non-hazardous biological component, the reagents used in the purification of His-tagged proteins require careful handling and disposal.
Operational Plan: From Preparation to Purification
This section outlines a step-by-step operational plan for the safe handling of materials and execution of procedures involved in the purification of this compound tagged proteins.
1. Preparation and Engineering Controls:
-
Ventilation: All work with powdered imidazole and solutions containing nickel should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling stock solutions or weighing out powders.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.
-
Clear Workspace: Designate a specific area for the protein purification workflow to prevent cross-contamination and accidental spills.
2. Personal Protective Equipment (PPE):
A risk assessment should be performed before commencing any work. The following table summarizes the recommended PPE for handling materials and performing tasks associated with this compound tagged protein purification.
| Task | Required PPE |
| Buffer Preparation (especially with solid imidazole) | Nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities. |
| Cell Lysis (e.g., sonication, chemical lysis) | Nitrile gloves, lab coat, and safety glasses with side shields. Hearing protection may be required during sonication. |
| Chromatography (loading, washing, elution) | Nitrile gloves, lab coat, and safety glasses with side shields. |
| Waste Disposal | Nitrile gloves (double-gloving recommended), lab coat, and chemical splash goggles. |
3. Procedural Steps for Purification:
-
Buffer Preparation:
-
When preparing buffers with solid imidazole, which is corrosive and can cause severe skin and eye damage, always wear appropriate PPE.
-
Handle nickel-containing solutions (e.g., charging chromatography columns with nickel sulfate) with care, as nickel compounds are potential carcinogens and sensitizers.
-
-
Cell Lysis and Lysate Clarification:
-
Handle E. coli cell pellets and lysates as biohazardous material, although the risk is generally low for common laboratory strains.
-
If using sonication for cell lysis, be mindful of aerosol generation and noise levels.
-
After centrifugation, carefully separate the supernatant containing the soluble His-tagged protein from the cell debris pellet.
-
-
Affinity Chromatography:
-
Equilibrate the Nickel-NTA (Ni-NTA) resin with the appropriate binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein using an elution buffer with a high concentration of imidazole.
-
-
Post-Purification:
-
Properly label and store the purified protein at the recommended temperature (typically -20°C or -80°C) to maintain its integrity.
-
Quantitative Data: Occupational Exposure Limits
The primary chemical hazards in this compound tagged protein purification stem from imidazole and nickel compounds. While specific occupational exposure limits for imidazole are not well-established, exposure should be minimized. For nickel and its soluble compounds, several regulatory bodies have set exposure limits.
| Chemical/Substance | Regulatory Agency | Exposure Limit (Time-Weighted Average, TWA) | Notes |
| Nickel, Soluble Compounds (as Ni) | OSHA (PEL) | 1 mg/m³ | Permissible Exposure Limit.[1][2] |
| NIOSH (REL) | 0.015 mg/m³ | Recommended Exposure Limit; potential occupational carcinogen.[1][2] | |
| ACGIH (TLV) | 0.1 mg/m³ (inhalable particulate matter) | Threshold Limit Value. | |
| Imidazole | Various Sources | No established occupational exposure limits. | Handle with care due to corrosive properties. |
Disposal Plan
Proper waste management is crucial to ensure laboratory safety and environmental protection. All waste must be disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste:
-
Imidazole Powder: Collect in a designated, sealed waste container labeled as "Hazardous Waste: Corrosive Solid."
-
Contaminated Labware: Non-reusable items such as pipette tips, tubes, and gloves that have come into contact with imidazole or nickel solutions should be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Imidazole and Nickel Solutions: All buffers and solutions containing imidazole and/or nickel (including column wash and elution fractions not containing the purified protein) must be collected in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.
-
E. coli Lysate: Non-hazardous E. coli strains can typically be treated with a disinfectant (e.g., 10% bleach solution) and then disposed of down the sanitary sewer. However, institutional guidelines should always be followed.
-
-
Ni-NTA Resin:
-
Used Ni-NTA resin should be collected in a designated, sealed container. It may be possible to regenerate the resin for reuse according to the manufacturer's protocol. If it is to be disposed of, it must be treated as hazardous waste containing nickel.
-
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound tagged proteins, from initial preparation to final waste disposal, highlighting key safety checkpoints.
Caption: Logical workflow for handling this compound tagged proteins.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
